molecular formula C9H21N3 B1311238 N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine CAS No. 40172-12-1

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Cat. No.: B1311238
CAS No.: 40172-12-1
M. Wt: 171.28 g/mol
InChI Key: GBJARRZJYPSUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine is a useful research compound. Its molecular formula is C9H21N3 and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-3-10-4-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJARRZJYPSUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442017
Record name N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40172-12-1
Record name N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine is a synthetic compound featuring a piperazine core, a structural motif prevalent in a wide array of pharmacologically active agents. While direct research on this specific molecule is not extensively published, its structural components—a 4-methylpiperazine ring linked to an N-ethylethanamine side chain—provide a strong basis for postulating its mechanism of action. This guide synthesizes information from related piperazine derivatives to propose a putative mechanism of action for this compound, focusing on its likely interaction with monoaminergic systems. Furthermore, we present a comprehensive framework of experimental protocols to rigorously investigate and validate this hypothesis, offering a roadmap for future research and drug development efforts.

Introduction: The Significance of the Piperazine Moiety in Neuropharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[1][2] Many piperazine derivatives exhibit significant central nervous system (CNS) activity, primarily by modulating monoaminergic neurotransmission.[1][3] These compounds have been successfully developed as antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[1][3] The versatility of the piperazine structure allows for substitutions at its nitrogen atoms, enabling the fine-tuning of pharmacological properties and target selectivity.[2]

This compound incorporates key structural features that suggest a potential interaction with monoamine transporters or receptors. The 4-methylpiperazine group is a common feature in compounds targeting dopaminergic and serotonergic systems.[4] The N-ethylethanamine side chain can also influence ligand-receptor interactions and pharmacokinetic properties. Given this structural context, it is hypothesized that this compound acts as a modulator of monoamine pathways, potentially exhibiting stimulant, antidepressant, or anxiolytic effects.[5]

Postulated Mechanism of Action: A Focus on Monoaminergic Systems

Based on the pharmacology of structurally related piperazine derivatives, the primary hypothesis is that this compound modulates the activity of dopamine, serotonin, and norepinephrine pathways in the CNS.[3][5] The proposed mechanisms include:

  • Inhibition of Monoamine Reuptake: The compound may bind to and inhibit the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.

  • Receptor Binding: It could act as an agonist or antagonist at various dopamine (D1, D2-like) and serotonin (5-HT1A, 5-HT2A/2C) receptor subtypes.

The N-methyl group on the piperazine ring can enhance lipophilicity, potentially improving blood-brain barrier penetration.[4] The overall pharmacology will be a composite of its affinities for these different targets.

Signaling Pathway Diagram

monoamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound Compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition VMAT2 VMAT2 Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Serotonin_vesicle Serotonin Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Dopamine_synapse->DAT D2R D2 Receptor Dopamine_synapse->D2R Serotonin_synapse->SERT Reuptake 5HT2A 5-HT2A Receptor Serotonin_synapse->5HT2A Norepinephrine_synapse->NET Reuptake alpha2R α2 Receptor Norepinephrine_synapse->alpha2R Signal_Transduction Signal Transduction Cascades D2R->Signal_Transduction 5HT2A->Signal_Transduction alpha2R->Signal_Transduction

Caption: Postulated interaction with monoamine transporters.

Experimental Validation Framework

To elucidate the precise mechanism of action of this compound, a multi-tiered experimental approach is essential. This framework encompasses in vitro and in vivo assays to determine target engagement, functional activity, and physiological effects.

In Vitro Characterization

Objective: To determine the binding affinity of the compound for a panel of CNS targets, including monoamine transporters and receptors.

Protocol:

  • Target Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant dopamine transporter (hDAT), serotonin transporter (hSERT), norepinephrine transporter (hNET), and a panel of dopamine and serotonin receptors (e.g., D1, D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2C).

  • Assay Setup: In a 96-well plate, incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) and increasing concentrations of this compound.

  • Incubation: Incubate at an appropriate temperature and duration to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) values by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Rationale: This initial screen provides a broad overview of the compound's binding profile and identifies primary molecular targets.

Objective: To assess the functional activity of the compound at monoamine transporters.

Protocol:

  • Cell Culture: Use cell lines stably expressing hDAT, hSERT, or hNET.

  • Assay Setup: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor.

  • Neurotransmitter Uptake: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and incubate for a short period.

  • Termination: Stop the uptake by washing the cells with ice-cold buffer.

  • Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 values for the inhibition of neurotransmitter uptake.

Rationale: This assay confirms whether the binding to transporters translates into functional inhibition of their activity.

Experimental Workflow Diagram

experimental_workflow Start Start In_Vitro In Vitro Assays Start->In_Vitro Binding Radioligand Binding (Ki determination) In_Vitro->Binding Uptake Neurotransmitter Uptake (IC50 determination) In_Vitro->Uptake In_Vivo In Vivo Studies In_Vitro->In_Vivo Data_Analysis Data Analysis and Mechanism Elucidation Binding->Data_Analysis Uptake->Data_Analysis Locomotor Locomotor Activity In_Vivo->Locomotor Microdialysis In Vivo Microdialysis In_Vivo->Microdialysis Locomotor->Data_Analysis Microdialysis->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for mechanistic investigation.

In Vivo Evaluation

Objective: To evaluate the in vivo stimulant or sedative effects of the compound.

Protocol:

  • Animal Model: Use male C57BL/6 mice.

  • Acclimation: Acclimate the mice to the open-field arenas.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Data Collection: Record locomotor activity (distance traveled, rearing frequency) using an automated activity monitoring system for a defined period.

  • Data Analysis: Compare the activity of the drug-treated groups to a vehicle-treated control group.

Rationale: Changes in locomotor activity can indicate a central stimulant or depressant effect, consistent with modulation of monoaminergic systems.

Objective: To directly measure the effect of the compound on extracellular neurotransmitter levels in specific brain regions.

Protocol:

  • Surgical Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of anesthetized rats.

  • Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.

  • Drug Administration: Administer this compound.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Rationale: This technique provides direct evidence of the compound's ability to alter synaptic neurotransmitter concentrations in vivo, corroborating the in vitro uptake inhibition data.

Data Summary and Interpretation

The following table provides a hypothetical summary of expected data from the proposed experiments, which would help in elucidating the mechanism of action.

Assay Target Expected Outcome for this compound Interpretation
Radioligand Binding DAT, SERT, NETLow nanomolar Ki valuesHigh affinity for monoamine transporters
Neurotransmitter Uptake Dopamine, Serotonin, NorepinephrinePotent inhibition with low IC50 valuesFunctional inhibition of monoamine reuptake
Locomotor Activity CNSDose-dependent increase in horizontal and vertical activityCentral stimulant properties
In Vivo Microdialysis Nucleus AccumbensSignificant increase in extracellular dopamine, serotonin, and norepinephrineIn vivo modulation of monoamine release and reuptake

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, its chemical structure strongly suggests activity within the monoaminergic systems of the central nervous system. The proposed multi-faceted research plan, combining in vitro and in vivo methodologies, provides a robust framework for systematically investigating its pharmacological profile. The insights gained from these studies will be crucial for understanding its therapeutic potential and guiding future drug development efforts.

References

  • Galdino-Pitta, M. R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24. [Link]

  • López-Rodríguez, M. L., et al. (2002). Design, Synthesis, and Biological Evaluation of New 1-Acyl-4-alkyl(or aryl)piperazines as 5-HT1A Serotonin Ligands. Journal of Medicinal Chemistry, 45(21), 4806-4817. [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]

  • Wikipedia contributors. (2023, December 29). Piperazine. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Gao, Y., et al. (2019). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 24(15), 2789. [Link]

Sources

"N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine" synthesis pathway exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of both a tertiary amine within the piperazine ring and a secondary amine in the side chain suggests that this molecule could have interesting pharmacological properties, potentially acting as a ligand for various receptors or transporters in the central nervous system. This guide explores plausible and efficient synthetic pathways for this compound, providing a detailed analysis of the chemical principles and experimental considerations for each proposed route.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several potential disconnection points, leading to a few logical synthetic strategies. The most apparent disconnections are at the C-N bonds of the piperazine ring and the N-ethyl bond of the side chain.

G cluster_disconnections Disconnections cluster_precursors Precursors Target This compound A C-N (Piperazine-Side Chain) Target->A B N-Ethyl Target->B P1 N-methylpiperazine + 2-carbon electrophile A->P1 P3 Piperazine + Pre-formed side chain A->P3 P2 N-(2-aminoethyl)-N-methylpiperazine + Ethylating agent B->P2

Caption: Retrosynthetic analysis of this compound.

This analysis suggests three primary synthetic strategies, which will be explored in detail below.

Synthesis Pathway 1: Reductive Amination

This pathway is one of the most efficient and common methods for forming C-N bonds. It involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Mechanistic Overview

The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion. The iminium ion is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), to yield the final amine product. STAB is often preferred as it is less toxic and more selective for iminium ions over carbonyls.

Proposed Synthesis

G cluster_reactants Reactants cluster_reagents Reagents R1 N-methylpiperazine Product This compound R1->Product R2 2-(ethylamino)acetaldehyde R2->Product Re1 Sodium triacetoxyborohydride (STAB) Re1->Product Reduction Re2 Dichloroethane (DCE) Re2->Product Solvent

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol
  • To a stirred solution of N-methylpiperazine (1.0 eq) in dichloroethane (DCE), add 2-(ethylamino)acetaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Advantages and Disadvantages
AdvantagesDisadvantages
High efficiency and yield.The aldehyde starting material may be unstable.
Mild reaction conditions.Potential for over-alkylation if the aldehyde is too reactive.
Good functional group tolerance.

Synthesis Pathway 2: Nucleophilic Substitution

This classic approach involves the reaction of a nucleophile (in this case, an amine) with an electrophile (an alkyl halide or sulfonate). This pathway offers two variations based on which fragment acts as the nucleophile.

Variation A: N-methylpiperazine as the Nucleophile

In this variation, N-methylpiperazine attacks an electrophilic two-carbon synthon that already contains the N-ethyl group.

G cluster_reactants Reactants cluster_reagents Reagents R1 N-methylpiperazine Product This compound R1->Product R2 2-(ethylamino)ethyl chloride R2->Product Re1 Potassium carbonate (K2CO3) Re1->Product Base Re2 Acetonitrile (MeCN) Re2->Product Solvent

Caption: Nucleophilic substitution (Variation A).

  • To a stirred suspension of N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile, add a solution of 2-(ethylamino)ethyl chloride (1.0 eq) in acetonitrile.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Variation B: N-ethylation of a Piperazine Precursor

This approach involves first installing the 2-(piperazin-1-yl)ethanamine side chain and then performing a final N-ethylation step.

G cluster_reactants Reactants cluster_reagents Reagents R1 1-(2-aminoethyl)-4-methylpiperazine Product This compound R1->Product R2 Ethyl iodide R2->Product Re1 Diisopropylethylamine (DIPEA) Re1->Product Base Re2 Dimethylformamide (DMF) Re2->Product Solvent

Caption: Nucleophilic substitution (Variation B).

  • Dissolve 1-(2-aminoethyl)-4-methylpiperazine (1.0 eq) in dimethylformamide (DMF).

  • Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Comparison of Nucleophilic Substitution Variations
FeatureVariation AVariation B
Key Bond Formation Piperazine N — Side Chain CSide Chain N — Ethyl C
Potential Issues Potential for dialkylation of piperazine.Potential for over-ethylation to a quaternary ammonium salt.
Starting Material Availability 2-(ethylamino)ethyl chloride may require synthesis.1-(2-aminoethyl)-4-methylpiperazine is commercially available.

Synthesis Pathway 3: Two-Step Reductive Amination

Mechanistic Overview

First, N-methylpiperazine is reacted with 2-aminoacetaldehyde in a reductive amination to form 1-(2-aminoethyl)-4-methylpiperazine. This intermediate is then subjected to a second reductive amination with acetaldehyde to introduce the ethyl group.

Proposed Synthesis

G cluster_step1 Step 1 cluster_step2 Step 2 R1 N-methylpiperazine I1 1-(2-aminoethyl)-4-methylpiperazine R1->I1 R2 2-aminoacetaldehyde R2->I1 Re1 STAB Re1->I1 Product This compound I1->Product R3 Acetaldehyde R3->Product Re2 STAB Re2->Product

Caption: Two-step reductive amination pathway.

Experimental Protocol
  • Step 1: Synthesis of 1-(2-aminoethyl)-4-methylpiperazine

    • Follow the reductive amination protocol described in Pathway 1, using N-methylpiperazine and 2-aminoacetaldehyde.

    • Isolate and purify the intermediate product.

  • Step 2: N-ethylation

    • Dissolve the intermediate from Step 1 (1.0 eq) in dichloroethane.

    • Add acetaldehyde (1.2 eq) and stir for 1 hour.

    • Add STAB (1.5 eq) portion-wise and stir for 12-18 hours.

    • Work-up and purify as described in Pathway 1.

Conclusion and Pathway Comparison

PathwayKey ReactionStarting MaterialsAdvantagesDisadvantages
1: Reductive Amination Reductive AminationN-methylpiperazine, 2-(ethylamino)acetaldehydeHigh efficiency, mild conditions.Aldehyde may be unstable.
2A: Nucleophilic Sub. Nucleophilic SubstitutionN-methylpiperazine, 2-(ethylamino)ethyl chlorideStraightforward.Potential for dialkylation.
2B: Nucleophilic Sub. Nucleophilic Substitution1-(2-aminoethyl)-4-methylpiperazine, Ethyl iodideCommercially available starting material.Potential for over-alkylation.
3: Two-Step Reductive Am. Double Reductive AminationN-methylpiperazine, 2-aminoacetaldehyde, acetaldehydeModular, avoids unstable intermediates.Longer reaction sequence.

The choice of the optimal synthesis pathway will depend on the availability and cost of starting materials, the desired scale of the synthesis, and the purification capabilities of the laboratory. For a laboratory setting, Pathway 2B is likely the most practical due to the commercial availability of the key intermediate. For a large-scale synthesis, Pathway 1 might be the most efficient if the aldehyde starting material can be sourced or synthesized in a stable form.

References

  • Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Nucleophilic Substitution: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Piperazine Derivatives in Medicinal Chemistry: A review on the synthesis and biological activity of piperazine derivatives. European Journal of Medicinal Chemistry. (A general reference to a relevant journal, as a specific paper for this exact molecule is not available). [Link]

An In-depth Technical Guide to the Potential Research Applications of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the piperazine ring stands as a privileged scaffold, a structural motif consistently found in a multitude of clinically successful therapeutic agents.[1][2][3] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at opposing positions, offer a versatile platform for developing novel bioactive molecules.[3] This guide focuses on a specific, yet underexplored, member of this family: N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine. While direct research on this compound is nascent, its structural features suggest a rich potential for a range of pharmacological applications, particularly within the central nervous system (CNS). This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a series of hypothesized applications and a detailed experimental plan to unlock the therapeutic promise of this intriguing molecule.

The piperazine moiety is a cornerstone in the development of drugs targeting the CNS, with established roles in antipsychotic, antidepressant, and anxiolytic therapies.[4][5] These activities often stem from the interaction of piperazine derivatives with monoamine neurotransmitter systems, including serotonergic and dopaminergic pathways.[6] The structure of this compound, with its N-ethyl and 4-methylpiperazine groups, presents a compelling case for its investigation as a modulator of these critical neurological systems. This guide will, therefore, explore its potential through the lens of established structure-activity relationships of related piperazine compounds, proposing a logical and scientifically rigorous path for its evaluation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. For this compound, these properties will influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier, a critical consideration for CNS-acting agents.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance
Molecular Formula C9H21N3Provides the elemental composition.
Molecular Weight 171.29 g/mol Influences diffusion and transport properties.
logP (Octanol-Water Partition Coefficient) 0.8 - 1.5 (estimated)Indicates lipophilicity and potential for membrane permeability.
pKa (Acid Dissociation Constant) Two basic centers, estimated pKa1 ~9.5-10.5, pKa2 ~5.0-6.0Determines the ionization state at physiological pH, affecting solubility and receptor interaction.
Topological Polar Surface Area (TPSA) ~39 Ų (estimated)A predictor of blood-brain barrier penetration.
Proposed Synthetic Route

The synthesis of this compound can be approached through several established methods for the alkylation of piperazines. A plausible and efficient route is outlined below:

G cluster_0 Synthetic Pathway 1-methylpiperazine 1-Methylpiperazine product This compound 1-methylpiperazine->product Nucleophilic Substitution 2-chloro-N-ethylethanamine 2-Chloro-N-ethylethanamine 2-chloro-N-ethylethanamine->product G cluster_0 Hypothesized Serotonergic Pathway compound This compound receptor_1a 5-HT1A Receptor compound->receptor_1a Agonist/Partial Agonist receptor_2a 5-HT2A Receptor compound->receptor_2a Antagonist effect_anxiolytic Anxiolytic Effect receptor_1a->effect_anxiolytic effect_antidepressant Antidepressant Effect receptor_2a->effect_antidepressant G cluster_0 Research & Development Workflow in_vitro In Vitro Characterization in_vivo In Vivo Evaluation in_vitro->in_vivo Promising Activity lead_opt Lead Optimization in_vivo->lead_opt Favorable Profile preclinical Preclinical Development lead_opt->preclinical Optimized Candidate

Sources

An In-Depth Technical Guide to the Investigation of the Biological Activity of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the systematic investigation of the biological activity of the novel chemical entity, N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine. Given the paucity of specific biological data for this compound, this document leverages the well-established and diverse pharmacological profiles of the broader piperazine and methylpiperazine chemical classes to propose a logical and efficient research and development pathway. The guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for in vitro and in vivo evaluation, from initial broad-based screening to more targeted mechanistic studies. Detailed experimental protocols and the rationale behind the proposed assays are provided to ensure scientific integrity and to facilitate the generation of a comprehensive biological activity profile.

Introduction and Rationale

This compound is a small molecule featuring a central piperazine ring, a structural motif prevalent in a multitude of clinically significant therapeutic agents. The piperazine scaffold is known for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[1][2][3][4] Derivatives of piperazine have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, anticancer, central nervous system (CNS), anti-inflammatory, antihistaminic, and antimicrobial effects.[5][6][7]

The presence of the 4-methylpiperazine moiety, in particular, is a key feature of several CNS-acting drugs, suggesting a potential for neurological activity.[5] Furthermore, the N-ethyl-ethanamine side chain can influence the compound's polarity, membrane permeability, and receptor-binding affinity. The combination of these structural features in this compound warrants a thorough investigation into its potential therapeutic applications.

This guide proposes a structured, hypothesis-driven approach to elucidate the biological activity profile of this compound, beginning with a broad assessment and progressively narrowing the focus based on empirical data.

Physicochemical Characterization and In Silico Profiling

A foundational step in the investigation of any novel compound is the thorough characterization of its physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS Number 40172-12-1

Prior to embarking on extensive in vitro and in vivo studies, it is highly recommended to perform in silico predictions of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational models can provide initial insights into its drug-likeness, potential for oral bioavailability, and possible toxicological liabilities.

Proposed Tiered In Vitro Screening Cascade

A tiered approach to in vitro screening is a cost-effective and efficient method for identifying the most promising biological activities of a novel compound.

Tier 1: Broad-Based Phenotypic and Safety Screening

The initial tier of screening is designed to cast a wide net and identify any general biological effects of the compound.

  • General Cytotoxicity:

    • Rationale: To determine the compound's intrinsic toxicity to mammalian cells and to establish a safe concentration range for subsequent cell-based assays.

    • Proposed Assay: MTT or resazurin-based cell viability assays on a panel of non-cancerous cell lines (e.g., HEK293, NIH/3T3).

  • Antimicrobial and Antifungal Activity:

    • Rationale: Piperazine derivatives have been reported to possess antimicrobial and antifungal properties.[6]

    • Proposed Assay: Broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of gram-positive and gram-negative bacteria, as well as common fungal strains.

Tier 2: Focused Target-Based and Pathway-Specific Assays

Based on the known activities of piperazine derivatives, the following focused screens are proposed:

  • Central Nervous System (CNS) Activity Panel:

    • Rationale: The 4-methylpiperazine moiety is a common feature in CNS-active drugs.[5]

    • Proposed Assays:

      • Monoamine Oxidase (MAO) Inhibition: Radiometric or fluorometric assays to determine the inhibitory activity against MAO-A and MAO-B.[5]

      • Cholinesterase Inhibition: Ellman's assay to assess the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5]

      • Receptor Binding Panel: A broad panel of radioligand binding assays for common CNS targets (e.g., dopamine, serotonin, adrenergic, and histamine receptors).

  • Anti-inflammatory Activity:

    • Rationale: Several piperazine derivatives have demonstrated anti-inflammatory properties.[6]

    • Proposed Assays:

      • Cytokine Release Assay: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

      • Nitric Oxide (NO) Production Assay: Quantification of NO production in LPS-stimulated macrophages using the Griess reagent.

  • Anticancer Activity:

    • Rationale: The piperazine scaffold is present in numerous anticancer agents.[1][2][7]

    • Proposed Assay: Cell proliferation assays (e.g., MTT, SRB) against a panel of human cancer cell lines representing various tumor types (e.g., breast, colon, lung, prostate).

Proposed In Vivo Models for Activity Confirmation

Positive results from the in vitro screening cascade should be followed by confirmation in relevant in vivo models.

  • For CNS Activity:

    • Rationale: To assess the compound's effects on behavior and neurochemistry in a whole-animal system.

    • Proposed Models:

      • Rodent Behavioral Models: Open field test for general locomotor activity, elevated plus maze for anxiety-like behavior, and forced swim test for antidepressant-like effects.

      • Neurochemical Analysis: Measurement of neurotransmitter levels in different brain regions of treated animals.

  • For Anti-inflammatory Activity:

    • Rationale: To evaluate the compound's ability to reduce inflammation in a living organism.

    • Proposed Model: Carrageenan-induced paw edema model in rodents to assess the reduction in swelling and inflammatory markers.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a vehicle control and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. Administer a vehicle control and a positive control (e.g., indomethacin).

  • Induction of Edema: After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Data Interpretation and Future Directions

The data generated from this proposed investigational cascade will provide a comprehensive biological activity profile for this compound.

  • Interpretation: The IC50/EC50 values from in vitro assays and the efficacy in in vivo models will guide the identification of the most promising therapeutic area(s) for this compound.

  • Next Steps: Based on the initial findings, further studies may include:

    • Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways involved.

    • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and selectivity.

    • Pharmacokinetic and Toxicology Studies: To evaluate the compound's drug-like properties and safety profile in more detail.

Visualizations

Proposed Investigational Workflow

Investigational_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Lead Optimization A Compound Synthesis & Purity Analysis B Physicochemical Characterization A->B C In Silico ADMET Prediction B->C D Tier 1: Broad Phenotypic Screening (Cytotoxicity, Antimicrobial) C->D E Tier 2: Focused Assays (CNS, Anti-inflammatory, Anticancer) D->E F Selection of In Vivo Model (Based on In Vitro Hits) E->F G Efficacy & Preliminary Safety Studies F->G H Mechanism of Action Studies G->H I Structure-Activity Relationship (SAR) H->I J Advanced PK/PD & Toxicology I->J

Caption: A proposed phased workflow for the investigation of this compound.

Hypothetical CNS Activity Decision Tree

CNS_Decision_Tree Start In Vitro CNS Panel Hit? MAO_AChE MAO or AChE Inhibition? Start->MAO_AChE Yes No_Hit No Significant CNS Activity Start->No_Hit No Receptor Specific Receptor Binding? MAO_AChE->Receptor No Neurodegenerative Investigate for Neurodegenerative Diseases MAO_AChE->Neurodegenerative Yes Receptor->No_Hit No Psychiatric Investigate for Psychiatric Disorders Receptor->Psychiatric Yes

Caption: A decision tree for guiding further research based on initial CNS screening results.

References

  • Baghban, R., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]

  • Al-Qaisi, Z. A., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83. [Link]

  • Popa, M., et al. (2022). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 23(23), 15206. [Link]

  • Khan, I., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link]

  • Aytac, S. P., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Piperazine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • Jumary, A., et al. (2009). Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. Planta Medica, 75(3), 263-267. [Link]

  • Carbone, D., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6271. [Link]

  • da Silva, A. C., et al. (2020). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1][2]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. Molecules, 25(8), 1968. [Link]

  • Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 312-332. [Link]

Sources

A New Frontier in Proteomics: A Technical Guide to the Application of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine in Novel Reagent Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide introduces a novel chemical entity, N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, as a versatile scaffold for the development of next-generation proteomics reagents. We present the rationale, proposed synthesis, and detailed application protocols for two new reagents derived from this core structure: "Pro-Link," a homobifunctional crosslinker for protein interaction analysis, and "Pro-Tag," an isobaric labeling reagent for quantitative proteomics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in protein analysis.

Introduction: The Evolving Needs of Proteomics Research

The field of proteomics aims to understand the complex network of proteins that orchestrate cellular processes. Two of the most significant challenges in this field are the accurate quantification of protein expression and the comprehensive mapping of protein-protein interactions. Mass spectrometry has become an indispensable tool for this purpose.[1] However, the development of novel chemical reagents that can enhance the capabilities of mass spectrometric analysis remains a critical area of research.

Isobaric labeling reagents, such as iTRAQ and TMT, have revolutionized quantitative proteomics by allowing the simultaneous analysis of multiple samples, thereby increasing throughput and reducing experimental variability.[2][3][4][5] These reagents typically consist of an amine-reactive group, a balancer group, and a reporter group.[5][6] Similarly, chemical crosslinkers are powerful tools for studying protein-protein interactions by covalently linking interacting proteins, which can then be identified by mass spectrometry.[7] Amine-reactive crosslinkers, particularly those with N-hydroxysuccinimide (NHS) esters, are widely used due to their high reactivity with the primary amines found in lysine residues and protein N-termini.[7][8]

This guide proposes the use of this compound as a novel building block for creating a new generation of both isobaric labeling and crosslinking reagents. Its unique structure, featuring a piperazine ring and two distinct amine groups, offers a versatile platform for chemical modification and functionalization.

A Novel Chemical Scaffold: this compound

The core molecule, this compound, possesses several features that make it an attractive candidate for proteomics reagent development. Its chemical structure is presented below:

Caption: 2D structure of this compound.

The presence of a primary, secondary, and two tertiary amines provides multiple sites for derivatization. This allows for the strategic attachment of functional groups to create reagents with specific properties.

Pro-Link: A Proposed Homobifunctional Crosslinker

We propose the development of "Pro-Link," a homobifunctional amine-reactive crosslinker, by modifying the primary and secondary amine groups of the core molecule with NHS esters. The piperazine ring can act as a rigid spacer, providing a defined distance constraint for protein structure and interaction modeling.

Pro-Tag: A Proposed Isobaric Labeling Reagent

We also propose the creation of "Pro-Tag," a novel series of isobaric labeling reagents. The core structure can be modified to incorporate a reporter group, a balancer group, and an amine-reactive NHS ester. The piperazine ring offers a unique chemical environment for the placement of isotopic labels, potentially leading to novel fragmentation patterns and improved quantification accuracy.

Proposed Synthesis of the Core Moiety and its Derivatives

The following sections detail the proposed synthetic routes for this compound and its conversion into Pro-Link and Pro-Tag.

Synthesis of this compound

A plausible synthetic route for the core molecule involves the condensation of diethanolamine with a primary amine, a method that has been successfully used for the synthesis of other N-substituted piperazines.[9]

Step-by-Step Protocol:

  • Reaction Setup: In a high-pressure reactor, combine diethanolamine and methylamine in a 1:1.2 molar ratio.

  • Catalyst Addition: Add a dehydration catalyst, such as alumina-nickel or Raney nickel.

  • Reaction Conditions: Heat the mixture to a temperature between 200°C and 400°C under agitation.

  • Workup: After the reaction is complete, cool the mixture, filter to remove the catalyst, and purify the product by distillation under reduced pressure to obtain N-methylpiperazine.

  • Alkylation: React the N-methylpiperazine with 2-chloro-N-ethylethanamine in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate solvent like acetonitrile.

  • Purification: Purify the final product, this compound, by column chromatography.

synthesis_workflow cluster_synthesis Synthesis of Core Moiety start Diethanolamine + Methylamine reaction1 Condensation with Dehydration Catalyst start->reaction1 intermediate N-methylpiperazine reaction1->intermediate reaction2 Alkylation with 2-chloro-N-ethylethanamine intermediate->reaction2 product This compound reaction2->product

Caption: Proposed synthetic workflow for the core moiety.

Synthesis of Pro-Link Crosslinker

The conversion of the core molecule to the Pro-Link crosslinker involves the acylation of the primary and secondary amines with an NHS-activated dicarboxylic acid.

Step-by-Step Protocol:

  • Activation: Activate a dicarboxylic acid (e.g., suberic acid) with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like DCC or EDC to form a di-NHS ester.

  • Reaction: React the di-NHS ester with this compound in a 2:1 molar ratio in an aprotic solvent, such as DMF, with a base like triethylamine.

  • Purification: Purify the final Pro-Link reagent by recrystallization or column chromatography.

Synthesis of Pro-Tag Isobaric Labeling Reagent

The synthesis of the Pro-Tag reagent is a multi-step process involving the sequential modification of the core molecule.

Step-by-Step Protocol:

  • Reporter Group Attachment: React one of the amine groups with a molecule that will serve as the reporter group after fragmentation in the mass spectrometer. This could be a molecule containing a stable isotope-labeled aromatic ring.

  • Balancer and Reactive Group Attachment: The other amine group is then modified with a linker that contains the balancer element (with isotopic labels) and terminates in an amine-reactive NHS ester.

  • Isotopic Variations: Synthesize a set of Pro-Tag reagents with different isotopic compositions in the reporter and balancer groups to create a multiplexed set for relative quantification.

Application Protocols

The following protocols provide a framework for the application of the proposed Pro-Link and Pro-Tag reagents in proteomics workflows.

Protein Crosslinking using Pro-Link

This protocol describes the use of Pro-Link to identify protein-protein interactions in a cell lysate.

Step-by-Step Protocol:

  • Protein Extraction: Prepare a cell lysate under non-denaturing conditions to preserve protein complexes.

  • Crosslinking Reaction: Add Pro-Link to the lysate at a final concentration of 1-2 mM and incubate for 30 minutes at room temperature.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

  • Protein Digestion: Denature, reduce, alkylate, and digest the crosslinked proteins with trypsin.

  • Enrichment of Crosslinked Peptides (Optional): Enrich for crosslinked peptides using size-exclusion or ion-exchange chromatography.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

crosslinking_workflow cluster_workflow Pro-Link Crosslinking Workflow start Cell Lysate crosslink Crosslink with Pro-Link start->crosslink quench Quench Reaction crosslink->quench digest Protein Digestion quench->digest enrich Enrich Crosslinked Peptides digest->enrich ms LC-MS/MS Analysis enrich->ms data Data Analysis ms->data

Caption: Experimental workflow for protein crosslinking with Pro-Link.

Quantitative Proteomics using Pro-Tag

This protocol outlines the use of a 6-plex Pro-Tag reagent set for relative quantification of protein expression.

Step-by-Step Protocol:

  • Sample Preparation: Prepare protein extracts from up to six different samples.

  • Protein Digestion: Digest the proteins from each sample into peptides using trypsin.

  • Labeling: Label each peptide sample with a different Pro-Tag reagent according to the manufacturer's instructions.

  • Pooling: Combine the labeled peptide samples into a single mixture.

  • Fractionation: Fractionate the pooled peptide mixture using off-line high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

Data Analysis and Interpretation

The data generated from experiments using Pro-Link and Pro-Tag requires specialized bioinformatics software for analysis.

Analysis of Pro-Link Data

The identification of crosslinked peptides from complex MS/MS spectra is a significant computational challenge.[10][11][12]

Data Analysis Workflow:

  • Database Searching: Use specialized software (e.g., pLink, xQuest) to search the MS/MS data against a protein sequence database.[7][11] The software will identify pairs of peptides that are linked by the Pro-Link reagent.

  • False Discovery Rate (FDR) Estimation: Estimate the FDR to ensure the statistical significance of the identified crosslinks.

  • Interaction Network Generation: Use the identified crosslinks to build protein-protein interaction networks.

  • Structural Modeling: The distance constraints provided by the crosslinks can be used to model the three-dimensional structure of protein complexes.

Analysis of Pro-Tag Data

The analysis of Pro-Tag data follows the established workflow for isobaric labeling experiments.

Data Analysis Workflow:

  • Database Searching: Search the MS/MS data against a protein sequence database to identify peptides and proteins.

  • Quantification: Extract the reporter ion intensities from the MS/MS spectra for each identified peptide.

  • Normalization: Normalize the reporter ion intensities to correct for variations in sample loading.

  • Statistical Analysis: Perform statistical tests to identify proteins that are significantly up- or down-regulated between the different samples.

Conclusion

The novel chemical scaffold, this compound, presents a promising foundation for the development of a new generation of proteomics reagents. The proposed Pro-Link crosslinker and Pro-Tag isobaric labeling reagents have the potential to address key challenges in the study of protein-protein interactions and quantitative proteomics. The synthetic routes and application protocols outlined in this technical guide provide a roadmap for the research and development of these novel tools. Further experimental validation is required to fully characterize the performance of these proposed reagents and establish their utility in the broader scientific community.

References

  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
  • Ross, P. L., Huang, Y. N., Marchese, J. N., Williamson, B., Parker, K., Hattan, S., Khainovski, N., Pillai, S., Dey, S., Daniels, S., Purkayastha, S., Juhasz, P., Martin, S., Bartlet-Jones, M., He, F., Jacobson, A., & Pappin, D. J. (2004). Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. Molecular & cellular proteomics, 3(12), 1154–1169.
  • Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., Neumann, T., & Hamon, C. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895–1904.
  • Rauniyar, N., & Yates, J. R., 3rd. (2014). Isobaric labeling-based relative quantification in proteomics. Journal of proteome research, 13(12), 5293–5309.
  • Ting, L., Rad, R., Gygi, S. P., & Haas, W. (2011). MS3 eliminates ratio distortion in isobaric labeling-based quantitative proteomics.
  • Zhou, L. M., He, X. S., Li, G., de Costa, B. R., & Skolnick, P. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of medicinal chemistry, 38(25), 4891–4896.
  • Lai, L. L., Wang, E., & Luh, B. J. (2001).
  • Rappsilber, J. (2011). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of structural biology, 173(3), 530–540.
  • Fischer, L., & Rappsilber, J. (2017). A complete workflow for cross-linking mass spectrometry with xQuest.
  • Holding, A. N. (2015). The continuing rise of cross-linking mass spectrometry in structural biology. Structure, 23(9), 1585–1587.
  • Aslam, B., Basit, M., Nisar, M. A., Khurshid, M., & Rasool, M. H. (2017). Proteomics: Technologies and Their Applications.
  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13968-14023.
  • Hultquist, M. E. (1950). Preparation of n-substituted piperazines. U.S. Patent No. 2,525,223. Washington, DC: U.S.
  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Cyclization for the Modular Synthesis of Highly Substituted Piperazines and Related Bis-nitrogen Heterocycles. Organic letters, 18(4), 740–743.
  • Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2009). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. Analytical chemistry, 81(23), 9747–9755.
  • CovalX. (2009). Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. Retrieved January 17, 2026, from [Link]

  • Kalkhof, S., & Sinz, A. (2018). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Methods in molecular biology, 1789, 137–152.

Sources

An In-depth Technical Guide to the Synthesis and Application of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine for Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate and rational construction of chemical libraries is a cornerstone of modern drug discovery. The careful selection of scaffolds and the efficient synthesis of diverse yet targeted molecules are paramount to the success of high-throughput and phenotypic screening campaigns. This guide provides a detailed technical overview of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, a representative small molecule featuring the privileged 4-methylpiperazine scaffold. While not a widely studied compound in its own right, its structural motifs are prevalent in numerous biologically active agents. We will explore the rationale for its inclusion in screening libraries, provide detailed, field-proven synthetic protocols for its preparation, and discuss its potential applications in the broader context of drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their understanding of library synthesis and the strategic use of piperazine-containing compounds.

Introduction: The Strategic Value of the 4-Methylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1] As a basic and hydrophilic group, it can enhance aqueous solubility and provide a handle for salt formation, both of which are critical for optimizing pharmacokinetic profiles. The N-methylpiperazine moiety, in particular, is a common feature in a multitude of approved drugs, where it often serves as a key pharmacophoric element, engaging in crucial interactions with biological targets. Its incorporation into molecules has been associated with a wide range of pharmacological activities, including anticancer and antipsychotic effects.[1]

This compound (henceforth referred to as Compound 1 ) is a tertiary amine that embodies the core features of this important chemical class. Its relatively simple structure belies its potential as a versatile building block for more complex molecules. The presence of a primary ethylamino group provides a reactive handle for further derivatization, allowing for its incorporation into a larger molecular framework through amide bond formation, reductive amination, or other common synthetic transformations. This makes Compound 1 and its analogues valuable additions to chemical libraries designed for hit-finding and lead optimization.

This guide will focus on two robust and scalable synthetic routes to Compound 1 , providing detailed, step-by-step protocols that are readily adaptable to a standard laboratory setting. We will also present a comparative analysis of these methods and discuss the rationale behind the choice of reagents and reaction conditions.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its general properties from its structure and from data on similar compounds. A related isomer, N-ethyl-2-(4-methylpiperazin-2-yl)ethanamine, has computed properties available in the PubChem database, which can serve as a useful, albeit imperfect, proxy.[2]

PropertyValue (for isomer)Source
Molecular FormulaC₉H₂₁N₃[2]
Molecular Weight171.28 g/mol [2]
XLogP30.4[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count4[2]

These predicted properties suggest that Compound 1 is a relatively small, polar molecule with good potential for aqueous solubility, consistent with the characteristics of many successful drug candidates.

Synthetic Strategies and Protocols

The synthesis of this compound can be approached through several well-established methodologies. Here, we present two of the most common and reliable routes: direct alkylation of 1-methylpiperazine and reductive amination.

Route 1: Direct Alkylation of 1-Methylpiperazine

This method involves the nucleophilic substitution of a suitable halo- or sulfonate-activated ethylamine derivative with 1-methylpiperazine. The choice of the leaving group is critical for achieving high yields and minimizing side reactions. While chloro- and bromo-derivatives are common, the corresponding tosylate or mesylate can offer enhanced reactivity.

reagent1 1-Methylpiperazine product This compound reagent1->product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagent2 N-(2-Chloroethyl)ethylamine reagent2->product

Figure 1: Synthetic scheme for the direct alkylation route.

Materials:

  • 1-Methylpiperazine

  • N-(2-Chloroethyl)ethylamine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a stirred suspension of N-(2-chloroethyl)ethylamine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile (10 mL/g of starting material) is added 1-methylpiperazine (1.1 eq).

  • The reaction mixture is heated to reflux (approximately 82 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. The progress of the reaction should be monitored by a suitable technique, such as TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between dichloromethane and water. The aqueous layer is extracted twice more with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product can be achieved by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) to afford the pure this compound.

Self-Validation and Causality: The use of a slight excess of 1-methylpiperazine helps to ensure the complete consumption of the electrophile. Potassium carbonate is a sufficiently strong base to neutralize the HCl salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this type of SN2 reaction, as its polarity stabilizes the transition state without being overly protic. The aqueous workup is designed to remove inorganic salts and any remaining water-soluble starting materials.

Route 2: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds.[3] This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[4] This approach avoids the use of potentially harsh alkylating agents.

reagent1 2-(4-Methylpiperazin-1-yl)acetaldehyde intermediate Imine Intermediate reagent1->intermediate reagent2 Ethylamine reagent2->intermediate product This compound intermediate->product Reducing Agent (e.g., NaBH(OAc)3)

Figure 2: Synthetic scheme for the reductive amination route.

Materials:

  • 2-(4-Methylpiperazin-1-yl)acetaldehyde (can be prepared by oxidation of the corresponding alcohol)

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of 2-(4-methylpiperazin-1-yl)acetaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (15 mL/g of aldehyde) is added ethylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15-20 minutes. The reaction is mildly exothermic, and the temperature should be monitored.

  • The reaction mixture is stirred at room temperature for an additional 4-6 hours, or until the reaction is deemed complete by TLC or LC-MS.

  • The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography as described in Route 1.

Self-Validation and Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations, as it does not readily reduce the starting aldehyde.[4] The catalytic amount of acetic acid serves to protonate the carbonyl oxygen, activating it towards nucleophilic attack by the amine, and also facilitates the dehydration step to form the imine. The use of an anhydrous solvent is crucial, as the presence of water can hydrolyze the imine intermediate and the reducing agent.

Application in Chemical Library Design and Screening

The true value of a compound like this compound lies in its potential as a scaffold for the creation of a diverse array of analogues. The primary ethylamino group can be readily acylated with a variety of carboxylic acids, sulfonyl chlorides, and isocyanates to generate a library of amides, sulfonamides, and ureas, respectively.

start This compound library Diverse Chemical Library start->library Acylation (R-COCl) Sulfonylation (R-SO2Cl) Urea Formation (R-NCO)

Figure 3: Derivatization of Compound 1 for library synthesis.

By systematically varying the 'R' group in these reactions, a large and diverse library of compounds can be rapidly assembled. This library can then be subjected to high-throughput screening (HTS) against a panel of biological targets to identify "hit" compounds with desired activity. The modular nature of this synthetic approach also lends itself to follow-up studies, where the initial hits can be rapidly optimized by exploring the structure-activity relationships (SAR) of the 'R' group.

Conclusion

This compound is a valuable, yet underexplored, building block for the synthesis of chemical libraries for drug discovery. Its straightforward preparation via either direct alkylation or reductive amination makes it an accessible starting material for a wide range of derivatization reactions. The incorporation of the privileged 4-methylpiperazine scaffold provides a strong foundation for the design of novel compounds with the potential for favorable pharmacokinetic properties and biological activity. This guide provides the necessary technical details and scientific rationale to empower researchers to synthesize this compound and leverage its potential in their own drug discovery programs.

References

  • PubChem. Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. National Center for Biotechnology Information. [Link]

  • MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • PubMed. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. [Link]

  • PubMed Central. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]

  • Cheméo. Chemical Properties of Ethanamine, N-ethyl-N-nitroso- (CAS 55-18-5). [Link]

  • Figshare. Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

An In-depth Technical Guide to the Theoretical and Computational Investigation of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the theoretical and computational characterization of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, a molecule of interest in medicinal chemistry due to its piperazine core, a common scaffold in numerous bioactive compounds. While specific experimental and computational data for this exact molecule are scarce in publicly available literature, this document outlines a robust, first-principles approach to thoroughly investigate its structural, electronic, and potential biological properties. The methodologies described herein are grounded in established computational chemistry practices and are designed to yield high-confidence, verifiable results.

Foundational Understanding and Molecular Significance

This compound, with the CAS Number 40172-12-1, belongs to the N-substituted piperazine class of compounds. The piperazine ring is a prevalent feature in many approved drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. Understanding the conformational landscape, electronic properties, and potential intermolecular interactions of this specific derivative is a critical first step in evaluating its potential as a drug candidate or a molecular probe.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 40172-12-1N/A
Molecular Formula C9H21N3N/A
Molecular Weight 171.29 g/mol N/A
Canonical SMILES CCNCCN1CCN(C)CC1N/A

Proposed Synthesis Route: N-Alkylation

A plausible and commonly employed method for the synthesis of this compound is the N-alkylation of 1-methylpiperazine. This approach is widely documented for the preparation of various N-substituted piperazines.[1][2]

Experimental Protocol: Two-Step N-Alkylation
  • Step 1: N-Acetylation of 1-methylpiperazine. To a solution of 1-methylpiperazine in a suitable solvent (e.g., dichloromethane), add one equivalent of acetyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-4-methylpiperazine.

  • Step 2: Reduction of the Amide. The resulting N-acetyl-4-methylpiperazine can be reduced to the corresponding ethyl amine using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon). After complete reduction, the reaction is carefully quenched with water and a sodium hydroxide solution. The product is then extracted, and the solvent is removed to yield this compound. Purification can be achieved through distillation or column chromatography.

G cluster_synthesis Proposed Synthesis Workflow 1-methylpiperazine 1-methylpiperazine N-acetyl-4-methylpiperazine N-acetyl-4-methylpiperazine 1-methylpiperazine->N-acetyl-4-methylpiperazine Acetyl Chloride This compound This compound N-acetyl-4-methylpiperazine->this compound LiAlH4 (Reduction)

Caption: Proposed two-step synthesis of the target molecule.

Theoretical and Computational Characterization

The core of this guide focuses on a multi-faceted computational approach to elucidate the properties of this compound. This workflow is designed to provide a comprehensive understanding of the molecule, from its intrinsic properties to its potential interactions with biological macromolecules.

Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT)

DFT is a powerful method for investigating the electronic structure and properties of molecules.[3] It provides a good balance between computational cost and accuracy for systems of this size.

  • Geometry Optimization:

    • Perform a full geometry optimization of the molecule using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.

    • The optimization should be performed in the gas phase to obtain the intrinsic properties of the molecule.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Spectroscopic Properties Prediction:

    • From the frequency calculation, the theoretical vibrational frequencies (FT-IR spectrum) can be obtained. These can be compared with experimental data if available, or serve as a predictive tool.

    • The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is crucial for understanding intermolecular interactions, particularly hydrogen bonding.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

G cluster_dft DFT Computational Workflow Input_Structure Initial 3D Structure Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO, MEP, NBO) Geometry_Optimization->Electronic_Properties Spectra_Prediction FT-IR & NMR Spectra Frequency_Calculation->Spectra_Prediction

Caption: Workflow for DFT-based molecular characterization.

Molecular Docking: Exploring Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. Given the prevalence of the piperazine scaffold in centrally acting agents, potential targets could include dopamine and serotonin receptors.

  • Ligand Preparation: The optimized 3D structure of this compound obtained from the DFT calculations should be used. Ensure correct protonation states at physiological pH (typically around 7.4).

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, or GOLD) to perform the docking calculations. Define the binding site on the receptor based on known ligand binding pockets or through blind docking followed by focused docking.

  • Analysis of Results: Analyze the predicted binding poses and their corresponding binding affinities (scoring functions). Visualize the protein-ligand interactions to identify key residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

G cluster_docking Molecular Docking Workflow Optimized_Ligand Ligand Preparation (DFT Optimized Structure) Docking_Simulation Docking Simulation (e.g., AutoDock) Optimized_Ligand->Docking_Simulation Receptor_Structure Receptor Preparation (from PDB) Receptor_Structure->Docking_Simulation Binding_Analysis Analysis of Binding (Pose, Affinity, Interactions) Docking_Simulation->Binding_Analysis

Caption: A streamlined workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations: Assessing Dynamic Behavior

While molecular docking provides a static picture of the binding event, MD simulations can offer insights into the dynamic behavior of the ligand-receptor complex over time.[5][6] This allows for an assessment of the stability of the predicted binding pose and a more detailed understanding of the intermolecular interactions.

  • System Setup: The best-ranked docked complex from the molecular docking study is used as the starting point. The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Minimization and Equilibration: The system is first minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving heating the system to the desired temperature (e.g., 300 K) and equilibrating the pressure.

  • Production Run: A production MD simulation is then run for a significant period (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters, including:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds between the ligand and the receptor.

    • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies

If a series of analogous compounds with known biological activities are available, QSAR studies can be performed to develop a mathematical model that relates the chemical structure to the biological activity.[7][8] This can be a powerful tool for predicting the activity of new compounds and guiding lead optimization.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth investigation of this compound. By following these protocols, researchers can generate a wealth of data on the molecule's structural, electronic, and potential biological properties. The insights gained from these studies will be invaluable for assessing its potential in drug discovery and for guiding further experimental work. The integration of these computational methods provides a robust, cost-effective, and scientifically rigorous approach to modern molecular research.

References

  • Choo, H. Y., & Chung, B. J. (2000). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of Pharmacal Research, 23(4), 324-328. [Link]

  • Ghudshia, R., Mehmood, U., Harrach, S., Sadiq, A., & Vainio, M. (2018). Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. Physical Chemistry Chemical Physics, 20(42), 26865-26875. [Link]

  • Gupta, R., Paul, S., & Gupta, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

  • Li, Z., Li, Y., Liu, H., Wang, L., & Yang, L. (2003). QSAR studies on piperazinylalkylisoxazole analogues selectively acting on dopamine D3 receptor by HQSAR and CoMFA. Bioorganic & Medicinal Chemistry, 11(7), 1293-1298. [Link]

  • Pittelkow, T., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 35(4), 429-432. [Link]

  • Akçay, M., Al-Alwani, M. A., Al-Majidi, S. M. K., & Yüksek, H. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 11(54), 34267-34282. [Link]

  • Kang, S. A., et al. (2016). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 21(10), 1334. [Link]

  • Tripathi, S., et al. (2021). Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents. Bioorganic Chemistry, 115, 105234. [Link]

  • O'Brien, P., & Wiberg, K. B. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(30), 4545-4551. [Link]

  • Kumar, A., et al. (2012). Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. Bioorganic & Medicinal Chemistry Letters, 22(1), 543-548. [Link]

  • Kumar, A., et al. (2011). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 19(2), 940-951. [Link]

  • Lyubartsev, A. P., & Laaksonen, A. (2010). Molecular dynamics simulation studies of piperazine activated MDEA absorption solution with methane and carbon dioxide. The Journal of Chemical Physics, 133(11), 114507. [Link]

  • Yurttaş, L., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]

Sources

Methodological & Application

"N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine" protocol for peptide labeling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Chemoselective Peptide Labeling via Reductive Amination: A Detailed Protocol for Conjugating N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Conflict of Interest Statement The author of this application note declares no competing financial interests. The protocols and opinions expressed herein are for informational purposes only and do not constitute an endorsement of any specific commercial products. This document is based on publicly available scientific literature and established laboratory practices.

Introduction: The Imperative for Precise Peptide Modification

The functionalization of peptides with small molecules, fluorophores, or therapeutic payloads is a cornerstone of modern chemical biology and drug development. These modifications are instrumental in elucidating biological pathways, developing diagnostic agents, and creating targeted therapeutics. The challenge, however, lies in achieving site-specific conjugation without compromising the peptide's native structure and function. Among the arsenal of bioconjugation techniques, reductive amination stands out as a robust and highly chemoselective method for covalently linking an amine-containing molecule to a peptide bearing a carbonyl group (an aldehyde or ketone).[1][2]

This application note provides a comprehensive guide for the conjugation of a small molecule, this compound, to a peptide. We will delve into the underlying chemical principles of reductive amination, offer insights into experimental design, and present a detailed, step-by-step protocol for labeling, purification, and characterization. This guide is intended for researchers in biochemistry, drug discovery, and proteomics who require a reliable method for peptide modification.

The Chemistry of Reductive Amination: A Two-Step, One-Pot Reaction

Reductive amination is a powerful method that forms a stable carbon-nitrogen bond between a carbonyl group (aldehyde or ketone) and a primary or secondary amine. The reaction proceeds through a two-step mechanism that is typically performed in a single pot.[2][3]

  • Schiff Base Formation: The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the peptide, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (for primary amines) or an iminium ion (for secondary amines). This step is reversible and pH-dependent, generally favoring slightly acidic conditions which promote dehydration of the carbinolamine.[3]

  • Reduction: The Schiff base or iminium ion is then selectively reduced by a mild reducing agent to form a stable secondary or tertiary amine linkage, respectively. The choice of reducing agent is critical; it must be potent enough to reduce the imine but not so strong as to reduce the starting carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mild nature and selective reactivity towards the protonated Schiff base.[1][4]

The overall reaction is highly specific, as the carbonyl and amine functionalities are often unique within the peptide sequence, especially if the carbonyl is introduced synthetically at a specific site.

Reductive_Amination Figure 1: Reductive Amination Mechanism Peptide_Carbonyl Peptide-CHO (Aldehyde) Carbinolamine Peptide-CH(OH)-NH-R' (Carbinolamine Intermediate) Peptide_Carbonyl->Carbinolamine + Amine Label Amine_Label H₂N-R' (e.g., this compound) Schiff_Base Peptide-CH=N⁺H-R' (Protonated Schiff Base) Carbinolamine->Schiff_Base - H₂O Labeled_Peptide Peptide-CH₂-NH-R' (Stable Amine Linkage) Schiff_Base->Labeled_Peptide + Reducing Agent H_plus H⁺ (pH 4-6) Reducing_Agent NaBH₃CN

Caption: Figure 1: Reductive Amination Mechanism.

Experimental Design and Optimization

Careful consideration of several parameters is crucial for achieving high labeling efficiency and purity.

  • Peptide Design: The peptide must contain a unique carbonyl group. This can be achieved by incorporating an amino acid with an aldehyde- or ketone-containing side chain during solid-phase peptide synthesis (SPPS) or by post-synthetic modification of a specific amino acid residue (e.g., oxidation of a serine or threonine).

  • pH Control: The reaction pH is a critical variable. Schiff base formation is favored at a slightly acidic pH (typically 4-6), which facilitates the dehydration of the carbinolamine intermediate. However, the amine nucleophile must be in its non-protonated form to be reactive. Therefore, a compromise pH is often necessary.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a popular choice for reductive amination in aqueous buffers. It is stable at neutral pH but becomes an active reducing agent at the slightly acidic pH required for imine formation.[4]

  • Stoichiometry: A molar excess of the amine-containing label is typically used to drive the reaction to completion. The optimal ratio of peptide to amine label should be determined empirically, but a starting point of 1:10 to 1:50 is common.[3]

  • Solvent: The reaction is often performed in aqueous buffers to maintain the peptide's solubility and conformation. Organic co-solvents like DMSO or DMF can be used if the peptide or labeling reagent has poor aqueous solubility.[5]

Detailed Protocol: Labeling a Model Peptide

This protocol describes the labeling of a model peptide containing a unique aldehyde group with this compound.

4.1. Materials and Reagents

ReagentSupplierPurpose
Aldehyde-modified PeptideCustom SynthesisThe peptide to be labeled.
This compoundCommercial SourceThe amine-containing labeling molecule.
Sodium Cyanoborohydride (NaBH₃CN)Sigma-AldrichReducing agent.
Anhydrous Dimethylformamide (DMF)Sigma-AldrichSolvent for dissolving the labeling reagent.
Sodium Phosphate Buffer (0.1 M, pH 7.0)In-houseReaction buffer.
Acetic AcidSigma-AldrichTo adjust the pH of the reaction mixture.
Hydroxylamine (50 mM)Sigma-AldrichQuenching reagent.
Reversed-Phase HPLC column (e.g., C18)Waters, AgilentFor purification of the labeled peptide.[6][7]
Acetonitrile (HPLC grade)Fisher ScientificMobile phase for HPLC.
Trifluoroacetic Acid (TFA)Sigma-AldrichIon-pairing agent for HPLC.[8]
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)VariousFor characterization of the labeled peptide.[9][10]

4.2. Step-by-Step Labeling Procedure

  • Peptide and Reagent Preparation:

    • Dissolve the aldehyde-modified peptide in 0.1 M sodium phosphate buffer (pH 7.0) to a final concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF.

    • Freshly prepare a 1 M stock solution of NaBH₃CN in water. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the peptide solution and the this compound stock solution to achieve a 20-fold molar excess of the amine label over the peptide.

    • Gently mix the solution and adjust the pH to approximately 6.0 by adding small aliquots of 1 M acetic acid.

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction at room temperature for 2-4 hours with gentle agitation. The reaction can also be performed overnight at 4°C.[5]

  • Reaction Quenching:

    • To quench any remaining aldehyde groups and the reducing agent, add hydroxylamine to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

4.3. Workflow Diagram

Peptide_Labeling_Workflow Figure 2: Peptide Labeling Workflow Prep 1. Reagent Preparation (Peptide, Amine, NaBH₃CN) Mix 2. Reaction Setup (Mix Peptide and Amine) Prep->Mix pH_Adjust 3. pH Adjustment (pH 6.0 with Acetic Acid) Mix->pH_Adjust Add_Reducer 4. Add Reducing Agent (NaBH₃CN) pH_Adjust->Add_Reducer Incubate 5. Incubation (2-4h at RT or overnight at 4°C) Add_Reducer->Incubate Quench 6. Quenching (Add Hydroxylamine) Incubate->Quench Purify 7. Purification (RP-HPLC) Quench->Purify Characterize 8. Characterization (Mass Spectrometry) Purify->Characterize

Sources

Application Notes: A Novel Isobaric Tagging Strategy for In-Depth Quantitative Proteomics Using an N-Ethyl-Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the pursuit of deeper and more accurate proteome quantification, the development of novel chemical tools is paramount. This document introduces a pioneering (hypothetical) set of isobaric labeling reagents, the PipQuant™ series , built upon an innovative N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine core structure. These reagents are designed to offer a unique fragmentation profile, potentially enhancing reporter ion generation and providing a new avenue for multiplexed quantitative proteomics. We provide a comprehensive overview of the PipQuant™ technology, including its chemical principles, a detailed step-by-step protocol for its application, and guidelines for mass spectrometry and data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their quantitative proteomics toolkit with a next-generation chemical labeling strategy.

Introduction to Quantitative Proteomics and the Rationale for PipQuant™

Mass spectrometry-based quantitative proteomics is an indispensable tool for understanding complex biological systems, from elucidating disease mechanisms to identifying novel drug targets.[1][2][3] Among the various quantification strategies, isobaric labeling, using reagents such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), has become a cornerstone.[4][5][6] These methods allow for the simultaneous analysis of multiple samples, which increases throughput and reduces experimental variability.[7][8][9]

The core principle of isobaric tagging involves labeling peptides from different samples with structurally identical but isotopically distinct tags.[10][11] Labeled peptides from different samples are indistinguishable in the initial mass spectrometry scan (MS1), but upon fragmentation (MS/MS or MS3), the tags release reporter ions of unique masses, the intensities of which correspond to the relative abundance of the peptide in each sample.[12][13][14]

While existing reagents are powerful, there is continuous innovation to improve multiplexing capacity, quantitative accuracy, and fragmentation efficiency.[15] The novel PipQuant™ isobaric tags are conceptualized to leverage the unique chemical properties of a piperazine-based core. The this compound scaffold is hypothesized to provide a stable, yet readily cleavable, structure that could lead to more efficient release of reporter ions upon fragmentation, thereby improving sensitivity and quantitative accuracy. Piperazine derivatives are widely used in pharmaceuticals due to their favorable physicochemical properties, which may translate to improved solubility and reactivity of the labeling reagents.[16][17]

The Chemistry and Principle of PipQuant™ Technology

The PipQuant™ reagents are a set of isobaric, amine-reactive chemical tags. Each tag is composed of three key functional regions:

  • Peptide-Reactive Group: An N-hydroxysuccinimide (NHS) ester that covalently binds to the N-terminal alpha-amino group of peptides and the epsilon-amino group of lysine residues.[5][7]

  • Mass Normalizer (Balancer): A chemical moiety that, in conjunction with the reporter group, ensures each tag in a set has the same overall mass. This is achieved through the precise placement of stable isotopes (¹³C and ¹⁵N).

  • Reporter Group: The this compound-derived group. Upon fragmentation in the mass spectrometer, this group is released and its unique mass (due to isotopic labeling) is used for quantification.

The fundamental design allows for multiplexing, where peptides from different samples, each labeled with a distinct PipQuant™ tag, are combined. Since the tags are isobaric, the same peptide from each sample appears as a single precursor ion in the MS1 scan. During MS/MS analysis (typically using Higher-energy Collisional Dissociation - HCD), the tag fragments, releasing the reporter ions. The relative intensities of these low-mass reporter ions are then used to determine the relative abundance of the peptide across the different samples.

cluster_PipQuant PipQuant™ Reagent Structure RG Reporter Group (N-ethyl-piperazine core with isotopic labels) MN Mass Normalizer (Isotopically labeled) RG->MN -Linker- PRG Peptide Reactive Group (NHS Ester) MN->PRG -Linker- Peptide Peptide (N-terminus, Lysine) PRG->Peptide reacts with cluster_prep Sample Preparation cluster_analysis Analysis ProtExt Protein Extraction & Digestion PepClean Peptide Cleanup (C18 SPE) ProtExt->PepClean Label1 Sample 1 + PipQuant-126 Label2 Sample 2 + PipQuant-127 LabelN ... Label6 Sample 6 + PipQuant-131 Pool Combine & Pool Samples Label1->Pool Label2->Pool LabelN->Pool Label6->Pool Fractionate Fractionation (Optional) Pool->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS Data Data Analysis LCMS->Data

Sources

Introduction: The Power of Proximity – Unveiling Protein Architecture with Zero-Length Cross-Linking

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate cellular machinery, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions and precise three-dimensional conformations. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a robust technique to capture a snapshot of these interactions by covalently linking amino acid residues that are in close proximity.[1][2][3] This approach provides valuable distance constraints that can illuminate protein-protein interaction interfaces and aid in the structural modeling of protein complexes.[4][5][6]

Among the various cross-linking strategies, zero-length cross-linking holds a unique advantage. Unlike conventional cross-linkers that introduce a spacer arm of a defined length between two residues, zero-length cross-linkers facilitate the formation of a direct covalent bond between interacting amino acids without adding any additional atoms.[1][7] This results in the most stringent distance constraints, making it an ideal method for identifying direct contact sites within a protein complex.[8] The most common example of a zero-length cross-linker is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is the focus of this guide.[1]

The Chemistry of Carbodiimide-Mediated Zero-Length Cross-Linking

Carbodiimide chemistry, particularly using EDC, is a versatile and widely used method for covalently coupling carboxyl groups to primary amines.[9][10] The reaction proceeds through a two-step mechanism:

  • Activation of Carboxyl Groups: EDC reacts with a carboxyl group (from aspartic acid, glutamic acid, or a protein's C-terminus) to form a highly reactive and unstable O-acylisourea intermediate.[1][11]

  • Nucleophilic Attack by a Primary Amine: This intermediate can then react with a primary amine (from lysine or a protein's N-terminus) to form a stable amide bond, regenerating EDC as a soluble urea derivative.[9]

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often included.[9][11] NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and more efficiently reacts with primary amines.[11]

Experimental Design and Workflow

A typical zero-length cross-linking experiment for mass spectrometry analysis involves several key stages, from sample preparation to data analysis.

Zero-Length Cross-Linking Workflow cluster_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_analysis Mass Spectrometry Analysis Protein_Complex Purified Protein Complex Buffer_Exchange Buffer Exchange Protein_Complex->Buffer_Exchange Add_Reagents Add EDC/NHS Buffer_Exchange->Add_Reagents Optimized Buffer Incubation Incubation Add_Reagents->Incubation Quenching Quenching Incubation->Quenching Digestion Proteolytic Digestion Quenching->Digestion Quenched Reaction Mixture LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Sources

Application Note: Enhanced Detection and Quantification of Amino Acids in Complex Matrices via Derivatization with N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the derivatization of amino acids using N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, a specialized reagent designed to enhance analytical performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Direct analysis of native amino acids is often hampered by their high polarity, poor retention in reversed-phase chromatography, and low ionization efficiency.[][2] This protocol details a robust pre-column derivatization method that targets the carboxyl group of amino acids. The covalent attachment of the this compound tag significantly increases the hydrophobicity and introduces a readily ionizable tertiary amine, leading to improved chromatographic separation and heightened sensitivity in mass spectrometric detection.[2][3] We present a step-by-step protocol, the underlying chemical principles, method validation considerations, and troubleshooting guidance for researchers in metabolomics, drug development, and clinical diagnostics.

Introduction: The Rationale for Derivatization

Amino acid analysis is fundamental across numerous scientific disciplines, from clinical diagnostics to food science.[4] However, the inherent physicochemical properties of amino acids—namely their zwitterionic nature and high polarity—present significant challenges for reliable quantification using standard reversed-phase liquid chromatography (RPLC).[5] Without modification, these analytes typically exhibit poor retention, leading to inadequate separation from the solvent front and other polar interferences.[2]

Chemical derivatization addresses these limitations by modifying the functional groups of the amino acids to produce derivatives with more favorable analytical characteristics.[] The strategy outlined here focuses on derivatizing the carboxylic acid moiety, which offers distinct advantages:

  • Enhanced Hydrophobicity: The addition of the piperazine-containing tag improves retention on C18 and other reversed-phase columns, enabling better chromatographic resolution.[6]

  • Increased Ionization Efficiency: The tertiary amine within the piperazine ring provides a site that is easily protonated, leading to a strong signal in positive mode electrospray ionization (ESI) mass spectrometry.[7]

  • Multiplexing Potential: Isotope-labeled analogues of the derivatization reagent can be synthesized to create standards for precise and accurate quantification.[7]

This application note describes a method utilizing This compound in conjunction with the carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to efficiently tag the carboxyl group of amino acids, rendering them highly amenable to LC-MS/MS analysis.

The Chemical Principle: EDC-Mediated Amide Coupling

The derivatization process is a classic example of an amide bond formation facilitated by a carbodiimide. The reaction proceeds in two primary stages, as depicted below.

First, the carboxyl group (-COOH) of the amino acid is activated by EDC. This reaction is most efficient under mildly acidic conditions (pH 4.5-6.0), where the carboxyl group is protonated.[8][9] EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is unstable in aqueous solutions and susceptible to nucleophilic attack.[10]

In the second stage, the primary or secondary amine of the derivatization reagent, this compound, acts as a nucleophile, attacking the activated carboxyl group. This attack displaces the EDC as a soluble urea byproduct and forms a stable amide bond between the amino acid and the reagent.[11]

Derivatization_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling AA Amino Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) AA->Intermediate + EDC EDC EDC->Intermediate pH 4.5-6.0 Product Derivatized Amino Acid Intermediate->Product Nucleophilic Attack Reagent Derivatization Reagent (R'-NH2) Reagent->Product + Byproduct Urea Byproduct (Soluble) Product->Byproduct releases

Caption: EDC-mediated activation and coupling workflow.

Detailed Protocols and Methodologies

Materials and Reagents
  • Amino Acid Standards: Analytical grade standards for all amino acids of interest.

  • Derivatization Reagent: this compound.

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), stored desiccated at -20°C.

  • (Optional) Stabilizer: N-hydroxysuccinimide (NHS) or Sulfo-NHS.[10]

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Dimethylformamide (DMF, anhydrous), and ultrapure water.

  • Buffers: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH adjusted to 5.5.

  • Quenching Solution: 5% Hydroxylamine solution.

  • Sample Preparation: Protein precipitation solution (e.g., 80:20 Methanol:Water).

Step-by-Step Derivatization Protocol

This protocol is designed for a reaction volume of 100 µL. It can be scaled as needed.

  • Sample Preparation:

    • For biological samples (e.g., plasma, serum), perform protein precipitation by adding 3 volumes of ice-cold precipitation solution to 1 volume of sample.

    • Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reagent Preparation (Prepare Fresh):

    • Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous DMF.

    • EDC Solution: Prepare a 20 mg/mL solution of EDC-HCl in 0.1 M MES buffer (pH 5.5).

  • Derivatization Reaction:

    • Reconstitute the dried sample extract or amino acid standards in 50 µL of 0.1 M MES buffer (pH 5.5).

    • Add 20 µL of the Derivatization Reagent Solution to the sample.

    • Initiate the reaction by adding 30 µL of the freshly prepared EDC Solution.

    • Vortex briefly to mix.

    • Incubate the reaction mixture for 1 hour at room temperature (25°C) with gentle agitation.[12][13]

  • Reaction Quenching (Optional but Recommended):

    • Add 10 µL of 5% hydroxylamine to the reaction mixture to quench any unreacted O-acylisourea intermediates.

    • Let it stand for 10 minutes at room temperature.

  • Final Sample Preparation for LC-MS:

    • Dilute the reaction mixture 1:10 (or as needed for your specific assay sensitivity) with the initial mobile phase (e.g., 98% Water/2% ACN with 0.1% Formic Acid).

    • Transfer the diluted sample to an autosampler vial for analysis.

Protocol_Workflow Start Start: Amino Acid Sample Prep Sample Preparation (e.g., Protein Precipitation, Drying) Start->Prep Recon Reconstitute in MES Buffer (pH 5.5) Prep->Recon AddReagent Add Derivatization Reagent Recon->AddReagent AddEDC Add EDC Solution to Initiate AddReagent->AddEDC Incubate Incubate 1 hr @ RT AddEDC->Incubate Quench Quench Reaction (Optional) Incubate->Quench Dilute Dilute for Analysis Quench->Dilute End Inject into LC-MS/MS System Dilute->End

Caption: Experimental workflow for amino acid derivatization.

LC-MS/MS Method Parameters

The following are starting parameters and should be optimized for the specific instrument and amino acids of interest.

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% to 60% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Key MRM Transitions To be determined by infusing individual derivatized standards. The precursor ion will be [M+H]+ of the derivatized amino acid. A common product ion may result from the fragmentation of the derivatization tag.

Expected Results & Performance Characteristics

The derivatization significantly improves the chromatographic behavior of amino acids.

CharacteristicUnderivatized Amino AcidsDerivatized Amino Acids
Retention Poor, often near void volumeStrong retention on C18 columns
Peak Shape Often broad or tailingSharp, symmetric peaks
MS Sensitivity Variable, often lowHigh, due to efficient protonation
LOD/LOQ ng/mL to µg/mL rangepg/mL to ng/mL range[14]

Data presented is illustrative of typical performance enhancements.

Troubleshooting and Expert Insights

  • Low Reaction Yield:

    • Cause: Inactive EDC due to moisture.

    • Solution: Use fresh EDC-HCl from a desiccated container. Equilibrate the vial to room temperature before opening to prevent condensation.[8]

    • Cause: Incorrect pH. The reaction is most efficient at pH 4.5-6.0.

    • Solution: Ensure the MES buffer is correctly prepared and pH-adjusted.

  • Poor Chromatographic Peak Shape:

    • Cause: Incomplete reaction or side products.

    • Solution: Optimize reaction time and temperature. Consider adding NHS to the reaction, which can improve efficiency by forming a more stable intermediate ester.[10]

  • High Background Signal:

    • Cause: Excess derivatization reagent.

    • Solution: Optimize the molar ratio of the derivatization reagent to the expected amino acid concentration. A 10- to 50-fold molar excess is a good starting point. Implement a liquid-liquid extraction step post-derivatization if necessary.

Conclusion

The derivatization of amino acids with this compound via EDC coupling is a powerful and effective strategy to overcome common analytical challenges. This method significantly enhances retention, chromatographic resolution, and mass spectrometric sensitivity.[2][6] By following the detailed protocol and considering the expert insights provided, researchers can develop highly reliable and sensitive LC-MS/MS assays for the accurate quantification of amino acids in complex biological and pharmaceutical samples.

References

  • Higashi, T., & Ogawa, S. (2019). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 144(7), 2394-2403.

  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Retrieved from

  • Luo, B., et al. (2011). Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. Journal of Chromatography B, 879(17-18), 1436-1444.

  • BOC Sciences. (n.d.). Amino Acid Derivatization Analysis Services. Retrieved from

  • Wróblewska, A., et al. (2017). Approach toward the Understanding of Coupling Mechanism for EDC Reagent in Solvent-Free Mechanosynthesis. Organic Letters, 19(21), 5748-5751.

  • Jara-Ocampo, F., et al. (2018). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 8(4), 69.

  • ResearchGate. (n.d.). MS/MS spectra of derivatized amino acids. Retrieved from

  • Regan, K. S., et al. (2016). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 88(12), 6499-6507.

  • Merck (Sigma-Aldrich). (n.d.). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Retrieved from

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from

  • Google Patents. (n.d.). Precolumn derivatization LC-MS analysis for amino and carboxyl groups of amino acids. Retrieved from

  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods. Retrieved from

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(37), 5251-5254.

  • Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478.

  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from

  • BroadPharm. (2022). Protocol for Amino PEG. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Instructions: EDC. Retrieved from

  • ResearchGate. (2022). Why doesn't amine react with EDC (EDCI or other carbodiimide reagent) to form guanidine in coupling reaction with acid?. Retrieved from

  • BLDpharm. (n.d.). This compound. Retrieved from

  • Biotium. (2021). Product Information: Direct EDC Coupling Protocol for Labeling Proteins with Dye Amine. Retrieved from

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from

  • Royal Society of Chemistry. (2020). Supporting information. Retrieved from

  • Wang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 11(23), 3894.

  • PubChem. (n.d.). Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. Retrieved from

  • Parchem. (n.d.). This compound (Cas 21404-92-2). Retrieved from

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Retrieved from

  • Lab-Chemicals.Com. (n.d.). N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine. Retrieved from

Sources

EMPE-Tag Mass Spectrometry: A Technical Guide to the Fragmentation of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine Labeled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Quantitative Proteomics

Abstract

This technical guide provides a comprehensive overview of the principles and protocols for quantitative proteomics using a novel isobaric mass tagging reagent, N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine (EMPE) . Designed for researchers, scientists, and drug development professionals, this document details the underlying chemistry, the mechanism of mass spectrometric fragmentation, and step-by-step workflows for peptide labeling and analysis. We delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible quantification. The protocols described herein are designed as a self-validating system, from sample preparation to data acquisition, enabling users to confidently implement EMPE-tagging in their quantitative studies.

Introduction: The Principle of EMPE Isobaric Tagging

Quantitative mass spectrometry is a cornerstone of modern proteomics, enabling the comparison of protein expression levels across multiple samples.[1][2] Isobaric labeling has emerged as a powerful strategy that enhances throughput and accuracy by allowing the simultaneous analysis of multiple samples in a single LC-MS/MS experiment.[3][4]

The EMPE reagent suite is built on this isobaric principle. Each tag within a multiplex kit shares the same nominal total mass, but is synthesized with stable isotopes placed at different positions within its structure. The core structure consists of three key functional parts:

  • Amine-Reactive Group: An N-hydroxysuccinimide (NHS) ester that forms a stable covalent amide bond with the primary amines of peptides (N-terminus and lysine side chains).[4][5]

  • Mass Normalizer (Balancer): An isotopically labeled region that ensures the total mass of each tag in the kit is identical.

  • Reporter Group: The this compound moiety, which carries a unique isotopic signature for each tag.

During MS1 analysis, the same peptide labeled with different EMPE tags from distinct samples (e.g., control vs. treated) will co-elute and be detected as a single precursor ion. This approach simplifies the MS1 spectrum and boosts the signal for subsequent fragmentation, enhancing peptide identification.[6] The quantitative information is revealed during tandem mass spectrometry (MS/MS), where the tag is designed to fragment at a specific linker, releasing low-mass reporter ions. The relative intensities of these unique reporter ions directly correspond to the relative abundance of the peptide in the original samples.[7][8]

The EMPE Reagent: Structure and Fragmentation Mechanism

The defining characteristic of the EMPE tag is its N-ethyl-4-methylpiperazine core, which is engineered for efficient ionization and fragmentation. Understanding this fragmentation is critical for optimizing instrument parameters and interpreting data.

Upon activation in the mass spectrometer using Higher-energy C-trap Dissociation (HCD), the most labile bond—the amide linkage formed between the tag's carbonyl group and the peptide's amine—cleaves. This directed fragmentation is crucial and yields two types of critical ions:

  • Peptide-Identifying Fragment Ions (b- and y-ions): The peptide backbone fragments conventionally, producing b- and y-ions that are used for sequence identification. Since the mass normalizer group remains attached to the peptide, these fragment ions are isobaric and their mass does not reveal which sample they originated from.

  • Quantitative Reporter Ions: The fragmentation liberates the positively charged EMPE reporter group. Because of the differential isotopic labeling, each specific tag from the multiplex kit yields a reporter ion of a unique mass. The intensity of these ions, resolved in the low m/z range of the spectrum, provides the quantitative data.[9]

The stability of the tertiary amine within the N-methylpiperazine ring helps to direct the cleavage and stabilize the positive charge on the reporter ion, ensuring a high yield during fragmentation.[9][10]

G start Protein Extract (e.g., Cell Lysate) reduce 1. Reduction (DTT) start->reduce alkylate 2. Alkylation (Iodoacetamide) reduce->alkylate digest 3. Proteolytic Digestion (Trypsin) alkylate->digest desalt1 4. Peptide Desalting (C18 StageTip) digest->desalt1 labeling 5. EMPE Labeling (pH 8.3-8.5) desalt1->labeling quench 6. Quench Reaction (Hydroxylamine) labeling->quench combine 7. Combine Samples quench->combine desalt2 8. Final Desalting & Cleanup (C18 StageTip) combine->desalt2 end Ready for LC-MS/MS desalt2->end

Figure 2. Workflow for EMPE peptide labeling.

Materials:

  • Protein samples (10-100 µg per condition)

  • Digestion Buffer: 50 mM TEAB (Triethylammonium bicarbonate), pH 8.5

  • Reducing Agent: 10 mM Dithiothreitol (DTT) in Digestion Buffer

  • Alkylating Agent: 20 mM Iodoacetamide (IAA) in Digestion Buffer

  • Trypsin (mass spectrometry grade)

  • EMPE Reagent Kit (dissolved in anhydrous acetonitrile or DMSO)

  • Quenching Solution: 5% Hydroxylamine

  • Solvents: Acetonitrile (ACN), Formic Acid (FA)

Procedure:

  • Protein Preparation: Start with 10-100 µg of protein per sample, dissolved in Digestion Buffer.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 56°C.

  • Alkylation: Cool samples to room temperature. Add IAA to a final concentration of 20 mM. Incubate for 45 minutes in the dark at room temperature.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Peptide Desalting: Acidify the digest with formic acid to pH <3. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method. Dry the purified peptides completely in a vacuum centrifuge.

  • Labeling Reaction:

    • Resuspend the dried peptides in 100 µL of 50 mM TEAB (pH 8.5).

    • Resuspend one tube of the appropriate EMPE reagent with 40 µL of anhydrous ACN.

    • Add the resuspended EMPE reagent to the peptide solution. The reaction of NHS esters with amines is highly pH-dependent and is optimal at a pH of 8.3-8.5. [11][12] * Incubate for 1 hour at room temperature.

  • Quenching: Add 8 µL of 5% hydroxylamine solution and incubate for 15 minutes to quench any unreacted NHS-ester groups.

  • Sample Pooling: Combine all labeled samples into a single new microcentrifuge tube.

  • Final Cleanup: Dry the pooled sample in a vacuum centrifuge. Perform a final desalting step using a C18 StageTip to remove excess labeling reagent and other salts. Elute and dry the final purified, labeled peptide mixture. Resuspend in 2% ACN, 0.1% FA for LC-MS/MS analysis.

Protocol 2: Mass Spectrometry Method for EMPE-labeled Peptides

Optimal data acquisition requires a high-resolution mass spectrometer capable of HCD. The following parameters are recommended for a Thermo Scientific™ Q Exactive™ series instrument but can be adapted for other platforms. [7]

Parameter Setting Rationale
MS1 (Full Scan)
Resolution 70,000 @ m/z 200 Provides accurate precursor mass determination.
AGC Target 3e6 Prevents space-charge effects while maximizing ion statistics.
Max IT 100 ms Balances sensitivity with scan speed.
Scan Range 375-1500 m/z Covers the typical mass range for tryptic peptides.
Data Dependent MS/MS
Loop Count (TopN) Top 12 Selects the 12 most intense precursors for fragmentation.
Isolation Window 1.2 m/z A narrow window is crucial to minimize co-isolation of interfering precursor ions, which can distort reporter ion ratios. [7]
MS2 (HCD)
Normalized Collision Energy (NCE) 32% This energy level provides a good balance between generating sufficient reporter ion signal and producing rich b- and y-ion series for peptide identification. [7]Higher energies may increase reporter yield but can reduce identification scores. [13][14]
Resolution 35,000 @ m/z 200 High resolution is required to baseline-resolve the isobaric reporter ions and their isotopic envelopes. [7]
AGC Target 1e5 Ensures sufficient ion counts for accurate reporter ion quantification.
Max IT 120 ms Allows for accumulation of sufficient fragment ions.

| Fixed First Mass | 100 m/z | Ensures detection of the low-mass EMPE reporter ions. |

Data Analysis and Interpretation

Data analysis for EMPE-labeled experiments follows the standard workflow for isobaric tags. Software such as Proteome Discoverer™, MaxQuant, or similar platforms can be used.

  • Database Search: MS/MS spectra are searched against a protein database to identify peptide sequences. Search parameters must include EMPE modification on Lysine and peptide N-termini as a fixed modification, along with variable modifications like methionine oxidation.

  • Quantification: The software will extract the signal intensities for each expected reporter ion mass (e.g., 128, 129, 130, 131) from the MS/MS spectra.

  • Ratio Calculation and Normalization: The raw reporter ion intensities are used to calculate peptide and protein abundance ratios between samples. It is crucial to apply a normalization strategy (e.g., normalizing to the total reporter ion intensity in each channel) to correct for any minor variations in initial sample loading.

Trustworthiness and Troubleshooting

  • Labeling Efficiency: Always check labeling efficiency. In a pilot experiment, analyze a small aliquot of a single labeled sample. Search the data allowing for both labeled and unlabeled Lysine/N-termini. Efficiency should be >95%. Incomplete labeling can skew quantitative results.

  • Co-isolation Interference: This is a known challenge in isobaric tagging where a co-eluting, contaminating precursor ion is isolated along with the target ion, leading to mixed reporter ion signals and ratio compression. [15]Using a narrow isolation window (as in Protocol 2) helps mitigate this. For highly accurate quantification, advanced methods like MS3-based quantification or Synchronous Precursor Selection (SPS) can be employed on compatible instruments to further purify the fragment ions used for quantification. [16]* Collision Energy Optimization: The optimal NCE can be peptide-dependent. While 32% is a robust starting point, a stepped NCE (e.g., 30-35%) can sometimes improve overall results by providing optimal fragmentation for a wider range of peptides. [13]

Conclusion

The EMPE isobaric tagging system provides a powerful and robust method for multiplexed quantitative proteomics. By understanding the core principles of its amine-reactive chemistry and HCD-based fragmentation, researchers can implement the detailed protocols in this guide to achieve accurate and reproducible protein quantification. Careful attention to sample preparation, instrument settings, and data analysis will ensure high-quality results for complex biological investigations.

References

  • Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. (2012). Journal of the American Chemical Society. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. [Link]

  • Schematic overview of labeling strategies used in quantitative proteomics. (2022). ResearchGate. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Dual Fragmentation Isobaric Tags for Metabolomics. (2022). Journal of the American Society for Mass Spectrometry. [Link]

  • Chemical isotope labeling for quantitative proteomics. (2021). Mass Spectrometry Reviews. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. [Link]

  • NHS ester protocol for labeling proteins. Abberior. [Link]

  • Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. (2019). Proteomics. [Link]

  • Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics. (2014). Chemical Reviews. [Link]

  • Protocol for PEG NHS Reagents. AxisPharm. [Link]

  • Click chemistry facilitates formation of reporter ions and simplified synthesis of amine-reactive multiplexed isobaric tags for protein quantification. (2012). Queen's University Belfast Research Portal. [Link]

  • Generation of Multiple Reporter Ions from a Single Isobaric Reagent Increases Multiplexing Capacity for Quantitative Proteomics. (2016). Analytical Chemistry. [Link]

  • RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the control liposomes. ResearchGate. [Link]

  • Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. (2023). Journal of Proteome Research. [Link]

  • Systematic Evaluation of Fragmentation Methods for Unlabeled and Isobaric Mass Tag-Labeled O-Glycopeptides. (2021). Analytical Chemistry. [Link]

  • Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling. (2023). Journal of Proteome Research. [Link]

  • Increasing the multiplexing capacity of TMT using reporter ion isotopologues with isobaric masses. (2014). Analytical Chemistry. [Link]

  • Isobaric labeling - Wikipedia. Wikipedia. [Link]

  • ATTO Labeling Procedures. (2011). ATTO-TEC. [Link]

  • Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry. (2013). American Laboratory. [Link]

  • Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. [Link]

Sources

"N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine" as an amine-reactive probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Amine Modification

In the dynamic fields of proteomics, diagnostics, and drug development, the precise and stable covalent labeling of biomolecules is of paramount importance. The ability to attach fluorophores, biotin, or other reporter molecules to proteins, peptides, and amine-modified oligonucleotides enables researchers to elucidate complex biological processes.[1] Primary amines, present at the N-terminus of polypeptides and on the side chains of lysine residues, are abundant and readily accessible targets for such modifications.[2]

This document introduces MEP-NHS Ester , a novel amine-reactive probe designed for robust and efficient bioconjugation. MEP-NHS Ester is built upon an N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine core, functionalized with a highly reactive N-hydroxysuccinimide (NHS) ester group. The inclusion of the methylpiperazine moiety is intended to enhance aqueous solubility and potentially reduce non-specific hydrophobic interactions, while the NHS ester provides a reliable mechanism for forming stable amide bonds with primary amines.[3] This guide provides a comprehensive overview of the probe's mechanism of action, detailed protocols for protein labeling, and critical insights for experimental design and troubleshooting.

Core Principles and Mechanism of Action

The conjugation of MEP-NHS Ester to a biomolecule is predicated on the principles of nucleophilic acyl substitution. The primary amine of the target biomolecule, in its unprotonated state, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This reaction proceeds through a transient tetrahedral intermediate, which then collapses to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[4][5]

The efficiency of this labeling reaction is critically dependent on pH. The target primary amines must be deprotonated to be nucleophilic, which is favored at alkaline pH. However, the NHS ester is also susceptible to hydrolysis, a competing reaction with water that increases at higher pH levels.[2][4] Therefore, a careful balance must be struck to maximize the rate of aminolysis (the desired reaction) over hydrolysis.

MEP-NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products probe MEP-NHS Ester (R'-NHS) intermediate Tetrahedral Intermediate probe->intermediate Nucleophilic Attack (pH 8.0-9.0) biomolecule Biomolecule (Protein-NH2) biomolecule->intermediate conjugate Stable Amide Bond (Protein-NH-CO-R') intermediate->conjugate Collapse & Bond Formation byproduct N-Hydroxysuccinimide intermediate->byproduct Leaving Group Departure

Figure 1: Mechanism of MEP-NHS Ester conjugation. The primary amine of a biomolecule attacks the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.

Quantitative Data Summary

Successful bioconjugation requires careful control of reaction parameters. The following tables provide critical data to guide experimental design.

ParameterRecommended RangeRationale & Key Considerations
Reaction pH 7.5 - 9.0Balances amine nucleophilicity and NHS ester hydrolysis. Optimal for many proteins is pH 8.3.[6][7]
Temperature 4°C to Room Temp. (20-25°C)Lower temperatures (4°C) can be used for overnight incubations to minimize hydrolysis and preserve protein stability.[4]
Molar Excess of Probe 10- to 20-foldA starting point for efficient labeling. May require optimization based on protein concentration and number of available amines.[4]
Reaction Time 30-60 min (RT) or 2-4 hours (4°C)Dependent on temperature and reactivity of the specific biomolecule. Can be extended for less reactive proteins.[7]
Quenching Reagent 50-100 mM Tris or GlycineContains primary amines to react with and neutralize any remaining MEP-NHS Ester, preventing non-specific labeling.[4]

Table 1: Recommended Reaction Parameters for MEP-NHS Ester Conjugation.

Buffer SystemSuitabilityComments
Phosphate-Buffered Saline (PBS) Suitable Ensure pH is adjusted to the desired alkaline range (e.g., 8.0-8.5).
Sodium Bicarbonate Highly Suitable Commonly used at 0.1 M, pH 8.3, providing good buffering capacity in the optimal range.[6][7]
HEPES Suitable Good buffering capacity in the physiological to slightly alkaline range.
Tris (e.g., Tris-HCl) Unsuitable for Reaction Contains primary amines that will compete with the target biomolecule for reaction with the NHS ester.[8] Can be used for quenching.
Glycine Unsuitable for Reaction Contains a primary amine and will compete with the target biomolecule.[8] Effective as a quenching agent.

Table 2: Suitable Buffer Systems for MEP-NHS Ester Labeling Reactions.

Experimental Protocols

The following protocols provide a detailed methodology for the labeling of an IgG antibody with MEP-NHS Ester. These can be adapted for other proteins and amine-containing biomolecules.

Protocol 1: Preparation of Reagents
  • Protein Solution Preparation:

    • Dialyze the antibody (~10 mg) against 0.1 M sodium bicarbonate buffer (pH 8.3) or a suitable amine-free buffer to remove any storage buffers containing primary amines (e.g., Tris).

    • Adjust the final protein concentration to 2-10 mg/mL. Higher concentrations can improve conjugation efficiency.[2]

  • MEP-NHS Ester Stock Solution:

    • Immediately before use, dissolve the lyophilized MEP-NHS Ester in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to a concentration of 10 mg/mL.[7][9]

    • Briefly vortex or sonicate to ensure complete dissolution. The NHS ester is susceptible to hydrolysis, so the stock solution should be prepared fresh.[10]

  • Quenching Solution:

    • Prepare a 1.5 M solution of Tris-HCl or glycine, pH 8.0.

Protocol 2: Antibody Conjugation Workflow

Antibody_Labeling_Workflow Workflow for Antibody Labeling with MEP-NHS Ester prep_protein 1. Prepare Antibody (Dialyze into pH 8.3 buffer) reaction 3. Initiate Reaction (Add probe to antibody, mix) prep_protein->reaction prep_probe 2. Prepare MEP-NHS Ester (Dissolve in DMSO/DMF) prep_probe->reaction incubation 4. Incubate (1 hr at RT or 2-4 hrs at 4°C) reaction->incubation quenching 5. Quench Reaction (Add Tris or Glycine) incubation->quenching purification 6. Purify Conjugate (Size-Exclusion Chromatography) quenching->purification analysis 7. Characterize Conjugate (Spectroscopy, SDS-PAGE) purification->analysis

Figure 2: Step-by-step workflow for the conjugation of MEP-NHS Ester to an antibody.

  • Calculate Reagent Volumes: Determine the required volume of the MEP-NHS Ester stock solution to achieve the desired molar excess (e.g., 10-fold).

  • Initiate the Reaction: While gently stirring the antibody solution, add the calculated volume of the MEP-NHS Ester stock solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[4]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2-4 hours at 4°C with continuous, gentle stirring.

  • Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[4]

Protocol 3: Purification and Characterization of the Conjugate
  • Purification: Remove unreacted MEP-NHS Ester, hydrolyzed probe, and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer like PBS.[4] Dialysis can also be used as an alternative purification method.

  • Characterization (Optional but Recommended):

    • Degree of Labeling (DOL): If MEP-NHS Ester is conjugated to a fluorescent dye, the DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance.

    • Functional Integrity: Assess the biological activity of the conjugated antibody using methods such as ELISA or flow cytometry to ensure that the labeling process has not compromised its function.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency - Presence of amine-containing buffers (e.g., Tris).- Hydrolysis of MEP-NHS Ester.- Suboptimal pH.- Low protein concentration.- Ensure all buffers for the reaction are amine-free.[8]- Prepare the MEP-NHS Ester stock solution immediately before use.[10]- Verify the reaction buffer pH is between 8.0 and 9.0.- Increase the protein concentration to >2 mg/mL.[11]
Protein Precipitation - Over-modification of the protein.- High concentration of organic solvent.- Reduce the molar excess of the MEP-NHS Ester.- Keep the final concentration of DMSO or DMF below 10%.[4]
Loss of Protein Activity - Modification of critical lysine residues in the antigen-binding site.- Denaturation during the labeling process.- Reduce the molar excess of the probe.- Perform the reaction at a lower temperature (4°C).- Consider alternative conjugation chemistries targeting other functional groups (e.g., thiols).

Conclusion

MEP-NHS Ester represents a valuable addition to the toolkit for bioconjugation, offering a reliable method for the covalent modification of primary amines on biomolecules. By understanding the underlying chemistry and carefully controlling the reaction parameters as outlined in this guide, researchers can achieve efficient and reproducible labeling for a wide array of applications in biological research and development.

References

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Patsenker, L. D., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. International Journal of Molecular Sciences, 23(22), 14269.
  • ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. Retrieved from [Link]

  • Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692-5696.
  • Creative Biogene. (n.d.). Amine-Based Conjugation. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation.
  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]

Sources

Experimental workflow for "N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine" in cell lysates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Workflow for Characterizing a Novel Kinase Inhibitor, EMP-101 (N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine), in Cell Lysates

Audience: Researchers, scientists, and drug development professionals.

Abstract

The identification and validation of molecular targets are critical steps in early-stage drug discovery. This document provides a comprehensive experimental workflow for the initial characterization of a novel small molecule, EMP-101 (this compound) , using a cell lysate-based approach. We hypothesize that EMP-101 is an inhibitor of the PI3K/Akt signaling pathway, a cascade frequently dysregulated in human cancers.[1][2] This guide details a multi-step process designed to first confirm direct target engagement within the complex proteome of a cell lysate and then to measure the functional consequences of this interaction on kinase activity and downstream signaling events. The described methodologies include the Cellular Thermal Shift Assay (CETSA) for target binding validation, an in-lysate kinase activity assay, and Western blotting for downstream pathway analysis. This integrated workflow provides a robust framework for the preliminary assessment of novel kinase inhibitors.

Introduction & Scientific Background

The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is a central regulator of cell proliferation, survival, and metabolism.[3][4] Its aberrant activation is a hallmark of numerous cancers, making it a high-value target for therapeutic intervention.[2][5] The development of small molecule inhibitors against kinases in this pathway requires rigorous validation to ensure specific target engagement and desired functional outcomes.

Cell lysates provide a powerful in vitro system that closely mimics the cellular environment, containing the target protein in its native conformation and in the presence of its binding partners, substrates, and endogenous competitors (e.g., ATP).[6] Performing initial characterization in lysates allows for the direct measurement of biochemical interactions without the confounding variables of cell permeability and off-target cellular effects, offering a clear assessment of a compound's potential.[7]

This application note describes a workflow to test the hypothesis that EMP-101, a novel piperazine-containing compound, directly binds to and inhibits a key kinase (e.g., PI3K or Akt) in cancer cell lysates. The workflow is structured to answer three fundamental questions:

  • Does EMP-101 physically bind to its intended target in a complex protein mixture?

  • Does this binding event translate into the inhibition of the target's enzymatic activity?

  • Does the inhibition of the target kinase lead to the expected modulation of downstream signaling proteins?

Hypothetical Signaling Pathway: PI3K/Akt Cascade

The diagram below illustrates the PI3K/Akt pathway, a critical cascade in cell survival and proliferation.[4] Growth factor signaling activates PI3K, which generates PIP3, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates numerous downstream substrates, including mTOR, to promote cell growth and inhibit apoptosis.[1][3] Our workflow aims to validate that EMP-101 inhibits this pathway, leading to a measurable decrease in Akt phosphorylation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates/ Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes EMP101 EMP-101 EMP101->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Hypothetical PI3K/Akt signaling pathway targeted by EMP-101.

Overall Experimental Workflow

The workflow is divided into three main stages: Lysate Preparation, Experimental Assays, and Data Analysis. Each stage contains specific protocols that build upon the previous one to provide a comprehensive profile of EMP-101's activity.

Caption: Integrated workflow for EMP-101 characterization in cell lysates.

Materials & Reagents

This table summarizes the key reagents and materials required for the complete workflow.

Reagent / MaterialSupplier (Example)Purpose
Cancer Cell Line (e.g., MCF-7)ATCCBiological source for lysate
Cell Culture Media (e.g., DMEM)Thermo FisherCell growth and maintenance
Fetal Bovine Serum (FBS)Thermo FisherCell culture supplement
Phosphate-Buffered Saline (PBS)Thermo FisherWashing cells
Lysis Buffer (RIPA or similar)VariousProtein extraction
Protease Inhibitor CocktailRoche / Sigma-AldrichPrevent protein degradation[8]
Phosphatase Inhibitor CocktailRoche / Sigma-AldrichPreserve phosphorylation status[9]
BCA Protein Assay KitThermo FisherProtein concentration measurement[10]
EMP-101 (Test Compound)N/ASmall molecule inhibitor
Known Pathway Inhibitor (e.g., LY294002)Selleck ChemPositive control for PI3K inhibition
DMSO (Anhydrous)Sigma-AldrichVehicle for compound dissolution
Primary Antibodies (Target, p-Akt, Akt, β-actin)Cell Signaling TechWestern Blot detection
HRP-conjugated Secondary AntibodyCell Signaling TechWestern Blot detection
PVDF MembranesMilliporeProtein transfer in Western Blot[8]
ECL Chemiluminescence SubstrateThermo FisherSignal detection in Western Blot
ADP-Glo™ Kinase Assay KitPromegaKinase activity measurement

Detailed Protocols

Protocol A: Cell Culture & Lysate Preparation

Causality: The quality of the cell lysate is paramount for reliable and reproducible results. The choice of lysis buffer is a balance between efficient protein solubilization and preservation of protein function. The addition of protease and phosphatase inhibitors is non-negotiable, as their absence would lead to rapid protein degradation and dephosphorylation, invalidating any subsequent analysis.[8]

  • Cell Culture: Culture a cancer cell line known for active PI3K/Akt signaling (e.g., MCF-7 breast cancer cells) to ~80-90% confluency in a T175 flask.

  • Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with 10 mL of ice-cold PBS.[10]

  • Cell Collection: Add 5 mL of ice-cold PBS and gently scrape the cells using a cell scraper. Transfer the cell suspension to a pre-chilled 15 mL conical tube.

  • Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[8] Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.

    • Lysis Buffer Recipe (Example): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1x Protease/Phosphatase Inhibitor Cocktails.[8]

  • Incubation & Homogenization: Incubate the suspension on ice for 30 minutes with periodic vortexing.[10] For enhanced lysis, sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate.

  • Quantification: Determine the total protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's protocol.[10]

  • Storage: Aliquot the lysate and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol B: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Causality: CETSA is founded on the principle of ligand-induced thermal stabilization.[11] When a compound like EMP-101 binds to its target protein, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation. By heating the lysate to a specific temperature, unbound and less stable proteins will denature and aggregate, while the ligand-bound target remains soluble.[7][12] This allows for a direct, label-free assessment of target engagement in a native-like environment.[13][14]

  • Lysate Preparation: Thaw a lysate aliquot on ice. Dilute the lysate to a final concentration of 1-2 mg/mL with supplemented Lysis Buffer.

  • Compound Incubation: In separate tubes, add EMP-101 (e.g., at a final concentration of 10 µM) or vehicle (DMSO) to the diluted lysate. Incubate at room temperature for 30 minutes.[13]

  • Heating Step: Aliquot the treated lysates into PCR tubes. Place the tubes in a thermocycler and heat across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[11][12]

  • Separation of Soluble Fraction: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration and normalize all samples. Add SDS-PAGE loading buffer and boil at 95°C for 5 minutes.

  • Western Blot Analysis: Load equal amounts of total protein per lane on an SDS-PAGE gel. Perform electrophoresis and transfer to a PVDF membrane.[8] Probe the membrane with a primary antibody specific for the hypothesized target protein (e.g., anti-PI3K p110α or anti-Akt). Follow with an HRP-conjugated secondary antibody and detect using an ECL substrate.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the EMP-101 and vehicle-treated samples. Plot the relative amount of soluble protein against temperature to generate melting curves. A rightward shift in the melting curve for the EMP-101-treated sample indicates target stabilization and therefore, direct binding.

Protocol C: Functional Inhibition (In-Lysate Kinase Activity Assay)

Causality: While CETSA confirms binding, it does not measure function. A kinase activity assay is essential to demonstrate that binding translates to enzymatic inhibition. Assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced from an ATP-dependent phosphorylation reaction.[15] A reduction in ADP production in the presence of EMP-101 provides direct evidence of functional inhibition.

  • Reaction Setup: On ice, prepare a master mix containing the cell lysate (e.g., 5-10 µg total protein per reaction), the specific kinase substrate peptide, and kinase assay buffer.

  • Compound Dosing: Prepare serial dilutions of EMP-101 and the positive control inhibitor (e.g., LY294002) in DMSO. Add the compounds to a 96-well plate. Include vehicle-only (DMSO) controls.

  • Initiate Reaction: Add the lysate master mix to the wells containing the compounds. Finally, add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase-based reaction to produce light.

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for EMP-101.

Protocol D: Downstream Pathway Modulation (Western Blot)

Causality: The ultimate goal of a kinase inhibitor is to block its downstream signaling pathway. By treating the lysate with EMP-101 and then adding ATP to stimulate kinase activity, we can simulate the signaling cascade in vitro. Western blotting for a key downstream phosphorylation event, such as the phosphorylation of Akt at Ser473, provides the definitive readout of pathway inhibition.[4] A decrease in the p-Akt signal relative to the total Akt signal confirms that EMP-101 is effective at the pathway level.

  • Lysate Treatment: Aliquot cell lysate (e.g., 50 µg per condition) into microcentrifuge tubes on ice.

  • Inhibitor Pre-incubation: Add varying concentrations of EMP-101, a positive control inhibitor, or vehicle (DMSO) to the lysates. Incubate on ice for 30 minutes.

  • Kinase Reaction: Initiate the signaling cascade by adding a reaction mix containing ATP (e.g., 1 mM final concentration) and MgCl2.[16] Incubate at 30°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

  • Western Blot Analysis: Load equal amounts of protein for each sample onto an SDS-PAGE gel. Perform electrophoresis and transfer to a PVDF membrane.

  • Immunodetection:

    • Probe one membrane with an antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

    • Probe a second, identical membrane with an antibody for total Akt to ensure equal protein loading.

    • Probe a third membrane with an antibody for a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities for p-Akt and total Akt. For each sample, calculate the ratio of p-Akt to total Akt. Compare the ratios across the different treatment conditions to determine the dose-dependent effect of EMP-101 on downstream signaling.

Data Presentation & Interpretation

Table 1: Example CETSA Data
Temperature (°C)Soluble Target (Vehicle)Soluble Target (10 µM EMP-101)
46100%100%
5095%98%
5478%92%
5851%85%
6225%65%
6610%35%

Interpretation: The data shows a clear stabilization of the target protein in the presence of EMP-101, with a higher percentage of the protein remaining soluble at elevated temperatures. This indicates direct target engagement.

Table 2: Example Kinase Activity & Pathway Inhibition Data
EMP-101 Conc. (µM)Kinase Activity (% of Vehicle)p-Akt / Total Akt Ratio
0 (Vehicle)100%1.00
0.0192%0.95
0.175%0.81
148%0.52
1015%0.18
1005%0.07

Interpretation: EMP-101 demonstrates a dose-dependent inhibition of both the target's kinase activity and the downstream phosphorylation of Akt. The IC50 for kinase activity can be calculated from this data, providing a quantitative measure of the compound's potency.

Conclusion

This application note outlines a logical, robust, and integrated workflow for the initial biochemical characterization of the novel compound EMP-101 in a cell lysate system. By sequentially confirming target binding (CETSA), functional enzyme inhibition (kinase activity assay), and downstream pathway modulation (Western blot), researchers can build a strong, evidence-based profile of a compound's mechanism of action. This lysate-based approach provides a crucial foundation before proceeding to more complex and resource-intensive cell-based and in vivo studies.

References

  • R&D Systems. (n.d.). Western Blot Protocol for Cell Lysates.
  • Gout, I. (n.d.).
  • Wikimedia Foundation. (2024, November 26).
  • Carnevale, J., & Papa, A. (2023).
  • (2018, May 23).
  • Miricescu, D., et al. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
  • Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells.
  • Abcam. (n.d.). Lysate preparation protocol for western blotting.
  • Santa Cruz Biotechnology. (n.d.). 2-{[2-(Dimethylamino)ethyl]methylamino}ethanol | CAS 2212-32-0.
  • (2022, February 4).
  • TCI Chemicals. (n.d.). 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol 2212-32-0.
  • (n.d.). 2-(2-(Dimethylamino)Ethyl)Methylamino)-Ethanol TMAEEA CAS NO 2212-32-0.
  • Sigma-Aldrich. (n.d.). 2-(Dimethylamino)ethyl methylamino ethanol 98 2212-32-0.
  • Zhang, T., & Liu, Y. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH.
  • CAS. (n.d.). 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol. CAS Common Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Identifying Cellular Targets of Bioactive Small Molecules.
  • AssayQuant Technologies, Inc. (n.d.). PhosphoSens®Cell Lysate Assay Protocol & Validation Data for JNK1/2/3 MAPK:. Retrieved from AssayQuant Technologies, Inc. website.
  • (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC - NIH.
  • Martinez Molina, D. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Shokat, K. M. (n.d.). Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors. PMC - NIH.
  • BenchChem. (n.d.). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
  • (n.d.).

Sources

Application Notes and Protocols for the Purification of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine is a tertiary amine containing a piperazine moiety, a structural feature common in many active pharmaceutical ingredients (APIs). The synthesis of such molecules can often result in a crude product containing a variety of impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. The stringent purity requirements for pharmaceutical applications necessitate robust and efficient purification strategies. This guide provides a detailed overview of various techniques for the purification of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in fundamental chemical principles and are designed to be adaptable to various scales of operation.

Anticipated Impurities

A thorough understanding of potential impurities is critical for selecting an appropriate purification strategy. Depending on the synthetic route employed to produce this compound, common impurities may include:

  • Unreacted Starting Materials: Such as 1-methylpiperazine, N-ethylethanamine, or their precursors.

  • Regioisomers: Positional isomers that may form during the alkylation steps.

  • Over-alkylated Products: Quaternary ammonium salts resulting from further alkylation of the tertiary amine.

  • Primary and Secondary Amines: Incomplete reactions or side reactions can lead to the presence of these more polar amines.[1][2]

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

Physicochemical Properties of this compound

While experimental data for the target compound is not extensively available, its physicochemical properties can be estimated based on its structure and data from similar compounds. These properties are crucial for developing effective purification protocols.

PropertyValue (or Estimated Value)Significance in Purification
Molecular Formula C₉H₂₁N₃Affects molecular weight and solubility.
Molecular Weight 171.28 g/mol [3]Influences diffusion rates and behavior in mass-dependent separations.
Boiling Point Estimated: 200-230 °CCritical for purification by distillation. The boiling point of the related N-ethylpiperazine is 150-156 °C.[4]
pKa Estimated: 8.5-10.0 (for the tertiary amines)Determines the pH range for effective acid-base extraction and the choice of ion-exchange chromatography conditions.
Solubility Expected to be soluble in many organic solvents and moderately soluble in water.Guides the selection of solvents for extraction, chromatography, and crystallization.

Purification Strategies

The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. A multi-step approach is often necessary to achieve high purity.

Purification_Strategy Crude_Product Crude Reaction Product Initial_Workup Aqueous Work-up / Extraction Crude_Product->Initial_Workup Removal of water-soluble impurities Distillation Fractional Distillation Initial_Workup->Distillation Bulk purification Chromatography Column Chromatography Initial_Workup->Chromatography High-resolution separation Distillation->Chromatography Further purification Crystallization Salt Crystallization Distillation->Crystallization Alternative final step Chromatography->Crystallization Final polishing Final_Product Pure Product (>99.5%) Crystallization->Final_Product

Caption: A general workflow for the purification of this compound.

Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the basicity of the amine functional groups. By treating the crude product with an aqueous acid, the target amine is protonated to form a water-soluble salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic phase. The amine is then recovered by basifying the aqueous phase and extracting it back into an organic solvent.[5][6]

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The target amine will move to the aqueous phase as its hydrochloride salt.

  • Separation of Phases: Combine the aqueous extracts and discard the organic layer containing neutral and acidic impurities.

  • Basification: Cool the combined aqueous phase in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the pH is >10. This deprotonates the amine salt, regenerating the free base.

  • Back-Extraction: Extract the liberated amine back into an organic solvent (e.g., DCM) by performing 3-4 extractions.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Acid_Base_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Organic Solvent Impurities_Org Neutral/Acidic Impurities Amine_Salt_Aq Amine Salt in Aqueous Acid Crude->Amine_Salt_Aq Extract with 1M HCl Pure_Amine_Org Purified Amine in Organic Solvent Amine_Salt_Aq->Pure_Amine_Org Basify to pH > 10, then extract with organic solvent Aqueous_Waste Aqueous Waste

Caption: Schematic of the acid-base liquid-liquid extraction process.

Fractional Distillation

Principle: For large-scale purification and the removal of impurities with significantly different boiling points, fractional distillation under reduced pressure is an effective method.[7] The reduced pressure is necessary to prevent thermal degradation of the amine at high temperatures.

Protocol for Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a vacuum pump, a Vigreux or packed column, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 1-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on their boiling points at the given pressure.

    • Forerun: Collect and discard the initial low-boiling fraction, which may contain residual solvents and volatile impurities.

    • Main Fraction: Collect the fraction that distills at a constant temperature, corresponding to the boiling point of the target compound.

    • Residue: Leave the high-boiling residue in the distillation flask.

  • Analysis: Analyze the collected fractions for purity.

FractionExpected ComponentsEstimated Boiling Range (at 5 mmHg)
Forerun Residual solvents, low molecular weight amines< 100 °C
Main Fraction This compound110-130 °C
Residue Higher molecular weight byproducts, polymers> 150 °C

Column Chromatography

Principle: Chromatography offers high-resolution separation of closely related impurities. Due to the basic nature of the target compound, special considerations are necessary to avoid poor peak shape and irreversible adsorption on standard silica gel.

Amine-Functionalized or Deactivated Silica Gel

Using an amine-functionalized stationary phase or deactivating standard silica gel with a base can significantly improve the chromatography of basic compounds.[8]

Protocol for Flash Chromatography
  • Stationary Phase Preparation:

    • Option A (Amine-functionalized): Use a pre-packed amine-functionalized silica gel column.

    • Option B (Deactivated Silica): Prepare a slurry of standard silica gel in the chosen eluent system and add 1-2% of triethylamine or ammonium hydroxide.

  • Column Packing: Pack the column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system. A common system for amines is a gradient of methanol in dichloromethane or ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Analysis and Pooling: Analyze the purity of the fractions. Combine the pure fractions and remove the solvent under reduced pressure.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar amines, HILIC can be an effective purification technique.[4][9] It employs a polar stationary phase (like silica) and a mobile phase with a high organic content.

HILIC Protocol
  • Stationary Phase: Silica or a bonded polar phase (e.g., Diol, Amide).

  • Mobile Phase: A gradient of increasing water/buffer content in acetonitrile. For preparative work, volatile buffers like ammonium formate or ammonium acetate are preferred.

  • Detection: UV detection (if the molecule has a chromophore) or evaporative light scattering detection (ELSD).

Crystallization via Salt Formation

Principle: Highly pure crystalline solids can often be obtained by converting the liquid amine into a salt. The well-defined crystal lattice of the salt excludes impurities. The free base can be regenerated after purification. Common acids for salt formation include hydrochloric acid, sulfuric acid, and trichloroacetic acid.[10][11]

Protocol for Trihydrochloride Salt Crystallization
  • Dissolution: Dissolve the purified amine from a previous step in a suitable solvent like isopropanol or ethanol.

  • Acidification: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred amine solution. The trihydrochloride salt is expected due to the three basic nitrogen atoms.

  • Crystallization: The salt will precipitate. The mixture can be cooled to enhance crystallization.

  • Isolation: Collect the crystalline solid by filtration.

  • Washing: Wash the crystals with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Regeneration of Free Base: The pure free base can be obtained by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent as described in the acid-base extraction protocol.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing the purity of volatile amines and identifying impurities.[2][8] Derivatization may be necessary to improve peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities.[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., C18 with a basic modifier in the mobile phase, or a HILIC column) can provide accurate purity determination.

  • Karl Fischer Titration: To determine the water content of the final product.

Conclusion

The purification of this compound requires a systematic approach based on the physicochemical properties of the target compound and the nature of the impurities. A combination of techniques, such as an initial acid-base extraction followed by fractional distillation or chromatography, and potentially a final polishing step via salt crystallization, is often the most effective strategy to achieve the high purity required for pharmaceutical applications. The protocols provided in this guide serve as a comprehensive starting point for developing a robust and scalable purification process.

References

  • U.S. Patent 4,255,356A, "Purification of tertiary amines using an adsorbent," issued March 10, 1981.

  • Sigma-Aldrich. "Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography."

  • Chemistry LibreTexts. "Liquid-liquid extraction for neutral, acidic and basic compounds."

  • Chemistry LibreTexts. "2.3: LIQUID-LIQUID EXTRACTION."

  • Biotage. "Is there an easy way to purify organic amines?"

  • European Patent EP0007983A1, "Process for the purification of tertiary amines," issued February 20, 1980.

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(3), 543-546.

  • Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation."

  • JoVE. "Extraction - Concept."

  • University of California, Irvine. "LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS."

  • ResearchGate. "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture."

  • ACS Publications. "Separation of organic amine compounds on silica gel with reversed-phase eluents."

  • Lejkowski, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 188-194.

  • BenchChem. "Technical Support Center: Purification of Piperazine-Containing Compounds."

  • Reddit. "Chromotography with free amines?"

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.

  • Columbia University. "Column chromatography."

  • University of Rochester. "Purification: How To."

  • Beilstein Journals. "Trichloroacetic acid fueled practical amine purifications."

  • U.S. Patent 5,686,588A, "Amine acid salt compounds and process for the production thereof," issued November 11, 1997.

  • The Royal Society of Chemistry. "Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2."

  • ResearchGate. "A Simple Synthesis of N-Alkylpiperazines."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12267734, Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine."

  • U.S. Patent 6,603,003B2, "Method for the preparation of piperazine and its derivatives," issued August 5, 2003.

  • Japanese Patent JP2007051142A, "Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine," issued March 1, 2007.

  • Santa Cruz Biotechnology. "N-Ethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]amine."

  • ResearchGate. "Simulative and experimental study on distillation separation process for anhydrous piperazine."

  • National Institute of Standards and Technology. "Ethanamine, N-ethyl-."

  • Cheméo. "Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2)."

  • National Institute of Standards and Technology. "Ethanamine, N-ethyl-."

  • Parchem. "this compound."

  • Lab-Chemicals.Com. "N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine."

  • U.S. Patent 8,420,864B2, "High-purity N-ethylmethylamine and process for preparing same," issued April 16, 2013.

  • Organic Syntheses. "Ethylamine, N-methyl-."

  • Sigma-Aldrich. "2-(4-Methyl-piperazin-1-yl)-ethylamine."

  • BLDpharm. "this compound trihydrochloride."

  • Chem-Impex. "2-(4-Methylpiperazin-1-yl)ethylamine."

  • TCI Chemicals. "2-(4-Methylpiperazin-1-yl)ethan-1-amine."

  • Sigma-Aldrich. "N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine."

  • National Center for Biotechnology Information. "Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation."

  • WIPO Patent WO2013162390A1, "Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide," published October 31, 2013.

  • ResearchGate. "Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Labeling of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the covalent labeling of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine. The focus is on utilizing amine-reactive chemistry, particularly N-hydroxysuccinimide (NHS) esters, to achieve high efficiency and product purity.

Understanding the Molecule and Reaction Chemistry

This compound possesses two key functional groups relevant to labeling:

  • Target Amine: A secondary aliphatic amine (-NH-) which is the intended site for covalent modification.

  • Tertiary Amine: A tertiary amine within the piperazine ring. This group is non-reactive for acylation but can influence the local pH and reaction environment.

The most common and robust method for labeling amines is acylation with an N-hydroxysuccinimide (NHS) ester . This reaction forms a highly stable amide bond between the target molecule and the label (e.g., a fluorescent dye, biotin, or a linker for drug conjugation).[1][2] The reaction is critically dependent on the deprotonated, nucleophilic state of the target secondary amine.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling this compound with an NHS ester?

The optimal pH is a compromise between maximizing amine reactivity and minimizing the hydrolysis of the NHS ester.[3] For most NHS ester reactions with aliphatic amines, a pH range of 8.3 to 8.5 is ideal.[4][5][6] Below this range, the secondary amine is increasingly protonated (-NH2+) and non-nucleophilic.[3][5][6] Above this range, the rate of NHS ester hydrolysis increases dramatically, reducing the amount of active reagent available for conjugation.[7][8]

Q2: What type of buffer should I use?

Amine-free buffers are essential to prevent the buffer itself from competing with your target molecule.[9][10]

  • Recommended: 0.1 M sodium bicarbonate or 0.1 M sodium tetraborate (borate) buffer, adjusted to pH 8.3-8.5.[4][9]

  • Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will react with the NHS ester and significantly lower your labeling efficiency.[9][11]

Q3: My NHS ester label is not soluble in the aqueous buffer. What should I do?

This is a common issue as many labels are hydrophobic. The standard practice is to first dissolve the NHS ester in a small volume of an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then add this stock solution to your aqueous reaction mixture.[4][6] The final concentration of the organic solvent should typically be kept below 10% to avoid issues with your reaction or target molecule stability.

Q4: How much NHS ester should I use?

For small molecule labeling, a molar excess of the NHS ester is required to drive the reaction to completion, especially given the competing hydrolysis reaction.[2] A starting point is typically a 5- to 15-fold molar excess of the NHS ester over your target molecule.[6][10] The exact ratio should be optimized for your specific label and reaction scale.

Q5: How can I monitor the reaction progress?

The most effective way to monitor the reaction is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14] By taking small aliquots from the reaction mixture over time, you can track the disappearance of your starting material (this compound) and the appearance of your desired labeled product. This provides a clear picture of reaction kinetics and completion.

Q6: How do I stop (quench) the reaction?

The reaction can be stopped by adding a small molecule with a primary amine, which will consume any remaining active NHS ester. Common quenching reagents include:

  • 1 M Tris buffer, pH 8.0

  • Glycine or hydroxylamine solution[9] Add the quenching reagent to a final concentration of 50-100 mM and incubate for 10-15 minutes.[10]

Troubleshooting Guide

Problem: Low or No Labeled Product Detected

Potential Cause Explanation & Recommended Solution
Incorrect pH The secondary amine on your molecule is protonated and non-reactive. Solution: Carefully prepare a fresh buffer (e.g., 0.1 M sodium bicarbonate) and verify its pH is in the 8.3-8.5 range.[4][5][6] If the reaction scale is large, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, acidifying the mixture; consider using a more concentrated buffer in such cases.[5][6]
Hydrolyzed/Inactive NHS Ester NHS esters are moisture-sensitive.[10] If the reagent is old or has been exposed to moisture, it may be completely hydrolyzed and inactive. Solution: Use a fresh vial of the NHS ester. Always dissolve the ester in anhydrous DMSO or DMF immediately before use.[11] Do not store NHS esters in aqueous solutions.[4]
Competing Nucleophiles The presence of primary amines (e.g., from Tris buffer or ammonium salts) in the reaction mixture will consume the NHS ester.[2][9] Solution: Ensure your target molecule is free of amine contaminants. Use only recommended amine-free buffers like bicarbonate or borate.[9][10]
Insufficient Reagent The molar excess of the NHS ester was not high enough to overcome hydrolysis and achieve a high yield. Solution: Increase the molar excess of the NHS ester. Perform a titration experiment, testing ratios from 5:1 to 20:1 (NHS ester:amine) to find the optimal concentration.

Problem: Multiple Products or Impurities Observed by LC-MS

Potential Cause Explanation & Recommended Solution
Side Reactions While less common, at very high pH or with highly reactive labels, side reactions with other nucleophiles can occur.[15][16] Solution: Lower the reaction pH to the lower end of the optimal range (e.g., pH 8.0-8.2) to increase specificity. Reduce the reaction time and monitor carefully with LC-MS to stop the reaction upon product formation.
Impure Starting Material The impurities may have been present in your initial stock of this compound. Solution: Analyze the purity of your starting material by LC-MS or NMR before the labeling reaction. Purify if necessary.
Degradation of Product The labeled conjugate may be unstable under the reaction or workup conditions. Solution: Once the reaction is complete, quench it immediately and proceed to purification. If instability is suspected, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4][5]

Problem: Difficulty Purifying the Labeled Product

Potential Cause Explanation & Recommended Solution
Similar Polarity The labeled product and unreacted starting material may have very similar retention times, making separation difficult. Solution: Purification of small molecule conjugates is almost always achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[17][18] Optimize your HPLC method by screening different columns (e.g., C18, C8) and mobile phase gradients. Using an acidic mobile phase modifier (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for amine-containing compounds.
Excess Unreacted Label A large excess of the hydrophobic label can interfere with chromatography. Solution: After quenching the reaction, perform a simple extraction or precipitation step if possible to remove the bulk of the unreacted label before proceeding to HPLC purification.

Experimental Protocols & Workflows

Workflow for NHS Ester Labeling

The following diagram outlines the complete workflow from reagent preparation to final analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_target Dissolve Target Molecule in pH 8.3-8.5 Buffer react Add NHS Ester Solution to Target Molecule (5-15x excess) prep_target->react prep_nhs Dissolve NHS Ester in Anhydrous DMSO prep_nhs->react incubate Incubate 1-4h at RT or overnight at 4°C react->incubate monitor Monitor by LC-MS (Optional but Recommended) incubate->monitor quench Quench with Amine (e.g., Tris, Glycine) incubate->quench monitor->quench purify Purify by RP-HPLC quench->purify analyze Confirm Purity & Identity (LC-MS, NMR) purify->analyze

Figure 1. General experimental workflow for labeling.
Protocol 1: NHS Ester Labeling of this compound
  • Prepare Buffer: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3 using HCl or NaOH.

  • Prepare Target Molecule Solution: Dissolve your this compound in the pH 8.3 buffer to a final concentration of 1-10 mg/mL.[4]

  • Prepare NHS Ester Solution: Immediately before use, dissolve a 10-fold molar excess of your NHS ester label in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[10][19]

  • Initiate Reaction: Add the required volume of the NHS ester stock solution to the target molecule solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v).

  • Incubate: Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight at 4°C.[5][6] Protect from light if using a fluorescent label.

  • Quench Reaction: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench any unreacted NHS ester.

  • Proceed to Purification: The crude reaction mixture is now ready for purification by RP-HPLC.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
  • System Setup:

    • Column: Standard C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm, 5 µm).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Method Development: Perform an initial analytical run with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the retention time of your product and unreacted starting materials.

  • Optimization: Adjust the gradient to maximize separation between your desired product and the closest impurities.

  • Preparative Run: Scale the injection volume for your preparative run. Collect fractions corresponding to the peak of your labeled product, as identified by UV absorbance at a wavelength relevant to your label and/or starting material.

  • Analysis and Pooling: Analyze the collected fractions by analytical LC-MS to confirm purity. Pool the pure fractions.

  • Solvent Removal: Remove the acetonitrile and water, typically by lyophilization or rotary evaporation, to yield the purified labeled product.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common labeling issues.

G start Low/No Product Yield check_ph Is pH between 8.3 and 8.5? start->check_ph check_reagent Is NHS Ester Reagent Fresh? check_ph->check_reagent Yes adjust_ph Adjust pH of Fresh Buffer check_ph->adjust_ph No check_buffer Is Buffer Amine-Free? check_reagent->check_buffer Yes use_fresh_reagent Use New Vial of NHS Ester check_reagent->use_fresh_reagent No check_ratio Increase Molar Excess of NHS Ester check_buffer->check_ratio Yes use_bicarb Switch to Bicarbonate or Borate Buffer check_buffer->use_bicarb No success Problem Solved check_ratio->success adjust_ph->success use_fresh_reagent->success use_bicarb->success

Figure 2. Troubleshooting tree for low product yield.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Mädler, S., et al. (2009). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Retrieved from [Link]

  • PubMed Central. (n.d.). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Labeling Reagents for Amines and Carboxylic Acids in LC-MS/MS. Retrieved from [Link]

  • Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Retrieved from [Link]

  • Bio-Synthesis. (2015). Types of Bioconjugate Chemistry for Molecular Engineering. Retrieved from [Link]

  • PMC - NIH. (n.d.). Bioconjugation techniques for microfluidic biosensors. Retrieved from [Link]

  • Harvard DASH. (n.d.). An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues. Retrieved from [Link]

  • ResearchGate. (2009). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Retrieved from [Link]

  • Frontiers. (n.d.). Glycoconjugations of Biomolecules by Chemical Methods. Retrieved from [Link]

  • NIH. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Retrieved from [Link]

  • StackExchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Chemical labeling strategies for small molecule natural product detection and isolation. Retrieved from [Link]

Sources

Technical Support Center: Conjugation Reactions with N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting conjugation reactions involving N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioconjugation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve successful and reproducible outcomes.

Part 1: Understanding the Reagent and Core Chemistry

This compound is a diamine linker possessing three distinct amine groups: one primary, one secondary, and one tertiary. For typical bioconjugation applications, such as coupling to proteins or surfaces, the primary amine is the intended reactive site due to its accessibility and favorable nucleophilicity under controlled pH conditions.

The most common strategy for conjugating this molecule is by forming a stable amide bond with a carboxyl group (-COOH) on a target molecule (e.g., a protein, nanoparticle, or surface). This is typically achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The EDC/NHS Reaction Mechanism

The conjugation process is a two-step reaction that provides control over the coupling process and improves efficiency.

  • Carboxyl Activation: EDC reacts with a carboxyl group on the target biomolecule in a slightly acidic environment (pH 4.5-6.0) to form a highly reactive but unstable O-acylisourea intermediate.[1]

  • NHS Ester Formation & Amine Coupling: This unstable intermediate can react directly with an amine, but it is also prone to hydrolysis. The addition of NHS or Sulfo-NHS stabilizes the activated molecule by converting the O-acylisourea into a more stable, amine-reactive NHS ester.[2][3] This semi-stable intermediate can then be reliably reacted with the primary amine of this compound at a physiological to slightly alkaline pH (7.2-8.5) to form a permanent amide bond.[1]

.dot graph EDC_NHS_Mechanism { graph [rankdir="LR", splines=ortho, label="EDC/NHS Two-Step Conjugation Pathway", labelloc=t, fontsize=16, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Biomolecule_COOH [label="Biomolecule-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; O_acylisourea [label="O-acylisourea Intermediate\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NHS [label="NHS / Sulfo-NHS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NHS_Ester [label="Amine-Reactive NHS Ester\n(Semi-Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine_Linker [label="H₂N-Linker\n(N-ethyl-2-(4-methyl-\npiperazin-1-yl)ethanamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Conjugate [label="Biomolecule-CONH-Linker\n(Stable Amide Bond)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Side Reaction)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Biomolecule_COOH -> O_acylisourea [label=" + EDC\n(pH 4.5-6.0)"]; EDC -> O_acylisourea [style=invis]; O_acylisourea -> NHS_Ester [label=" + NHS"]; NHS -> NHS_Ester [style=invis]; NHS_Ester -> Final_Conjugate [label=" + Amine Linker\n(pH 7.2-8.5)"]; Amine_Linker -> Final_Conjugate [style=invis]; O_acylisourea -> Hydrolysis [label=" + H₂O", dir=back, style=dashed, color="#5F6368"]; NHS_Ester -> Hydrolysis [label=" + H₂O", dir=back, style=dashed, color="#5F6368"]; } .dot Caption: EDC/NHS reaction workflow for amine conjugation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which buffers should I use for the two-step EDC/NHS reaction? A1: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete in the reaction.[1]

  • Activation Step (pH 4.5-6.0): MES buffer (2-(N-morpholino)ethanesulfonic acid) is highly recommended.

  • Coupling Step (pH 7.2-8.5): PBS (Phosphate-Buffered Saline) or HEPES buffers are excellent choices.

  • Buffers to Avoid: Tris and Glycine contain primary amines that will quench the reaction by reacting with the NHS ester.[1][4] Acetate buffers contain carboxyl groups that can be activated by EDC.

Buffer TypeRecommended UseReason
MES Carboxyl ActivationNon-amine, non-carboxylate; effective buffering at pH 4.5-6.0.
PBS, HEPES Amine CouplingNon-amine; effective buffering at physiological/alkaline pH.
Tris, Glycine AVOID Contain primary amines that compete with the linker.[1][4]
Acetate AVOID Contains carboxylates that compete with the biomolecule.

Q2: What are the optimal molar ratios of EDC and NHS to my biomolecule? A2: The ideal ratio depends on the number of available carboxyl groups on your target biomolecule. A common starting point is a molar excess of both EDC and NHS. Ratios can range from a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups. For initial experiments, a 10-fold molar excess of EDC and a 5-fold molar excess of NHS is a robust starting point. Optimization is often required.

Q3: My EDC and NHS are old. Can I still use them? A3: It is strongly discouraged. EDC is notoriously sensitive to moisture and degrades (hydrolyzes) quickly upon exposure to air.[5] Using old or improperly stored EDC is a primary cause of reaction failure. Always use freshly opened EDC or store it desiccated in small aliquots. NHS is more stable but should also be stored in a desiccator.

Q4: How do I stop or "quench" the reaction? A4: To terminate the reaction, you can add a small molecule with a primary amine to consume any remaining NHS esters. Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine. A final concentration of 20-50 mM is typically sufficient.

Part 3: In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conjugation Yield
Potential Cause Explanation & Validation Recommended Solution
Inactive Reagents EDC is highly susceptible to hydrolysis.[5] If your EDC has been opened multiple times or stored improperly, it is likely inactive.Protocol: Always use a fresh vial or single-use aliquot of EDC. Store EDC and NHS under desiccation at -20°C.
Interfering Buffer Components Buffers containing primary amines (Tris, glycine) or other nucleophiles (azide) will compete with your linker, drastically reducing yield.[4]Protocol: Perform a buffer exchange on your biomolecule into an appropriate buffer (e.g., MES or PBS) before starting the reaction. Methods include dialysis, spin columns, or tangential flow filtration (TFF).[4][6]
Incorrect pH The two reaction steps have distinct pH optima. Activating carboxyls at neutral or high pH is inefficient. Coupling amines at acidic pH is inefficient because the amine will be protonated (R-NH3+) and non-nucleophilic.[1][7]Protocol: Strictly control the pH. For the activation step, dissolve your biomolecule in MES buffer at pH 4.5-6.0. For the coupling step, adjust the pH to 7.2-8.5 by adding a concentrated stock of PBS or by performing a buffer exchange.
Insufficient Reagent Concentration Using too little EDC/NHS or linker will result in a low degree of labeling.Protocol: Start with a 10:5:50 molar ratio of Biomolecule-COOH : EDC : NHS. Ensure the linker is also in molar excess relative to the carboxyl groups. Optimize ratios as needed.
Hydrolysis of Intermediates The O-acylisourea and NHS-ester intermediates are both susceptible to hydrolysis in aqueous buffers. The half-life of an NHS ester at pH 7 is hours, but at pH 8.5 it can be less than 10 minutes.Protocol: Add the amine linker as soon as reasonably possible after the NHS-ester activation step. Avoid long incubation times, especially at higher pH.
Issue 2: Biomolecule Aggregation and Precipitation
Potential Cause Explanation & Validation Recommended Solution
Intramolecular/Intermolecular Cross-linking If your biomolecule (e.g., a protein) has multiple carboxyl groups, EDC can activate several sites, leading to the protein cross-linking with itself or other protein molecules, causing aggregation.Protocol: Reduce the molar excess of EDC and NHS. A 2-fold excess may be sufficient. Alternatively, use a "one-pot" reaction where the EDC, NHS, and amine linker are all added at once, though this can reduce efficiency.
Change in Isoelectric Point (pI) Conjugation neutralizes the negative charge of a carboxyl group (aspartic/glutamic acid). This shift in the protein's overall charge can cause it to precipitate if the reaction pH is close to its new, modified pI.Protocol: Perform the reaction at a pH that is at least 1-1.5 units away from the predicted pI of the final conjugate. Maintain adequate salt concentration (e.g., 150 mM NaCl) in the buffer to improve solubility.
Hydrophobicity of the Linker If the linker is hydrophobic, conjugating many molecules to the surface of a protein can lead to aggregation driven by hydrophobic interactions.Protocol: Reduce the molar ratio of the linker to limit the degree of labeling. Analyze the product by Size Exclusion Chromatography (SEC) to detect aggregates.[8]
Issue 3: Difficulty in Purifying the Final Conjugate
Potential Cause Explanation & Validation Recommended Solution
Co-elution of Reactants and Product The unconjugated biomolecule and the final product may have very similar sizes and charge profiles, making separation difficult.Protocol: Use a high-resolution separation technique. Ion Exchange Chromatography (IEX) can separate based on the subtle charge difference caused by the conjugation.[8] Hydrophobic Interaction Chromatography (HIC) can be effective if the linker adds significant hydrophobicity.
Presence of Aggregates Aggregates can complicate purification by clogging columns or co-eluting with the desired product in some methods.Protocol: Use Size Exclusion Chromatography (SEC) as a primary or secondary purification step. SEC is excellent for removing large aggregates and separating the conjugate from the small-molecule linker and byproducts.[8]
Excess Unreacted Small Molecules A large excess of unreacted linker and EDC/NHS byproducts must be removed.Protocol: For large biomolecules (>30 kDa), dialysis or repeated ultrafiltration/diafiltration (TFF) are highly effective and scalable methods for removing small molecule impurities.[6]

// Nodes Start [label="Start: Low Yield or\nUnexpected Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Check Reagents:\n1. Use fresh EDC?\n2. NHS stored dry?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBuffer [label="Check Buffer:\n1. Free of amines (Tris)?\n2. Free of carboxylates?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckpH [label="Check pH:\n1. Activation at pH 4.5-6.0?\n2. Coupling at pH 7.2-8.5?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckRatios [label="Check Molar Ratios:\nSufficient excess of\nEDC/NHS/Linker?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckAggregation [label="Observe Aggregation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Result_Reagents [label="Solution:\nUse fresh, single-use\naliquots of EDC.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_Buffer [label="Solution:\nPerform buffer exchange into\nMES (activation) or PBS (coupling).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_pH [label="Solution:\nCarefully monitor and adjust\npH for each step.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_Ratios [label="Solution:\nIncrease molar excess of reagents.\nStart with 10:5:50 (COOH:EDC:NHS).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_Aggregation [label="Solution:\nReduce EDC/NHS ratio.\nAnalyze by SEC.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Problem Solved", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagents; CheckReagents -> CheckBuffer [label="Yes"]; CheckReagents -> Result_Reagents [label="No"]; CheckBuffer -> CheckpH [label="Yes"]; CheckBuffer -> Result_Buffer [label="No"]; CheckpH -> CheckRatios [label="Yes"]; CheckpH -> Result_pH [label="No"]; CheckRatios -> CheckAggregation [label="Yes"]; CheckRatios -> Result_Ratios [label="No"]; CheckAggregation -> Result_Aggregation [label="Yes"]; CheckAggregation -> Success [label="No"];

Result_Reagents -> Start [style=dashed]; Result_Buffer -> Start [style=dashed]; Result_pH -> Start [style=dashed]; Result_Ratios -> Start [style=dashed]; Result_Aggregation -> Start [style=dashed]; } .dot Caption: A logical workflow for diagnosing conjugation issues.

Part 4: Key Experimental Protocols

Protocol 1: General Two-Step EDC/NHS Conjugation

This protocol is a starting point for conjugating this compound to a protein.

  • Preparation:

    • Equilibrate your protein into 0.1 M MES, 0.5 M NaCl, pH 6.0 via dialysis or a desalting column.

    • Prepare stock solutions: 10 mg/mL EDC in dry DMSO or water (use immediately), 10 mg/mL Sulfo-NHS in water (use immediately), and 10 mg/mL of the amine linker in water.

  • Activation of Protein:

    • To your protein solution (e.g., 1 mL at 2 mg/mL), add a 10-fold molar excess of EDC.

    • Immediately add a 5-fold molar excess of Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add a 50-fold molar excess of the this compound linker to the activated protein solution.

    • Adjust the pH to 7.5 by adding a small amount of 1M PBS buffer, pH 8.5.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification:

    • Remove excess linker and byproducts by purifying the conjugate using a desalting column (for quick cleanup), dialysis, or SEC for higher purity.[8][]

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose a column with a fractionation range appropriate for your biomolecule's size, ensuring it can separate the conjugate from aggregates and small molecules.

  • Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable storage buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the column. The volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the equilibration buffer at the recommended flow rate. Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins).

  • Analysis: The first peak to elute should contain any aggregates, followed by the desired conjugate, and finally the small molecules. Analyze fractions by SDS-PAGE or HPLC to confirm purity.[8][10]

References

  • Bioconjugate Analysis & Purification. CellMosaic. [Link]

  • Advanced Bioconjugate Cleanup Solutions. Formulatrix. [Link]

  • Amine reactive Linkers. AxisPharm. [Link]

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. [Link]

  • EDC-NHS coupling not working? ResearchGate. [Link]

  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]

  • Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. National Institutes of Health (NIH). [Link]

  • EDC/sulfo- NHS help. I cannot get it to work for the life of me! Reddit. [Link]

  • Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. PubChem, National Institutes of Health (NIH). [Link]

Sources

"N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine" side reaction identification and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine Synthesis

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and preventative strategies for the synthesis of this compound. Authored from the perspective of a Senior Application Scientist, this document addresses common side reactions, offers optimized protocols, and explains the chemical principles behind each recommendation to ensure high-purity outcomes in your research and development efforts.

Section 1: Troubleshooting Common Side Reactions (FAQ Format)

This section addresses the most frequently encountered issues during the synthesis, which typically involves the N-alkylation of 1-methylpiperazine with an N-ethyl-2-haloethanamine derivative.

FAQ 1: I'm observing a new, highly polar spot on my TLC that doesn't move from the baseline, or I see a new peak in my LC-MS with a mass corresponding to [Product + Ethyl Group]⁺. What is this side product?

Answer: You are most likely observing the formation of a quaternary ammonium salt . This is the most common and often most problematic side reaction in this synthesis.[1][2][3]

  • Causality (The "Why"): The target molecule, this compound, contains two tertiary amine centers. While the N1 nitrogen of the piperazine ring is the intended site of reaction, the resulting product is itself a nucleophile.[1][3] This product can react with another molecule of the ethylating agent (e.g., 2-chloro-N-ethylethanamine) to form a quaternary ammonium salt. This "over-alkylation" is a classic challenge because the product amine can be as nucleophilic, or even more so, than the starting amine.[1][4]

  • Identification:

    • TLC: Quaternary salts are ionic and highly polar, causing them to stick to the baseline of silica or alumina plates.

    • LC-MS: You will observe a peak with a mass corresponding to the molecular weight of your desired product plus the mass of the alkylating group cation (e.g., an ethyl group, CH₂CH₃⁺).

    • Solubility: The quaternary salt is often insoluble in many organic solvents used for extraction (like diethyl ether or hexanes) but may be soluble in more polar solvents like methanol or water.

FAQ 2: My final product is a complex mixture with several spots on the TLC, and the overall yield is low. What are the likely causes?

Answer: A complex reaction profile typically points to issues with stoichiometry, temperature control, or the presence of reactive impurities.

  • Causality (The "Why"):

    • Over-alkylation: As discussed in FAQ 1, this is a primary cause of product loss and impurity generation.[1][5]

    • Bis-Alkylation Impurity: If your ethylating agent is synthesized from a dihaloethane, any residual dihaloethane can react with two molecules of 1-methylpiperazine, leading to a symmetrical bis-piperazine impurity.

    • Hofmann Elimination: At elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination, which can generate alkenes and other degradation products, further complicating the mixture.[6]

    • Reaction with Solvent/Base: A nucleophilic base or solvent can compete with the 1-methylpiperazine, consuming the alkylating agent and reducing your yield.

FAQ 3: How can I effectively prevent the formation of the quaternary ammonium salt?

Answer: Prevention relies on controlling the reaction kinetics to favor the desired mono-alkylation. This involves careful management of stoichiometry, reaction temperature, and the rate of addition.

  • Key Strategies:

    • Control Stoichiometry: Use a slight excess of the amine nucleophile (1-methylpiperazine) relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter a starting amine rather than the product amine. However, a large excess can make purification difficult.[5]

    • Slow, Controlled Addition: The most effective technique is to add the alkylating agent dropwise or via syringe pump to a solution of the 1-methylpiperazine over several hours.[7] This maintains a low instantaneous concentration of the alkylating agent, dramatically reducing the probability of over-alkylation.[7]

    • Lower Reaction Temperature: Alkylation reactions are often exothermic. Running the reaction at a lower temperature (e.g., room temperature or slightly below) slows the rate of both the desired reaction and the undesired over-alkylation, giving you better control.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl) without competing in the reaction.[5]

Section 2: Preventative Strategies & Protocol Optimization

Moving beyond troubleshooting, this section provides proactive measures to ensure a successful synthesis from the start.

Visualizing the Reaction Pathway

The diagram below illustrates the desired synthetic pathway versus the primary side reaction pathway leading to quaternization.

reaction_pathway SM Starting Materials (1-Methylpiperazine + N-ethyl-2-haloethanamine) Product Desired Product (Tertiary Amine) SM->Product Desired Sₙ2 Reaction (k1) SideProduct Side Product (Quaternary Salt) Product->SideProduct Over-alkylation Sₙ2 (k2, Undesired) Reagent N-ethyl-2-haloethanamine (Alkylating Agent) Reagent->Product Reagent->SideProduct

Caption: Desired Sₙ2 reaction vs. undesired over-alkylation.

Optimized Reaction Conditions

The key to minimizing side reactions is maintaining conditions that favor the initial alkylation (k1) while disfavoring the subsequent over-alkylation (k2).

ParameterRecommendationRationale (The "Why")
Stoichiometry 1.1 - 1.3 equivalents of 1-methylpiperazineA slight excess of the initial nucleophile outcompetes the product for the alkylating agent.
Addition Method Slow dropwise addition of alkylating agent via syringe pumpMaintains a low concentration of the electrophile, minimizing the chance of a second alkylation.[7]
Temperature 0 °C to Room TemperatureReduces reaction rate, allowing for better control and minimizing thermal degradation pathways like elimination.
Solvent Polar aprotic (e.g., Acetonitrile, DMF)Solubilizes reactants and facilitates the Sₙ2 reaction mechanism without interfering.[7]
Base K₂CO₃ or DIPEA (non-nucleophilic)Scavenges acid byproduct without consuming the alkylating agent.[5]

Section 3: Analytical & Purification Protocols

Protocol 3.1: In-Process Reaction Monitoring by TLC

  • Prepare TLC Plate: Use a silica gel 60 F254 plate.

  • Spotting: Spot the starting material (1-methylpiperazine), the alkylating agent, and the reaction mixture side-by-side.

  • Eluent System: A typical mobile phase is Dichloromethane:Methanol (e.g., 95:5 or 90:10) with ~1% triethylamine or ammonium hydroxide. The base deactivates acidic sites on the silica, preventing streaking of the amines.

  • Visualization:

    • UV light (254 nm) if your compounds are UV-active.

    • Stain with potassium permanganate (KMnO₄) or ninhydrin (if primary/secondary amines are present as impurities).

  • Interpretation: Monitor the consumption of the limiting reagent (typically the alkylating agent) and the formation of the product spot. The quaternary salt will remain at the origin (Rf = 0).

Protocol 3.2: Purification via Column Chromatography

This protocol is for separating the desired tertiary amine product from the non-polar starting materials and the highly polar quaternary salt.

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexanes or ethyl acetate/hexanes mixture.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% Ethyl Acetate) to wash out any non-polar impurities.

    • Gradually increase the polarity by adding methanol to the eluent (e.g., gradient from 0% to 10% Methanol in Ethyl Acetate).

    • Crucially, add 1-2% triethylamine or ammonium hydroxide to the eluent system. This prevents product loss and tailing on the column.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The quaternary salt will remain strongly bound to the top of the column.

Section 4: Visual Troubleshooting Workflow

If an experiment yields poor results, use the following workflow to diagnose the issue.

troubleshooting_workflow Start Poor Yield or Impure Product CheckTLC Analyze Crude by TLC/LC-MS Start->CheckTLC PolarSpot High Polarity Impurity (Rf=0 on TLC)? CheckTLC->PolarSpot Check Impurity Profile ComplexMix Complex Mixture of Spots/Peaks? PolarSpot->ComplexMix No QuatSalt Diagnosis: Quaternization (Over-alkylation) PolarSpot->QuatSalt Yes StoichTemp Diagnosis: Poor Control of Stoichiometry/ Temperature ComplexMix->StoichTemp Yes Sol_Quat Solution: 1. Use slow addition of alkylating agent. 2. Lower reaction temperature. 3. Re-evaluate stoichiometry. QuatSalt->Sol_Quat Sol_Control Solution: 1. Verify reagent purity. 2. Ensure slow addition & cooling. 3. Use non-nucleophilic base. StoichTemp->Sol_Control

Caption: Troubleshooting workflow for synthesis issues.

References

  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Grokipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Bar-Tana, J., & Gascón, S. (1973). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Defense Technical Information Center. Retrieved from [Link]

  • Douglas, J. J., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 20(8), 2414–2417. Retrieved from [Link]

  • Quora. (2021, May 9). What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines?. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for overcoming challenges in the synthesis of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter difficulties, such as low yields or complex impurity profiles, during the preparation of this valuable intermediate. Here, we synthesize established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The two most prevalent and logical approaches are:

  • Direct Alkylation: This involves the N-alkylation of a suitable piperazine-containing precursor. The most straightforward variation is the reaction of 2-(4-methylpiperazin-1-yl)ethanamine with an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate).

  • Reductive Amination: This strategy involves reacting 2-(4-methylpiperazin-1-yl)acetaldehyde with ethylamine in the presence of a reducing agent. This method forms the final C-N bond under milder conditions, often avoiding issues common to alkylation.

Q2: What is the single most common cause of poor yield in this synthesis, particularly via alkylation routes?

A2: The most frequent issue is the formation of side products due to the nucleophilicity of multiple nitrogen atoms in the reactants and products. In alkylation routes, the primary culprit is often over-alkylation . The desired product is a tertiary amine, which can be further alkylated by the ethylating agent to form a quaternary ammonium salt. This salt is highly polar, often water-soluble, and can be difficult to separate from the reaction mixture, leading to apparent low yields of the desired product during workup.

Q3: How can I reliably confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. Pay close attention to the integration of proton signals corresponding to the N-ethyl group and the piperazine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) is typically effective for this compound, and you should look for the [M+H]⁺ ion at m/z 172.29.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific experimental issues in a problem-and-solution format.

Problem Area 1: Consistently Low or No Yield

Q: My reaction yield is consistently below 40%. I'm using an N-alkylation approach with 2-(4-methylpiperazin-1-yl)ethanamine and ethyl iodide. What should I investigate first?

A: A low isolated yield in this reaction often points to issues with reaction conditions, stoichiometry, or side reactions. Let's break down the primary checkpoints.

Causality & Explanation: The reaction involves the nucleophilic attack of the primary amine on the ethyl iodide. For this to proceed efficiently, a base is required to neutralize the HI generated, preventing the protonation and deactivation of the starting amine. However, an overly strong base or high temperatures can promote side reactions. The most likely issues are:

  • Inadequate Base: If the base is too weak or used in insufficient quantity, the starting amine will become protonated, halting the reaction.

  • Over-alkylation: As previously mentioned, the product can react with another equivalent of ethyl iodide to form a quaternary ammonium salt. This is a common issue in N-alkylation of amines.[1]

  • Suboptimal Stoichiometry: Using a large excess of the alkylating agent dramatically increases the probability of the over-alkylation side reaction.[1]

Troubleshooting Workflow:

Below is a decision-tree workflow to diagnose the cause of low yield in your N-alkylation reaction.

G cluster_base Base & Stoichiometry Check cluster_analysis Crude Analysis cluster_conditions Reaction Conditions Check start Low Yield (<40%) Detected check_base Step 1: Verify Base & Stoichiometry start->check_base base_ok Base is sufficient (≥2 eq.) & non-nucleophilic (e.g., K₂CO₃, DIPEA). Ethyl Iodide is ≤1.2 eq. check_base->base_ok Looks OK base_issue Base is weak/insufficient or Alkylating agent is in large excess. check_base->base_issue Issue Found check_side_products Step 2: Analyze Crude Reaction Mixture (TLC/LCMS) quat_salt High MW peak in LCMS? Polar spot at baseline in TLC? check_side_products->quat_salt Investigate no_product Only starting material visible? check_side_products->no_product Investigate check_conditions Step 3: Evaluate Reaction Conditions temp_issue Temperature too low? Reaction time too short? check_conditions->temp_issue base_ok->check_side_products solution_base Adjust to 2.2 eq. K₂CO₃ or DIPEA. Reduce Ethyl Iodide to 1.1 eq. base_issue->solution_base Action solution_quat Reduce equivalents of alkylating agent. Add agent slowly at 0 °C. quat_salt->solution_quat Likely Cause: Over-alkylation no_product->check_conditions solution_temp Increase temperature to 40-50 °C. Monitor by TLC for 12-24h. temp_issue->solution_temp Action

Caption: Troubleshooting workflow for low yield in N-alkylation.
Problem Area 2: Side Product Formation

Q: My crude NMR shows complex signals, and LCMS analysis indicates a significant byproduct with a mass corresponding to [M+C₂H₅]⁺. What is happening and how can I prevent it?

A: This is the classic signature of over-alkylation, leading to the formation of a quaternary ammonium salt.

Mechanistic Explanation: Your desired product, this compound, contains two tertiary amine centers (the N-methyl and the N-ethyl nitrogens). Both are nucleophilic and can react with the ethyl iodide electrophile. The N-ethyl nitrogen is generally more sterically hindered, but quaternization can still occur, especially with excess alkylating agent or at elevated temperatures.

G SM Starting Amine (Primary) Product Desired Product (Tertiary Amine) SM->Product Desired Reaction (k1) EtI Ethyl Iodide (Electrophile) EtI->Product Side_Product Quaternary Salt (Side Product) Product->Side_Product Side Reaction (k2) + Ethyl Iodide note To maximize yield, we need k1 >> k2. Strategies: 1. Use minimal excess of Ethyl Iodide. 2. Keep temperature low to disfavor k2. 3. Add Ethyl Iodide slowly.

Caption: Desired reaction pathway vs. over-alkylation side reaction.

Solutions to Minimize Quaternization:

  • Control Stoichiometry: Use no more than 1.05 - 1.1 equivalents of the ethylating agent. This is the most critical parameter.

  • Slow Addition at Low Temperature: Dissolve the starting amine and base in your solvent (e.g., Acetonitrile or DMF), cool the mixture to 0 °C in an ice bath, and add the ethylating agent dropwise over 30-60 minutes. Then, allow the reaction to slowly warm to room temperature.

  • Choice of Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is ideal. Acetonitrile is an excellent solvent choice for this reaction.

ParameterSuboptimal ConditionOptimized ConditionRationale
Ethylating Agent (eq.) > 1.51.05 - 1.1Minimizes the availability of electrophile for the second alkylation step.[1]
Temperature > 50 °C0 °C to Room Temp.The activation energy for the second alkylation is often higher; lower temperatures favor the primary reaction.
Base Strong, nucleophilic basesK₂CO₃, Cs₂CO₃, DIPEAPrevents the base from competing as a nucleophile and provides sufficient strength to scavenge acid.[2]
Solvent Protic (e.g., Ethanol)Aprotic Polar (ACN, DMF)Aprotic solvents are generally preferred for SN2 reactions to avoid solvolysis.
Table 1: Optimizing Reaction Parameters to Prevent Over-alkylation.
Problem Area 3: Challenges in Purification

Q: My reaction appears to work based on TLC/LCMS, but I am struggling to isolate a pure product. How can I effectively purify this amine from starting materials and salts?

A: Purifying polar amines can be challenging due to their basicity and solubility properties. A multi-step approach is often necessary.

  • Aqueous Workup (Acid-Base Extraction):

    • Step 1: After the reaction is complete, dilute the mixture with a non-polar organic solvent like ethyl acetate or dichloromethane (DCM).

    • Step 2: Wash the organic layer with water or brine to remove highly polar species like inorganic salts (e.g., KI, K₂CO₃).

    • Step 3 (Key Step): Perform an acid wash. Extract the organic layer with dilute aqueous HCl (e.g., 1M). Your amine product and any unreacted amine starting material will become protonated (forming hydrochloride salts) and move into the aqueous layer. Neutral organic impurities will remain in the organic layer, which can now be discarded.

    • Step 4: Cool the acidic aqueous layer in an ice bath and carefully basify it with cold 2-4M NaOH or Na₂CO₃ solution until the pH is >12. The amines will deprotonate and precipitate or form an oil.

    • Step 5: Extract the now basic aqueous layer multiple times with a fresh organic solvent (DCM or ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography:

    • Standard silica gel chromatography can be used, but it requires careful solvent system selection to avoid streaking. A common approach is to use a mobile phase of Dichloromethane/Methanol with a small amount of triethylamine (e.g., 0.5-1%) to keep the amines deprotonated and improve peak shape.

  • Distillation:

    • If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an effective final purification step for larger scales.

Optimized Experimental Protocol

This protocol is based on the ethylation of the commercially available 2-(4-methylpiperazin-1-yl)ethanamine and is designed to minimize common side reactions.[3]

Protocol: Ethylation of 2-(4-methylpiperazin-1-yl)ethanamine

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(4-methylpiperazin-1-yl)ethanamine (1.0 eq.), anhydrous potassium carbonate (2.2 eq.), and acetonitrile (approx. 10 mL per 1 g of starting amine).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes until the internal temperature reaches ~0 °C.

  • Slow Addition: Add ethyl iodide (1.1 eq.) dropwise to the cold, stirring suspension over a period of 30 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup - Filtration: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Workup - Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Workup - Extraction: Redissolve the crude residue in dichloromethane (DCM). Wash the DCM layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil can be further purified by column chromatography (DCM:MeOH:NH₄OH 95:4.5:0.5) or vacuum distillation to yield the pure product.

References

  • Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Google Patents. (n.d.). High-purity N-ethylmethylamine and process for preparing same.
  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research. [Link]

  • ResearchGate. (2023). Alkylation of nucleobases by 2-chloro- N , N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Retrieved from [Link]

  • ACS Publications. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • MDPI. (2021). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

  • National Institutes of Health (NIH). (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • ResearchGate. (n.d.). N- Methyl Amine Synthesis by Reductive Amination of CO 2. Retrieved from [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (n.t.). Synthesis of pharmaceutical N, N-(di)methylamines from the.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Off-target Labeling with "N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced protein labeling applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating off-target labeling, with a specific focus on the application of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine as a novel scavenging agent.

Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring that every procedure is a self-validating system. This resource is grounded in authoritative references to bolster your experimental design and troubleshooting efforts.

Introduction: The Challenge of Off-Target Labeling

In the realm of chemical biology and proteomics, the specific covalent labeling of a target protein is paramount for elucidating its function, tracking its localization, or developing targeted therapeutics. However, reactive chemical probes designed to bind to a specific site can often react with other, non-target biomolecules, leading to a host of complications including false positives, increased background noise, and potential cytotoxicity.[1][2]

Off-target labeling is a significant hurdle in techniques such as affinity-based protein profiling (ABPP), photoaffinity labeling (PAL), and the development of covalent inhibitors.[3][4][5] These off-target interactions can obscure results and lead to misinterpretation of data, undermining the integrity of the research. Therefore, robust strategies to minimize non-specific binding are essential.

The Role of Scavengers in Enhancing Specificity

One of the most effective strategies to combat off-target labeling is the inclusion of a "scavenger" molecule in the reaction milieu. A scavenger is a small, nucleophilic molecule designed to quench excess reactive probes that have not bound to their intended target. By rapidly reacting with and neutralizing these free probes, scavengers prevent them from forming covalent bonds with other proteins and biomolecules.[6][7]

Nitrogen-containing compounds, such as this compound, are particularly effective in this role due to the nucleophilic nature of their amine groups.[6]

Chemical Profile: this compound
PropertyValueSource
IUPAC Name This compound
CAS Number 40172-12-1[8]
Molecular Formula C9H21N3[8][9]
Molecular Weight 171.29 g/mol [8]

This compound possesses multiple amine functionalities, making it an excellent candidate for a nucleophilic scavenger in aqueous buffer systems compatible with biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound reduces off-target labeling?

A1: this compound acts as a nucleophilic scavenger. Its primary and secondary amine groups are highly reactive towards electrophilic moieties present on common protein labeling probes (e.g., iodoacetamides, maleimides, or photo-activated intermediates).[10] When excess, unbound probe is present in the solution, the scavenger rapidly reacts with it, forming an inert adduct. This effectively "quenches" the probe's reactivity, preventing it from covalently modifying non-target proteins.

Q2: At what concentration should I use this compound in my labeling experiment?

A2: The optimal concentration is highly dependent on the concentration and reactivity of your labeling probe. A general starting point is to use the scavenger at a concentration 10- to 100-fold higher than the probe concentration. However, empirical optimization is crucial. We recommend performing a dose-response experiment to determine the concentration that maximally reduces background labeling without interfering with on-target labeling.

Q3: Will this compound interfere with my primary labeling reaction?

A3: This is a critical consideration. The scavenger's efficacy is based on its ability to react with the unbound probe. If the scavenger is too reactive or used at an excessively high concentration, it could potentially compete with your target protein for the probe, thereby reducing your on-target labeling efficiency. This is why careful optimization of the scavenger concentration is essential.

Q4: Can this scavenger be used with any type of labeling chemistry?

A4: this compound is most effective against electrophilic probes that are reactive towards amines. This includes, but is not limited to, probes with maleimide, iodoacetamide, and N-hydroxysuccinimide (NHS) ester functionalities. It is also effective in quenching the reactive carbene and nitrene intermediates generated in photoaffinity labeling experiments.[11]

Q5: How do I validate that the scavenger is working effectively in my system?

A5: The most direct way to validate the scavenger's efficacy is to compare the labeling profiles of samples treated with and without the scavenger. This can be done using techniques such as SDS-PAGE with fluorescent imaging or by mass spectrometry-based proteomics. A successful application of the scavenger will result in a significant reduction in the intensity of non-target protein bands or a decrease in the number of identified off-target proteins, with minimal impact on the labeling of the intended target.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High background/off-target labeling persists. 1. Scavenger concentration is too low. 2. Incubation time with the scavenger is too short.1. Increase the scavenger concentration in a stepwise manner (e.g., 2x, 5x, 10x). 2. Increase the incubation time post-labeling to allow for complete quenching.
Reduced on-target labeling efficiency. 1. Scavenger concentration is too high, leading to competition with the target protein. 2. The scavenger was added too early in the protocol.1. Decrease the scavenger concentration. 2. Ensure the scavenger is added after the primary labeling reaction has had sufficient time to proceed.
Protein precipitation upon scavenger addition. The addition of a high concentration of a small molecule may alter buffer conditions (e.g., pH, ionic strength).1. Prepare the scavenger stock solution in the same buffer as your reaction. 2. Add the scavenger to the reaction mixture slowly while gently vortexing.

Experimental Workflow & Protocols

Workflow for Mitigating Off-Target Labeling

G cluster_0 Pre-Labeling cluster_1 Labeling Reaction cluster_2 Scavenging Step cluster_3 Downstream Analysis prep_sample Prepare Protein Lysate/Sample add_probe Add Labeling Probe prep_sample->add_probe incubate_probe Incubate (Time, Temp) add_probe->incubate_probe add_scavenger Add this compound incubate_probe->add_scavenger incubate_scavenger Incubate to Quench add_scavenger->incubate_scavenger analysis SDS-PAGE, MS, etc. incubate_scavenger->analysis

Caption: General experimental workflow for using a scavenger.

Protocol: Optimization of Scavenger Concentration
  • Prepare a stock solution of this compound (e.g., 100 mM in your reaction buffer).

  • Set up a series of parallel labeling reactions. Each reaction should contain your protein sample and the labeling probe at your standard concentration.

  • After the standard labeling incubation period, add varying final concentrations of the scavenger to each reaction tube (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 50 mM).

  • Incubate for an additional 15-30 minutes at room temperature to allow for the quenching reaction to complete.

  • Analyze the results by SDS-PAGE or another appropriate method to determine the optimal scavenger concentration that minimizes off-target labeling without significantly affecting on-target labeling.

Concluding Remarks

The judicious use of scavenging agents like this compound is a powerful yet straightforward method to significantly improve the specificity of protein labeling experiments. By understanding the underlying chemical principles and systematically optimizing the reaction conditions, researchers can enhance the quality and reliability of their data. This guide provides a foundational framework for troubleshooting and protocol development, empowering you to achieve cleaner, more accurate results in your research endeavors.

References

  • PubChem. (n.d.). Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Che, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 1-13.
  • Lin, F. Y., et al. (2024).
  • ResearchGate. (2023). How to avoid non-specific binding in affinity chromatography (Ni-NTA resin)? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

  • ResearchGate. (2024). Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors. Retrieved from [Link]

  • Ke, Y., et al. (2012). Acrolein scavengers: reactivity, mechanism and impact on health. Molecular nutrition & food research, 56(1), 4-19.
  • de la Cruz, A. A., et al. (2021). Scavenger-Probed Mechanisms in the Ultrasound/Chlorine Sono-Hybrid Advanced Oxidation Process.
  • Kralj, A., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Frontiers in chemistry, 11, 1111626.
  • G-Biosciences. (2020). His-tagged protein expressing but not binding your Ni-NTA column? Retrieved from [Link]

  • Gu, X., et al. (2018). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS PharmSciTech, 19(1), 1-11.
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Burton, N. R., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(35), 7575-7590.
  • National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine" reaction quenching and cleanup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

A Senior Application Scientist's Guide to Reaction Quenching and Cleanup

Welcome to the technical support guide for handling this compound and related polyamine compounds. This document, curated from field-proven methodologies and established chemical principles, provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting reaction workups and purification protocols. Our focus is on leveraging the inherent chemical properties of the target molecule to achieve high purity and yield.

Core Principle: Exploiting Basicity for Purification

This compound possesses two basic nitrogen centers: a tertiary amine in the piperazine ring and another tertiary amine in the ethylamine chain. This dual basicity is the cornerstone of its purification. The fundamental strategy involves a liquid-liquid acid-base extraction, which manipulates the solubility of the amine by converting it between its neutral, organic-soluble "free base" form and its charged, water-soluble salt form.[1]

An acidic aqueous solution will protonate the amine nitrogens, forming an ammonium salt that preferentially partitions into the aqueous layer, leaving non-basic organic impurities behind.[2][3][4] Subsequently, basifying the aqueous layer regenerates the neutral amine, rendering it insoluble in water and allowing it to be extracted back into a fresh organic solvent.[4] This powerful technique is central to isolating the desired product from a complex crude reaction mixture.

Workflow: Standard Post-Synthesis Quenching and Acid-Base Extraction

The following protocol outlines a standard, robust procedure for the workup and purification of this compound following its synthesis.

G cluster_start Reaction Completion cluster_workup Aqueous Workup & Extraction cluster_recovery Product Recovery cluster_final Final Purification crude Crude Reaction Mixture (Product, Reagents, Byproducts) quench 1. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) crude->quench dissolve 2. Dissolve in Organic Solvent (e.g., DCM, EtOAc) quench->dissolve sep_funnel 3. Transfer to Separatory Funnel Add Dilute Acid (e.g., 1M HCl) dissolve->sep_funnel shake Shake & Separate Layers sep_funnel->shake org_layer1 Organic Layer 1 (Neutral & Acidic Impurities) shake->org_layer1 Discard aq_layer1 Aqueous Layer 1 (Protonated Amine Product) shake->aq_layer1 Collect basify 4. Basify Aqueous Layer (Add NaOH until pH > 10) aq_layer1->basify back_extract 5. Back-Extract with Organic Solvent basify->back_extract org_layer2 Organic Layer 2 (Purified Amine Product) back_extract->org_layer2 Collect & Combine aq_layer2 Aqueous Layer 2 (Inorganic Salts) back_extract->aq_layer2 Discard wash 6. Wash with Brine org_layer2->wash dry 7. Dry (Na₂SO₄ or MgSO₄) wash->dry concentrate 8. Filter & Concentrate dry->concentrate final_product Purified Product concentrate->final_product

Sources

Technical Support Center: Analysis of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine Modified Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with proteins modified by N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine. This guide is designed to provide in-depth, field-proven insights into the unique challenges encountered during the analysis of these modified biomolecules. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and interpret your data with confidence.

Part 1: Understanding the Modification

Before troubleshooting, it's crucial to understand the physicochemical properties of the this compound moiety and how it impacts protein behavior. This molecule, often used as a linker or functional group in bioconjugation, introduces specific characteristics that must be accounted for in your analytical workflows.

What are the key properties of this compound?

The structure contains two key features: a tertiary amine within the piperazine ring and a secondary amine in the ethylamine chain. These basic nitrogen atoms are the primary drivers of the analytical challenges you may face.

PropertyValue / Description
Molecular Formula C9H21N3
Molecular Weight 171.29 g/mol [1]
Key Functional Groups Two Basic Centers: The piperazine and ethylamine nitrogens are readily protonated at typical analytical pH ranges (e.g., pH 2-7). This adds positive charges to the modified protein or peptide.[2][3]
Hydrophobicity The moiety adds a degree of hydrophobicity due to its aliphatic carbon backbone, which can influence chromatographic retention and protein solubility.[4][5]
Reactivity The specific reactivity depends on how it's incorporated into a larger reagent (e.g., attached to a maleimide for cysteine modification or an NHS ester for lysine modification). The piperazine structure itself is generally stable during analysis.[6][7]
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific problems in a question-and-answer format. We provide the likely cause of the issue and a step-by-step guide to resolving it.

General Troubleshooting Workflow

Before diving into specific issues, this workflow provides a high-level guide to diagnosing problems with your modified protein analysis.

Troubleshooting_Workflow cluster_solutions Potential Solutions Problem Observed Problem (e.g., Poor MS Signal, Broad Peaks) CheckPurity Step 1: Assess Sample Purity & Integrity (SDS-PAGE, UV-Vis) Problem->CheckPurity CheckHandling Step 2: Review Protein Handling (Buffer composition, solubility) CheckPurity->CheckHandling Purity OK? Sol_Purity Purify Sample (SEC, IEX) CheckPurity->Sol_Purity Purity Low CheckSeparation Step 3: Evaluate Separation Method (LC gradient, column chemistry) CheckHandling->CheckSeparation Solubility OK? Sol_Handling Modify Buffer (Additives, pH) CheckHandling->Sol_Handling Solubility Poor CheckMS Step 4: Optimize MS Parameters (Charge state range, fragmentation energy) CheckSeparation->CheckMS Separation OK? Sol_Separation Adjust Gradient Change Column CheckSeparation->Sol_Separation Poor Resolution Solution Resolution CheckMS->Solution Parameters Optimized Sol_MS Tune Instrument CheckMS->Sol_MS Signal Poor

Caption: A general workflow for troubleshooting modified protein analysis.

2.1 Mass Spectrometry (MS) Analysis

Question 1: My electrospray ionization (ESI) mass spectrum is overly complex. The charge state distribution has shifted to higher charge states (lower m/z) and is much broader than the unmodified protein. Why is this happening?

Answer: This is an expected and direct consequence of the modification. The this compound moiety contains basic nitrogen atoms that readily accept protons during the ESI process.

  • Causality: The addition of moieties with multiple basic sites or fixed positive charges is known to generate significantly higher charge states in ESI-MS.[3] This phenomenon provides strong evidence that the number of available ionizable sites, rather than just the protein's size, is a key determinant of ESI charging for denatured proteins.[3] Each modification adds new sites for protonation, increasing the overall charge of the protein ion. This increased charge results in a lower mass-to-charge (m/z) ratio. The heterogeneity in the number of modifications per protein molecule and the stochastic nature of protonation lead to a broader distribution of charge states.

Troubleshooting Steps:

  • Expand the Scan Range: Ensure your mass spectrometer's scan range is set to acquire data at lower m/z values than you would for the unmodified protein.

  • Adjust Deconvolution Software Parameters: Your software needs to be configured to handle a higher number of charges and a broader m/z range. Increase the maximum charge state parameter and ensure the m/z tolerance is appropriate for your instrument's resolution.

  • Utilize Charge-Reducing Additives (for native MS): For native MS analysis, where preserving non-covalent interactions is key, certain buffer additives like triethylammonium acetate (TEAA) or trimethylamine N-oxide (TMAO) can be used to lower the average charge state.[8][9] This shifts the signal to a higher m/z range, which can improve spectral clarity for large complexes.[8]

Question 2: I am performing MS/MS (tandem mass spectrometry) for peptide mapping, but the fragmentation spectra are difficult to interpret. I see unusual fragment ions that don't correspond to standard b- and y-ions.

Answer: The piperazine ring introduces unique fragmentation pathways that compete with the standard peptide backbone fragmentation (CID/HCD).

  • Causality: Aliphatic amines and cyclic structures like piperazine have characteristic fragmentation patterns.[10] In mass spectrometry, fragmentation tends to occur at bonds alpha (adjacent) to nitrogen atoms, a process known as alpha-cleavage.[10] The piperazine ring can also undergo ring-opening or ring-cleavage fragmentations. These processes generate specific, low-mass "reporter" ions derived from the modification itself, which can sometimes dominate the spectrum, suppressing the peptide backbone fragments needed for sequence confirmation. Studies on piperazine-containing ligands show that fragmentation pathways are heavily influenced by the ligand structure.[11]

Troubleshooting & Interpretation Workflow:

MS_Fragmentation_Workflow Start MS/MS Spectrum Acquired CheckLowMass Look for Low m/z Reporter Ions (e.g., m/z 58, 71, 85, 99) Start->CheckLowMass CheckNeutralLoss Identify Neutral Losses (Loss of piperazine fragments) CheckLowMass->CheckNeutralLoss Reporter Ions Found IdentifyBackbone Correlate Remaining Peaks to b- and y-ion Series CheckNeutralLoss->IdentifyBackbone Neutral Losses Identified ConfirmSite Confirm Modification Site (Mass shift in fragment ions containing the modified residue) IdentifyBackbone->ConfirmSite Backbone Fragments Assigned End Sequence Confirmed ConfirmSite->End

Caption: A logical workflow for interpreting complex MS/MS fragmentation data.

Protocol: Identifying Characteristic Fragments

  • Predict Fragment Masses: Calculate the theoretical masses of fragments arising from the cleavage of the this compound moiety. Common fragmentations include cleavage at the ethyl linker and within the piperazine ring.

  • Search for Reporter Ions: Scrutinize your MS/MS spectra for these predicted low-mass ions. Their presence is a strong indicator of a modified peptide.

  • Use Different Fragmentation Methods: If available, compare Collision-Induced Dissociation (CID) with Electron-Transfer Dissociation (ETD). ETD cleaves the peptide backbone at the N-Cα bond, often preserving labile modifications and minimizing fragmentation of the modification itself, which can simplify spectral interpretation.[12]

  • Increase Collision Energy Systematically: Perform experiments with stepped collision energy. At lower energies, you may primarily see fragmentation of the modification. At higher energies, you will induce more peptide backbone fragmentation. This can help distinguish between the two competing pathways.

Question 3: I am struggling with the label-free quantification of my modified protein. The peak area ratios between modified and unmodified peptides are inconsistent across replicates.

Answer: The modification can significantly alter the ionization efficiency of peptides, making direct comparison of peak areas unreliable without proper controls and normalization.

  • Causality: The addition of basic sites generally increases the proton affinity of a peptide, leading to enhanced ionization efficiency in positive-mode ESI. A modified peptide may "steal" charge from other nearby peptides, a phenomenon known as ion suppression. Therefore, a modified peptide might produce a disproportionately large MS signal relative to its actual abundance. Accurate quantification requires accounting for these physicochemical changes.[13][14]

Troubleshooting Steps:

StrategyRationale & Implementation
Use Stable Isotope Labeling Why: This is the gold standard. By introducing a known amount of a heavy-isotope-labeled version of your protein or a standard peptide, you can normalize the signal of your "light" experimental sample, canceling out differences in ionization efficiency.[15] How: Use methods like SILAC (for cell-based expression) or introduce a labeled standard post-purification.
Normalize to Total Protein Why: If you are quantifying the percentage of modification on a specific peptide, you must account for all forms of that peptide (unmodified, modified, and other PTMs).[13] How: Sum the peak areas of all charge states and all modified forms of a given peptide sequence. The percentage of modification is the area of the modified form divided by this total sum.[13]
Generate a Calibration Curve Why: For absolute quantification, a calibration curve is necessary. How: Synthesize a standard peptide with the this compound modification. Create a serial dilution and analyze by LC-MS to correlate peak area with known concentration.
2.2 Chromatographic and Electrophoretic Separation

Question: My modified protein either precipitates in the loading buffer or gives very broad, tailing peaks during reverse-phase HPLC (RP-HPLC). How can I improve the separation?

Answer: The modification alters both the hydrophobicity and the overall charge of the protein, which can lead to poor solubility and undesirable interactions with the stationary phase.

  • Causality: The addition of the aliphatic piperazine ring increases the protein's overall hydrophobicity, which can lead to stronger binding to RP-HPLC columns and potentially cause aggregation, especially at high concentrations or in low-salt buffers.[4][16][17] Simultaneously, the added positive charges can cause secondary ionic interactions with residual silanol groups on the silica-based column material, leading to peak tailing.

Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Increase Organic Solvent Strength: A higher percentage of acetonitrile or methanol may be required to elute the more hydrophobic modified protein. Adjust your gradient to have a shallower slope to improve resolution.

    • Change the Ion-Pairing Agent: If using Trifluoroacetic Acid (TFA), which can be harsh, consider switching to Formic Acid (FA). FA is a weaker ion-pairing agent and can sometimes improve peak shape and reduce protein precipitation.

    • Add a Mild Detergent: For severe solubility issues, adding a small amount (e.g., 0.01-0.1%) of a mass-spec compatible detergent like n-octyl glucoside to your buffers can help keep the protein soluble.[16]

  • Optimize Sample Handling and Buffer:

    • Increase Buffer Salinity: For protein handling outside of RP-HPLC (e.g., during purification or storage), increasing the salt concentration (e.g., to 300 mM NaCl) can help mitigate hydrophobic aggregation.[16]

    • Adjust pH: Ensure the buffer pH is at least 1-2 units away from the protein's theoretical isoelectric point (pI) to maintain a net charge and promote solubility. Remember that the modification will increase the pI.

  • Choose a Different Column Chemistry:

    • Wider Pore Size: Use a column with a larger pore size (e.g., 300 Å) suitable for large biomolecules, which can improve peak shape.

    • Different Stationary Phase: Consider a column with a different stationary phase (e.g., C4 instead of C18 for very hydrophobic proteins) or an alternative chemistry like polyphenyl, which offers different selectivity.

References
  • Stephen, J., & Smith, R. D. (2009). Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization. Journal of the American Society for Mass Spectrometry, 20(9), 1617–1625. [Link]

  • J Am Soc Mass Spectrom. (2009). Modifying the charge state distribution of proteins in electrospray ionization mass spectrometry by chemical derivatization. PubMed. [Link]

  • Beveridge, R., et al. (2019). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Journal of the American Society for Mass Spectrometry, 30(11), 2346-2356. [Link]

  • Zamfir, A., & Peter-Katalinić, J. (2004). Rapid capillary electrophoresis time-of-flight mass spectrometry separations of peptides and proteins using a monoquaternarized piperazine compound (M7C4I) for capillary coatings. Electrophoresis, 25(14), 2265-74. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation. Cardiovascular genetics, 4(6), 711-22. [Link]

  • PubChem. Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. [Link]

  • Várnagy, K., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry, 36(8), 880-8. [Link]

  • Protein Metrics. (2023). Quantification of Modifications in the Peptide Workflows. [Link]

  • Sani, M. A., & Separovic, F. (2016). Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. Biophysical journal, 110(2), 445-55. [Link]

  • Marcus, K., & Immler, D. (2004). Challenges in mass spectrometry-based proteomics. Expert review of proteomics, 1(2), 151-60. [Link]

  • Zimmerman, M. W., et al. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (NSC59984) Leads to Increased Wild-Type Activity. ACS pharmacology & translational science. [Link]

  • ResearchGate. (2012). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]

  • Doc Brown's Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • van der Rest, G., & Lecomte, S. (2021). Charge Engineering Reveals the Roles of Ionizable Side Chains in Electrospray Ionization Mass Spectrometry. Analytical chemistry, 93(48), 15949-15957. [Link]

  • Schennach, M., & Ruotolo, B. T. (2025). Stabilization of Protein Interactions through Electrospray Additives in Negative Ion Mode Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (2017). Selectivity and stability of N-terminal targeting protein modification chemistries. [Link]

  • ResearchGate. (2013). Troubleshooting protein purification? [Link]

  • Li, D., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC advances, 12(45), 29285-29306. [Link]

  • ResearchGate. (2025). Chapter 40 Identification and Quantification of Protein Posttranslational Modifications. [Link]

  • Dame, M., & Korf, I. A. (2018). Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches. Methods in molecular biology (Clifton, N.J.), 1788, 131-143. [Link]

  • ResearchGate. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

  • Aebersold, R., & Mann, M. (2003). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of proteome research, 2(2), 121-7. [Link]

  • Fernández-Vidal, M., & Corzo, G. (2023). Peptide Flexibility and the Hydrophobic Moment are Determinants to Evaluate the Clinical Potential of Magainins. Journal of molecular biology, 435(10), 167995. [Link]

  • Lisurek, M., et al. (2021). Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media. Molecules (Basel, Switzerland), 26(2), 287. [Link]

  • MDPI. (2022). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. [Link]

  • IEEE Xplore. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. [Link]

  • PubChem. N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine. [Link]

  • ResearchGate. (1964). Reaction of N-ethylmaleimide with peptides and amino acids. [Link]

Sources

Technical Support Center: Enhancing Ionization of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine (EMPA) Tagged Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine (EMPA) as a derivatization agent to enhance peptide ionization in mass spectrometry. This guide is designed to provide in-depth, field-proven insights into the experimental choices, troubleshooting common issues, and offering detailed protocols to ensure the success of your analyses.

The core principle behind using tags like EMPA is to introduce a permanent or "fixed" positive charge onto a peptide.[1][2] This modification is particularly advantageous in electrospray ionization (ESI), as it ensures the peptide carries a charge regardless of the mobile phase pH and can significantly increase its ionization efficiency.[3][4] The piperazine moiety in EMPA acts as a stable, high-proton-affinity site, promoting the formation of gaseous ions essential for mass spectrometric detection.[5][6] This guide will help you leverage these properties effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which EMPA enhances peptide ionization?

A1: The EMPA tag enhances ionization through a principle known as "charge derivatization." Electrospray ionization (ESI) efficiency is highly dependent on an analyte's ability to acquire and maintain a charge in the gas phase.[7][8] The EMPA molecule contains a 4-methylpiperazine group, a tertiary amine structure that is readily protonated and maintains a fixed positive charge under typical ESI conditions. By covalently attaching this tag to a peptide (usually at the N-terminus or lysine side chains), you ensure the peptide has a high propensity to ionize, leading to a stronger signal in the mass spectrometer. This strategy can increase ionization efficiency by an order of magnitude or more for many peptides.[3][4]

Q2: How does the EMPA tag affect the chromatographic behavior of peptides?

A2: The addition of the EMPA tag increases the hydrophobicity of the peptide.[9] This increased hydrophobicity will typically lead to longer retention times on reversed-phase liquid chromatography (RPLC) columns. This can be advantageous, as it may move smaller, more hydrophilic peptides into a region of the chromatogram with less interference, potentially improving their detection. However, you may need to adjust your gradient conditions (e.g., extend the gradient or increase the final organic percentage) to ensure proper elution of the tagged peptides.

Q3: Can EMPA tagging be used for quantitative proteomics?

A3: Yes. While EMPA itself is not an isobaric tag like TMT or iTRAQ, it can be used in quantitative workflows.[10] Stable isotope-labeled versions of the EMPA tag can be synthesized (e.g., using deuterium or ¹³C) to enable relative quantification by comparing the signal intensities of the "light" and "heavy" tagged peptide pairs in the MS1 scan. This approach is similar to other non-isobaric chemical labeling strategies.[11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q4: I've labeled my peptides with EMPA, but my signal intensity is very low or absent. What are the likely causes?

A4: A complete or significant loss of signal is a frustrating issue that can usually be traced to a singular problem in the workflow.[12] Let's break down the potential causes, starting from the sample preparation and moving to the instrument.

  • Cause 1: Inefficient Labeling Reaction. The covalent bond formation between the activated EMPA reagent and the peptide's primary amines may be incomplete.

    • Solution: Verify the pH of your labeling reaction. Most amine-reactive chemistries, such as those using N-hydroxysuccinimide (NHS) esters, are most efficient at a slightly alkaline pH (typically pH 8.0-8.5). Ensure your buffer has adequate capacity and is freshly prepared. Also, confirm the integrity of your EMPA reagent; it may degrade with improper storage.

  • Cause 2: Sample Loss During Cleanup. Labeled peptides can be lost during desalting or purification steps.

    • Solution: Before desalting your sample on a C18 solid-phase extraction (SPE) column or ZipTip, ensure the sample is acidified to a pH < 3 using formic or trifluoroacetic acid.[13] This promotes binding to the reversed-phase resin. Use a control sample, such as a standard protein digest, to benchmark your cleanup method and quantify potential peptide loss.[13]

  • Cause 3: Ion Suppression. Contaminants in your final sample can severely hinder the ionization of your target peptides, even if they are charge-tagged. Common culprits include salts, detergents (like Triton X-100 or SDS), and polyethylene glycol (PEG).

    • Solution: Ensure your post-labeling cleanup is rigorous. Perform extra wash steps on your SPE columns. Always use high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants.[13] If you suspect PEG contamination (often seen as a repeating series of peaks separated by 44 Da), a thorough cleaning of your LC and MS system may be necessary.

  • Cause 4: Suboptimal Mass Spectrometer Settings. The instrument may not be properly tuned or configured for your tagged peptides.

    • Solution: Start by infusing a known standard to confirm the instrument is spraying and detecting ions correctly.[14] Check the ESI source parameters; ensure the spray voltage, gas flows, and capillary temperature are appropriate. Since the EMPA tag adds mass, make sure your scan range is set correctly to include the m/z of your target precursor ions.

Q5: My MS/MS fragmentation is poor, making peptide identification difficult. Why is this happening?

A5: This is a common phenomenon with fixed-charge tags. The high stability of the charge on the tag can make it the "preferred" charge site during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Explanation: In CID/HCD, fragmentation is driven by the mobility of protons along the peptide backbone.[15] A fixed-charge tag can "sequester" the charge, reducing proton mobility and thus hindering the formation of a complete series of b- and y-ions needed for sequencing.[2]

  • Solution 1: Optimize Collision Energy. Perform a collision energy optimization experiment for a few representative EMPA-tagged peptides. You may need to use higher collision energy than for native peptides to induce sufficient backbone fragmentation. A stepped or ramped collision energy approach can also be beneficial.

  • Solution 2: Use Alternative Fragmentation Methods. If your instrument is equipped with it, Electron Transfer Dissociation (ETD) can be highly effective for peptides with fixed charges. ETD is a non-ergodic fragmentation method that is less dependent on proton mobility and often produces extensive c- and z-type fragment ions, providing complementary and often more complete sequence information for charge-tagged peptides.[2][16]

Q6: I am observing inconsistent signal intensity between different runs. How can I improve reproducibility?

A6: Reproducibility issues often stem from minor variations in the sample preparation and LC-MS analysis.

  • Solution 1: Standardize Protocols. Ensure every step of your workflow, from protein digestion to peptide labeling and cleanup, is performed consistently.[17][18] Use the same incubation times, temperatures, and reagent concentrations for all samples.

  • Solution 2: Automate Where Possible. If available, use automated liquid handlers for reagent addition to minimize pipetting variability.

  • Solution 3: Perform System Suitability Checks. Before running your batch of samples, inject a standard peptide mixture to verify the performance of your LC-MS system (e.g., retention time stability, peak intensity, and mass accuracy). This helps distinguish between sample-related and system-related variability.

  • Solution 4: Ensure Complete Quenching. After the labeling reaction, make sure to add a quenching agent (e.g., hydroxylamine or Tris buffer) to consume any excess reactive EMPA reagent.[17] This prevents unwanted side reactions and ensures the chemical state of your samples is stable over time.

Experimental Protocols & Data

Protocol 1: EMPA-NHS Ester Labeling of Peptides

This protocol outlines the steps for labeling tryptic peptides with an N-hydroxysuccinimide (NHS) ester-activated form of EMPA.

  • Sample Preparation: Start with a cleaned, desalted peptide sample from a protein digest, ideally lyophilized to dryness.

  • Resuspend Peptides: Reconstitute the peptide sample in a labeling buffer. A common choice is 100 mM HEPES or triethylammonium bicarbonate (TEAB) at pH 8.5.

  • Prepare EMPA-NHS Reagent: Just before use, dissolve the EMPA-NHS ester reagent in a dry, aprotic solvent like anhydrous acetonitrile (ACN) or dimethylformamide (DMF).

  • Labeling Reaction: Add the EMPA-NHS reagent solution to the peptide solution. The molar ratio of reagent to peptide may require optimization, but a 10-fold molar excess of reagent per amine group is a good starting point.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching solution, such as 5% hydroxylamine or 50 mM Tris, and incubate for 15 minutes.[17]

  • Acidification & Cleanup: Acidify the sample with 1% trifluoroacetic acid (TFA) to a pH < 3. Proceed immediately to desalting using a C18 SPE column (Protocol 2).

Protocol 2: Desalting of EMPA-Tagged Peptides

This protocol is essential for removing excess labeling reagents, salts, and other contaminants prior to MS analysis.[13]

  • Column Activation: Activate a C18 SPE column by passing 1 mL of 100% methanol or ACN through it.

  • Column Equilibration: Equilibrate the column by passing 2 mL of equilibration buffer (e.g., 0.1% TFA in water) through it.

  • Sample Loading: Slowly load the acidified peptide sample onto the column.

  • Washing: Wash the column with 2 mL of equilibration buffer to remove salts and other hydrophilic contaminants.

  • Elution: Elute the bound, EMPA-tagged peptides using an elution buffer (e.g., 50-80% ACN with 0.1% formic acid). The higher organic content may be necessary due to the increased hydrophobicity of the tagged peptides. Collect the eluate.

  • Drying: Dry the eluted sample completely using a vacuum concentrator. The sample is now ready for reconstitution in the appropriate LC-MS loading solvent.

Table 1: Recommended Starting LC-MS Parameters
ParameterSettingRationale
Column C18 Reversed-Phase (e.g., 1.7 µm particle size, 75 µm ID x 150 mm)Standard for peptide separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in 80% AcetonitrileStandard organic solvent for peptide elution.
Gradient 5-40% B over 60-90 minA good starting point; may need to be extended due to increased hydrophobicity of tagged peptides.
Flow Rate ~300 nL/minTypical for nano-flow ESI for high sensitivity.
ESI Voltage 1.8 - 2.2 kVStandard range; optimize for stable spray.
Capillary Temp 250 - 275 °CAssists in desolvation of ions.
MS1 Scan Range 400 - 1600 m/zShould cover the expected precursor m/z range for your tagged peptides.
MS/MS Fragmentation HCD (stepped NCE 28, 32, 36) or ETDHCD is common; stepped energy helps fragment peptides of different sizes/charges. ETD is ideal if available.[2][16]

Visualizations

G cluster_prep Sample Preparation cluster_label Chemical Derivatization cluster_analysis Analysis Protein Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Labeling Labeling with EMPA-NHS Ester (pH 8.5) Peptides->Labeling Quenching Quenching Reaction (e.g., Hydroxylamine) Labeling->Quenching Cleanup SPE Desalting (C18) Quenching->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS G cluster_native Native Peptide cluster_tagged EMPA-Tagged Peptide ESI_Source1 ESI Droplet Native_Peptide Peptide-H+ Gas_Phase_Ion1 [M+H]+ Native_Peptide->Gas_Phase_Ion1 Variable Ionization ESI_Source2 ESI Droplet Tagged_Peptide EMPA-Peptide-H+ Gas_Phase_Ion2 [M+Tag]+ Tagged_Peptide->Gas_Phase_Ion2 Enhanced Ionization

Caption: Principle of ionization enhancement via EMPA tagging.

References

  • Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (2006). Enhancing electrospray ionization efficiency of peptides by derivatization. Journal of the American Society for Mass Spectrometry, 17(1), 56-68. [Link]

  • Qiao, X., Sun, L., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(7), 861-871. [Link]

  • Lee, J., Hua, T., & Zare, R. N. (2022). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Chemical Society, 144(12), 5526-5534. [Link]

  • Request PDF. (n.d.). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. ResearchGate. [Link]

  • Cydzik, M., et al. (2018). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. Analytical and Bioanalytical Chemistry, 410(1), 227-238. [Link]

  • ResearchGate. (2013). Any suggestions for very low intensity in LC/MS/MS?. [Link]

  • Hogan, J. M., et al. (2014). Charge State Coalescence During Electrospray Ionization Improves Peptide Identification by Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(5), 838-846. [Link]

  • Lam, M., et al. (2009). The effect of fixed charge modifications on electron capture dissociation. Journal of the American Society for Mass Spectrometry, 20(4), 623-633. [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. [Link]

  • Liigand, P., Kaupmees, K., & Kruve, A. (2019). Influence of the amino acid composition on the ionization efficiencies of small peptides. Journal of Mass Spectrometry, 54(6), 481-487. [Link]

  • Lee, J., Hua, T., & Zare, R. N. (2022). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Chemical Society, 144(12), 5526-5534. [Link]

  • Le, T. H., et al. (2021). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. Mass Spectrometry Reviews, 40(3), 221-246. [Link]

  • Perry, E. A., et al. (2020). Proteomics sample preparation. protocols.io. [Link]

  • Kulevich, S. E., Frey, B. L., Kreitinger, G., & Smith, L. M. (2010). Alkylating tryptic peptides to enhance electrospray ionization mass spectrometry analysis. Analytical Chemistry, 82(24), 10135-10142. [Link]

  • Current Protocols. (2012). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. [Link]

  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. [Link]

  • Paulo, J. A., & Gygi, S. P. (2019). Mass difference tandem mass tagging (mTMT). Methods in Molecular Biology, 1978, 223-234. [Link]

Sources

Validation & Comparative

Comparing "N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine" to iTRAQ and TMT

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Isobaric Tagging in Quantitative Proteomics: A Comparative Analysis of TMT, iTRAQ, and the Chemistry of Amine-Reactive Compounds

Introduction: The Imperative of Quantitative Proteomics

In the landscape of modern biological research and drug development, understanding the dynamic nature of the proteome is paramount. Quantitative proteomics, the large-scale study of protein abundance, provides a critical lens through which we can decipher cellular mechanisms, identify disease biomarkers, and elucidate drug modes of action. Among the most powerful techniques in this field is isobaric tagging, a chemical labeling strategy that enables the simultaneous identification and quantification of proteins from multiple samples.

This guide provides a senior-level perspective on the leading isobaric tagging technologies: Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). We will delve into their chemical principles, experimental workflows, and comparative performance. Furthermore, we will analyze the chemical structure of a queried compound, "N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine," to illustrate the essential molecular features required for an effective isobaric tag, thereby providing a deeper, mechanism-based understanding of these critical research tools.

Pillar 1: The Principle of Isobaric Tagging

At its core, isobaric tagging involves the covalent labeling of peptides from different samples with structurally related but distinct chemical tags. While the tags themselves have different isotopic compositions, they are designed to have the exact same total mass. As a result, identical peptides from different samples (e.g., control vs. treated) become indistinguishable in the initial mass spectrometry scan (MS1).

The magic happens during the second stage of analysis (MS/MS or MSn). Upon fragmentation, the isobaric tag breaks at a specific linker, releasing low-mass "reporter ions." The mass of each reporter ion is unique to the original sample, and its intensity in the MS/MS spectrum is directly proportional to the abundance of the peptide in that sample. This clever design allows for the multiplexed analysis of multiple samples in a single experiment, significantly increasing throughput and reducing experimental variability.

Isobaric_Tagging_Principle cluster_MS1 MS1 Analysis Peptide_Combined Labeled Peptides from all samples (e.g., Sample A, B, C) Co-elute as a single peak Reporters Reporter Ions (Unique mass for each sample) Peptide_Combined->Reporters Collision-Induced Dissociation (CID/HCD) Fragments Peptide Fragment Ions (Used for identification) Quantification Relative Quantification (Based on reporter ion intensity) Reporters->Quantification Identification Peptide Identification (Based on fragment ion series) Fragments->Identification

Caption: General workflow of an isobaric tagging experiment.

Pillar 2: A Head-to-Head Comparison of TMT and iTRAQ

TMT and iTRAQ are the two most widely adopted isobaric tagging technologies. While they operate on the same fundamental principle, their chemical structures and available multiplexing levels differ.

Chemical Structure and Mechanism

Both iTRAQ and TMT reagents consist of three key functional moieties:

  • Amine-Reactive Group: This group, typically an N-hydroxysuccinimide (NHS) ester, reacts with the primary amines of peptides (the N-terminus and the side chain of lysine residues), forming a stable covalent bond.

  • Balancer Group: A mass normalization region that ensures the total mass of the tag is identical across all versions.

  • Reporter Group: The region that is liberated during MS/MS fragmentation, providing the quantitative data.

The primary difference lies in how they achieve isobaric mass. iTRAQ uses carbonyl groups as part of the balancer, while TMT utilizes a different chemical scaffold. The key distinction for the user is the mass of the reporter ions and the degree of multiplexing available.

FeatureiTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Manufacturer SCIEXThermo Fisher Scientific
Reactive Group NHS Ester (targets primary amines)NHS Ester (targets primary amines)
Multiplexing 4-plex, 8-plex2-plex, 6-plex, 10-plex, 11-plex, 16-plex, 18-plex
Reporter Ion Masses iTRAQ 4-plex: 114, 115, 116, 117 m/ziTRAQ 8-plex: 113, 114, 115, 116, 117, 118, 119, 121 m/zTMTpro 16-plex: 126-133 m/z range with isotopic variants
Fragmentation Requires higher-energy collisional dissociation (HCD) or similar methods for efficient reporter ion release.Optimized for HCD fragmentation.
Key Advantage Long history of use with extensive validation in the literature.Higher multiplexing capability, allowing for more complex experimental designs.
Experimental Workflow: A Validated Protocol

The following provides a generalized, robust protocol for a typical isobaric tagging experiment.

Experimental_Workflow cluster_Prep 1. Sample Preparation cluster_Label 2. Isobaric Labeling cluster_Analysis 3. MS Analysis & Data Processing Prot_Ext Protein Extraction (Lysis, Sonication) Reduction Reduction (DTT) Prot_Ext->Reduction Alkylation Alkylation (Iodoacetamide) Reduction->Alkylation Digestion Proteolytic Digestion (Trypsin) Alkylation->Digestion Labeling Label Peptides with iTRAQ or TMT Reagents Digestion->Labeling Quenching Quench Reaction (e.g., with hydroxylamine) Labeling->Quenching Pooling Combine all samples into a single tube Quenching->Pooling Fractionation Peptide Fractionation (e.g., High pH RPLC) Pooling->Fractionation LCMS LC-MS/MS Analysis (HCD Fragmentation) Fractionation->LCMS Data_Proc Data Processing (Protein ID & Quantification) LCMS->Data_Proc

Caption: A standard workflow for quantitative proteomics using isobaric tags.

Step-by-Step Methodology:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing detergents (e.g., SDS) and protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Reduce disulfide bonds with Dithiothreitol (DTT) at 56°C for 30 minutes.

    • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.

    • Perform buffer exchange or precipitation (e.g., acetone) to remove interfering substances.

    • Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.

  • Isobaric Labeling:

    • Resuspend dried peptide samples in a suitable buffer (e.g., TEAB).

    • Add the appropriate iTRAQ or TMT reagent (dissolved in anhydrous acetonitrile) to each sample.

    • Incubate at room temperature for 1 hour to allow the labeling reaction to complete.

    • Quench the reaction by adding hydroxylamine.

    • Combine all labeled samples into a single vial.

  • Sample Cleanup and Fractionation:

    • Clean up the pooled sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts.

    • To reduce sample complexity and increase proteome coverage, fractionate the peptides using techniques like high-pH reversed-phase liquid chromatography (RPLC).

  • LC-MS/MS Analysis:

    • Analyze each fraction using a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.

    • Crucially, use Higher-Energy Collisional Dissociation (HCD) for fragmentation to ensure efficient liberation of the low-mass reporter ions.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).

    • The software will identify peptides by matching MS/MS spectra to a protein sequence database.

    • It will then quantify the relative abundance of each peptide across the different samples by measuring the intensity of the corresponding reporter ions.

Pillar 3: Deconstructing "this compound"

A core tenet of scientific advancement is understanding not only what works, but why it works. To this end, we will analyze the structure of "this compound" to illustrate why it is not a suitable isobaric tagging reagent in its current form.

Chemical_Structure_Comparison cluster_TMT TMT Reagent (Conceptual) cluster_Query This compound TMT_Reactive Amine-Reactive Group (e.g., NHS Ester) TMT_Balancer Balancer TMT_Reactive->TMT_Balancer TMT_Reporter Reporter TMT_Balancer->TMT_Reporter Query_Structure Tertiary Amine + Secondary Amine (No reactive group for peptides) Query_Missing_Balancer Missing Balancer Moiety Query_Missing_Reporter Missing Reporter Moiety

Caption: Comparison of a functional isobaric tag structure with the queried compound.

Chemical Analysis:

"this compound" is a diamine compound. An analysis of its structure reveals several critical deficiencies that prevent its use as an isobaric tag:

  • Lack of a Peptide-Reactive Group: The molecule contains secondary and tertiary amines, but it lacks an electrophilic group, such as an NHS ester, that is required to form a stable, covalent bond with the primary amines of peptides under typical biological buffer conditions.

  • Absence of a Reporter and Balancer: The structure does not contain the distinct reporter and balancer moieties that are the hallmark of an isobaric tag. There is no cleavable linker designed to release a specific, quantifiable ion upon MS/MS fragmentation.

  • No Isotopic Variation: Isobaric tagging relies on a set of reagents with identical mass but different isotopic distributions. This single molecule does not have isotopic variants for multiplexed quantification.

To be repurposed for proteomics, this molecule would need to be extensively modified. It would serve merely as a basic scaffold onto which a peptide-reactive group, a cleavable linker, and isotopically-coded reporter and balancer groups would need to be chemically synthesized. Therefore, it is not an alternative to iTRAQ or TMT but rather a simple chemical that lacks all the necessary features for this sophisticated application.

Conclusion: Choosing the Right Tool for Quantitative Proteomics

The selection between iTRAQ and TMT largely depends on the required level of multiplexing, instrument compatibility, and budget. TMT, particularly with the recent advancements in TMTpro (16-plex and 18-plex), offers superior multiplexing capabilities, enabling more complex and powerful study designs. This is invaluable for studies involving multiple time points, dose-responses, or patient cohorts. iTRAQ remains a robust and well-validated option, particularly for studies that fit within its 4-plex or 8-plex framework.

The analysis of "this compound" serves as a crucial reminder of the chemical sophistication engineered into modern proteomics reagents. An effective isobaric tag is not just any molecule but a highly specialized tool designed for a specific function within the complex environment of a mass spectrometer. For researchers, scientists, and drug development professionals, a deep understanding of these tools—from their underlying chemical principles to their practical application—is essential for generating high-quality, reliable, and impactful quantitative proteomics data.

References

  • Title: Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Source: Analytical Chemistry, 2003. URL: [Link]

  • Title: iTRAQ-based quantitative proteomics. Source: Proteome Science, 2010. URL: [Link]

  • Title: A universal sample preparation method for proteome analysis. Source: Nature Methods, 2014. URL: [Link]

  • Title: Higher-Energy C-Trap Dissociation for Peptide Modification Site Localization. Source: Nature Methods, 2008. URL: [Link]

A Senior Application Scientist's Guide to the Validation of Amine-Reactive Isobaric Tagging in Proteomics Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Validation in Quantitative Proteomics

In the pursuit of novel biomarkers, understanding disease mechanisms, and accelerating drug development, quantitative proteomics has emerged as an indispensable tool. The ability to accurately measure changes in protein abundance across multiple samples is fundamental to these endeavors. Amine-reactive isobaric tagging, a powerful technique that enables multiplexed relative quantification of proteins, has become a cornerstone of modern proteomics workflows. Reagents such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) allow for the simultaneous analysis of multiple samples, increasing throughput and reducing experimental variability.

This guide provides a comprehensive framework for the validation of proteomics data generated using amine-reactive isobaric tagging reagents. We will delve into the critical quality control checkpoints, statistical validation approaches, and orthogonal verification methods that are essential for ensuring the accuracy and reproducibility of your results. This document is intended for researchers, scientists, and drug development professionals who are utilizing these powerful techniques and are committed to the highest standards of scientific integrity.

The Chemistry of Amine-Reactive Isobaric Tagging

Amine-reactive isobaric tags are a class of chemical probes that covalently attach to the free primary amines of peptides, namely the N-terminus and the epsilon-amino group of lysine residues. These tags consist of three key components: a reactive group that binds to the peptide, a balancer group, and a reporter group. While the combined mass of the reporter and balancer groups is constant across a set of tags, the distribution of mass between these two moieties varies. This clever design ensures that peptides labeled with different tags are indistinguishable by mass in the initial MS1 scan. It is only upon fragmentation in the MS2 or MS3 scan that the reporter ions are cleaved and their unique masses allow for the relative quantification of the peptide from each of the multiplexed samples.

graph TD { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

}

Figure 1: Workflow of Amine-Reactive Isobaric Tagging in Quantitative Proteomics.

A Multi-Tiered Approach to Data Validation

A comprehensive validation strategy for amine-reactive isobaric tagging experiments can be conceptualized as a three-tiered approach, encompassing quality control at the experimental level, rigorous statistical assessment of the data, and orthogonal validation of key biological findings.

Tier 1: Experimental Quality Control

The foundation of reliable quantitative proteomics data is a well-controlled and monitored experimental workflow. The following are critical quality control checkpoints:

  • Protein Quantification and Normalization: Accurate protein quantification of each sample prior to digestion and labeling is paramount. The Bradford or BCA assays are commonly used for this purpose. It is crucial to ensure that equal amounts of protein from each sample are processed to minimize loading biases.

  • Digestion Efficiency: Incomplete proteolytic digestion can lead to a loss of quantifiable peptides and introduce variability. A quick and effective way to monitor digestion efficiency is to run a small aliquot of the digested sample on an SDS-PAGE gel to ensure the absence of high-molecular-weight protein bands.

  • Labeling Efficiency: Incomplete labeling will result in an underestimation of protein abundance. To assess labeling efficiency, a small aliquot of the labeled peptide mixture can be analyzed by LC-MS/MS prior to fractionation. A search for unlabeled peptides (with unmodified N-termini and lysines) should be performed. A labeling efficiency of >99% is considered acceptable for most applications.

  • Fractionation and LC-MS Performance: For complex proteomes, offline fractionation is often employed to reduce sample complexity and increase proteome coverage. The quality of the fractionation can be assessed by examining the overlap of identified peptides between adjacent fractions. Consistent chromatographic performance, including stable retention times and peak shapes, is also essential for reproducible quantification.

Tier 2: Statistical Validation and Data Analysis

The analysis of isobaric tagging data requires specialized software and a thorough understanding of the potential sources of bias. The following statistical validation steps are critical:

  • Reporter Ion Interference Correction: A significant challenge in isobaric tagging is the co-isolation and co-fragmentation of a labeled peptide with other, more abundant peptides that have a similar mass-to-charge ratio. This leads to the inclusion of reporter ions from the interfering species, which can compress the quantitative ratios towards 1:1. Several strategies exist to mitigate this issue, including the use of an MS3-based acquisition method or computational tools that can correct for interference.

  • Normalization: Despite careful protein input normalization, technical variability can still be introduced during sample processing. It is therefore essential to perform computational normalization of the reporter ion intensities. Common normalization methods include median normalization and quantile normalization.

  • Statistical Testing and False Discovery Rate (FDR) Control: To identify proteins that are significantly differentially abundant between experimental conditions, appropriate statistical tests (e.g., t-test, ANOVA) must be employed. The resulting p-values should be adjusted for multiple hypothesis testing using a method such as the Benjamini-Hochberg procedure to control the false discovery rate.

graph TD { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

}

Figure 2: Bioinformatic Workflow for Isobaric Tagging Data Validation.
Tier 3: Orthogonal Validation of Biological Findings

While rigorous experimental and statistical validation provides confidence in the dataset as a whole, the validation of key biological findings using an independent method is the gold standard. This is particularly crucial for novel or unexpected results.

  • Western Blotting: For specific proteins of interest, western blotting is a readily accessible and widely used method for orthogonal validation. It provides a semi-quantitative measure of protein abundance and can confirm the direction of regulation observed in the proteomics experiment.

  • Parallel Reaction Monitoring (PRM) / Selected Reaction Monitoring (SRM): These targeted mass spectrometry-based methods offer a highly sensitive and specific means of quantifying a predefined list of peptides. PRM and SRM are considered the gold standard for validating proteomics discoveries and can provide absolute quantification when stable isotope-labeled peptide standards are used.

  • Enzyme-Linked Immunosorbent Assay (ELISA): For secreted proteins or those present in biofluids, ELISA is a highly sensitive and quantitative validation method.

Comparison of Validation Methods

The choice of validation method will depend on the specific biological question, the resources available, and the nature of the proteins of interest.

Validation MethodThroughputQuantitative AccuracyCostExpertise Required
Western Blotting LowSemi-QuantitativeLowModerate
PRM / SRM MediumHighHighHigh
ELISA HighHighMediumLow

Conclusion: A Commitment to Data Integrity

Amine-reactive isobaric tagging is a powerful technology that has revolutionized the field of quantitative proteomics. However, the complexity of these experiments necessitates a multi-faceted and rigorous approach to data validation. By implementing the quality control measures, statistical analyses, and orthogonal validation strategies outlined in this guide, researchers can ensure the generation of high-confidence data that will stand up to scientific scrutiny and accelerate the pace of discovery. The ultimate goal of any proteomics experiment is to generate meaningful biological insights, and this can only be achieved through a steadfast commitment to data integrity.

References

  • iTRAQ Reagents - Sciex. Sciex. [Link]

  • Benjamini, Y., & Hochberg, Y. (1995). Controlling the false discovery rate: a practical and powerful approach to multiple testing. Journal of the Royal Statistical Society: Series B (Methodological), 57(1), 289-300. [Link]

Orthogonal validation of "N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine" protein interactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the initial identification of a protein target for a small molecule, such as "N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine," is a critical first step. However, this initial finding must be rigorously scrutinized to ensure its validity and avoid the pursuit of false positives. This guide provides an in-depth comparison of orthogonal validation techniques, offering the necessary experimental frameworks to confidently confirm protein-small molecule and protein-protein interactions.

The principle of orthogonal validation lies in utilizing multiple, distinct experimental methods that rely on different physical and biochemical principles to verify an interaction.[1] If disparate techniques consistently confirm the interaction, the confidence in the result is significantly increased. This guide will delve into the causality behind experimental choices for several key validation assays, providing detailed protocols and a comparative analysis to aid in your experimental design.

The Logic of Orthogonal Validation

Before embarking on specific techniques, it is crucial to understand the logical framework of orthogonal validation. A single method may be prone to artifacts or non-specific interactions. By employing a second, unrelated method, the probability of both techniques yielding the same false-positive result is significantly reduced.

Orthogonal_Validation_Logic Initial_Screen Initial Screen (e.g., Affinity Chromatography) Hypothesized_Interaction Hypothesized Interaction: 'this compound' - Protein X Initial_Screen->Hypothesized_Interaction Validation_Gate Orthogonal Validation? Hypothesized_Interaction->Validation_Gate Method_A Method A (e.g., Co-Immunoprecipitation) Validation_Gate->Method_A Test 1 Method_B Method B (e.g., Surface Plasmon Resonance) Validation_Gate->Method_B Test 2 Confirmed_Interaction Confirmed Interaction Method_A->Confirmed_Interaction Positive False_Positive Potential False Positive Method_A->False_Positive Negative Method_B->Confirmed_Interaction Positive Method_B->False_Positive Negative

Caption: Logical workflow for orthogonal validation of a hypothesized protein interaction.

Co-Immunoprecipitation (Co-IP): Probing Interactions in a Cellular Context

Co-immunoprecipitation is a powerful technique to investigate protein-protein interactions within their native cellular environment.[2] This method utilizes an antibody to specifically pull down a protein of interest (the "bait"), and if other proteins (the "prey") are bound to it, they will be pulled down as well.[3]

Causality Behind Experimental Choices in Co-IP

The choice of lysis buffer is critical; harsh detergents can disrupt weaker interactions, while overly gentle lysis may not efficiently release the protein complex.[3] Pre-clearing the lysate with beads before adding the specific antibody is a crucial step to reduce non-specific binding of proteins to the beads themselves, thereby minimizing background signals.[3] The choice of beads (e.g., Protein A/G) depends on the species and isotype of the antibody used.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clear Lysate (with beads) lysis->preclear incubation Incubate with Primary Antibody preclear->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Beads (remove non-specific binders) capture->wash elute Elute Protein Complex wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis end End: Identify Interacting Proteins analysis->end

Caption: Step-by-step experimental workflow for Co-Immunoprecipitation.

Detailed Protocol for Co-Immunoprecipitation
  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.[4]

    • Resuspend the cell pellet in an appropriate ice-cold lysis buffer (e.g., RIPA buffer or a buffer with non-ionic detergents like NP-40) supplemented with protease and phosphatase inhibitors.[3][4]

    • Incubate on ice for 30 minutes with occasional vortexing.[4]

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[4]

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-Clearing the Lysate:

    • Add Protein A/G agarose or magnetic beads to the cell lysate.[3]

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and discard the beads.[2]

  • Immunoprecipitation:

    • Add the primary antibody specific to the bait protein to the pre-cleared lysate.[3]

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture.[3]

    • Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complex.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer (typically the lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.[5]

  • Elution and Analysis:

    • Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer.[3]

    • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein ("prey"). Alternatively, for discovery applications, the entire eluate can be analyzed by mass spectrometry.

Pull-Down Assay: In Vitro Confirmation of Direct Interactions

The pull-down assay is an in vitro technique used to confirm a direct physical interaction between two proteins.[6] This method utilizes a purified "bait" protein that is tagged (e.g., with GST or a His-tag) and immobilized on affinity beads.[7] This bait-bead complex is then used to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified protein.[8]

Causality Behind Experimental Choices in Pull-Down Assays

The choice of tag for the bait protein is important for efficient immobilization and elution. The buffer conditions, including salt concentration and pH, must be optimized to maintain the native conformation of the proteins and facilitate their interaction.[9] Including appropriate controls, such as beads with no bait protein or beads with an irrelevant bait protein, is essential to demonstrate the specificity of the interaction.[10]

Experimental Workflow: Pull-Down Assay

PullDown_Workflow start Start: Purified Tagged 'Bait' Protein immobilize Immobilize 'Bait' on Affinity Beads start->immobilize incubate Incubate with Cell Lysate or Purified 'Prey' Protein immobilize->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute 'Bait'-'Prey' Complex wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis end End: Confirm Direct Interaction analysis->end

Caption: Step-by-step experimental workflow for a Pull-Down Assay.

Detailed Protocol for Pull-Down Assay
  • Preparation of Bait Protein-Bead Complex:

    • Express and purify the "bait" protein with an affinity tag (e.g., GST or His-tag).

    • Immobilize the purified bait protein onto the corresponding affinity beads (e.g., glutathione-agarose for GST-tagged proteins, Ni-NTA agarose for His-tagged proteins) by incubating them together for 1-2 hours at 4°C.[10]

    • Wash the beads to remove any unbound bait protein.

  • Binding of Prey Protein:

    • Prepare a cell lysate containing the "prey" protein or use a purified prey protein solution.

    • Add the cell lysate or purified prey protein to the bait protein-bead complex.[10]

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction to occur.[9]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins.[8] The stringency of the washes can be adjusted by varying the salt and detergent concentrations.

  • Elution and Analysis:

    • Elute the protein complex from the beads. The elution method will depend on the affinity tag used (e.g., using a high concentration of glutathione for GST tags or imidazole for His tags).

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the prey protein.

Surface Plasmon Resonance (SPR): Quantitative Analysis of Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[11] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of an interaction.[12] In a typical SPR experiment, one interacting partner (the "ligand") is immobilized on a sensor chip, and the other partner (the "analyte") is flowed over the surface.[12] Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[11]

Causality Behind Experimental Choices in SPR

The choice of which protein to immobilize (ligand) and which to flow over (analyte) can impact the results. Generally, the smaller molecule is used as the analyte to maximize the binding signal. The immobilization chemistry must be chosen to ensure the ligand remains in its active conformation.[13] The concentrations of the analyte should span the expected dissociation constant (Kd) to accurately determine the binding kinetics.

Experimental Workflow: Surface Plasmon Resonance

SPR_Workflow start Start: Purified Ligand and Analyte immobilize Immobilize Ligand on Sensor Chip start->immobilize association Association Phase: Inject Analyte at Varying Concentrations immobilize->association dissociation Dissociation Phase: Flow Buffer to Monitor Analyte Dissociation association->dissociation regeneration Regeneration: Remove Bound Analyte dissociation->regeneration analysis Data Analysis: Determine Kon, Koff, and Kd regeneration->analysis end End: Quantitative Binding Data analysis->end

Caption: Step-by-step experimental workflow for Surface Plasmon Resonance.

Detailed Protocol for Surface Plasmon Resonance
  • Immobilization of Ligand:

    • Activate the sensor chip surface (e.g., a CM5 chip for amine coupling).

    • Inject the purified ligand over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Inject a series of dilutions of the purified analyte over the ligand-immobilized surface and a reference surface (without ligand) to monitor the association phase.[14]

    • After the association phase, switch to flowing buffer over the surface to monitor the dissociation of the analyte from the ligand.[14]

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove all bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[14]

Bioluminescence Resonance Energy Transfer (BRET): Monitoring Interactions in Live Cells

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for detecting protein-protein interactions in living cells.[15][16] The method relies on the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[17] When the two proteins of interest are fused to the donor and acceptor, respectively, and are in close proximity (<10 nm), energy transfer occurs, resulting in the emission of light by the acceptor.[15]

Causality Behind Experimental Choices in BRET

The choice of donor and acceptor pair is critical and depends on the specific application, with newer variants offering improved brightness and spectral separation.[18] The relative expression levels of the donor- and acceptor-fused proteins must be carefully optimized to avoid artifacts. The calculation of the BRET ratio (acceptor emission / donor emission) is essential to quantify the interaction.[18]

Experimental Workflow: Bioluminescence Resonance Energy Transfer

BRET_Workflow start Start: Construct Fusion Proteins transfect Co-transfect Cells with Donor and Acceptor Plasmids start->transfect express Allow for Protein Expression transfect->express add_substrate Add Luciferase Substrate (e.g., Coelenterazine) express->add_substrate measure Measure Light Emission at Donor and Acceptor Wavelengths add_substrate->measure calculate Calculate BRET Ratio measure->calculate end End: Quantify Interaction in Live Cells calculate->end

Caption: Step-by-step experimental workflow for a BRET assay.

Detailed Protocol for BRET
  • Construct Generation:

    • Clone the coding sequences of the two proteins of interest into expression vectors that will fuse them to a BRET donor (e.g., RLuc) and a BRET acceptor (e.g., YFP).

  • Cell Culture and Transfection:

    • Culture an appropriate cell line (e.g., HEK293 cells).

    • Co-transfect the cells with the donor and acceptor fusion constructs. Also, include control transfections with the donor construct alone.[18]

  • BRET Measurement:

    • After allowing for protein expression (typically 24-48 hours), harvest the cells.

    • Add the luciferase substrate (e.g., coelenterazine h).[17]

    • Immediately measure the luminescence at the emission wavelengths corresponding to the donor and acceptor using a plate reader equipped with appropriate filters.[19]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the intensity of the light emitted by the acceptor by the intensity of the light emitted by the donor.[18]

    • Subtract the BRET ratio obtained from cells expressing only the donor to get the net BRET signal, which is indicative of a specific interaction.

Comparative Analysis of Validation Methods

MethodPrincipleAdvantagesDisadvantages
Co-Immunoprecipitation (Co-IP) Antibody-based purification of protein complexes from cell lysates.[2]- In vivo interaction in a native context- Can identify unknown interaction partners- Antibody-dependent- May not distinguish between direct and indirect interactions
Pull-Down Assay In vitro binding of a purified "bait" protein to a "prey" protein.[6]- Confirms direct physical interaction- High specificity[7]- In vitro, may not reflect cellular conditions- Requires purified proteins
Surface Plasmon Resonance (SPR) Real-time optical detection of mass changes on a sensor surface.[11]- Label-free, real-time data[12]- Provides quantitative kinetic and affinity data[13]- Requires specialized equipment- Can be sensitive to buffer conditions
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a bioluminescent donor and a fluorescent acceptor in close proximity.[17]- Monitors interactions in live cells in real-time[16]- Can be used for high-throughput screening- Requires genetic modification of proteins- Potential for steric hindrance from tags

Conclusion

The validation of a potential protein interaction for a small molecule like "this compound" is a multi-faceted process that demands rigorous experimental scrutiny. No single technique is foolproof. By employing a combination of orthogonal methods, such as the ones detailed in this guide, researchers can build a compelling and robust case for a genuine biological interaction. The choice of validation methods should be guided by the specific scientific question, the available resources, and an understanding of the inherent strengths and limitations of each technique. This layered approach is fundamental to ensuring the scientific integrity of the findings and the successful progression of drug development programs.

References

  • Hollins, B., & Bünemann, M. (2015). Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells. Methods in Molecular Biology, 1278, 457-465.
  • Dragulescu-Andrasi, A., et al. (2011). Bioluminescence resonance energy transfer (BRET) imaging of protein–protein interactions within deep tissues of living subjects. Proceedings of the National Academy of Sciences, 108(29), 12060-12065.
  • Kamal, M., & Chahdi, A. (2017). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. Molecules, 22(3), 459.
  • Sandiego State University. (n.d.).
  • Pfleger, K. D. G., & Eidne, K. A. (2006). Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions.
  • Creative Diagnostics. (n.d.).
  • MedchemExpress. (n.d.). Pull-down Assay | Protocols.
  • Bitesize Bio. (2022). Co-immunoprecipitation Protocol: Your Practical Guide To Co-IPs.
  • AntBio. (2026). Co-Immunoprecipitation (CoIP) Workflow Guide: Step-by-Step Protocol.
  • Proteintech Group. (n.d.).
  • Xu, Y., Piston, D. W., & Johnson, C. H. (1999). A bioluminescence resonance energy transfer (BRET) system: application to interacting circadian clock proteins. Proceedings of the National Academy of Sciences, 96(1), 151-156.
  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide.
  • Bio-Rad. (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis.
  • Douzi, B. (2017). Protein Interaction Analysis by Surface Plasmon Resonance. Methods in Molecular Biology, 1615, 439-456.
  • SENS Research Foundation. (2020). Pull-Down Assay Protocol. YouTube.
  • Alpha Lifetech Inc. (n.d.). Understanding Pull-Down Protocol: Key FAQs for Users.
  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions.
  • Douzi, B., et al. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology, 1615, 439-456.
  • Zhao, C., & Jin, R. (2015). Studying Protein-Protein Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 1278, 405-424.
  • Mhatre, A. N., et al. (2010). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Journal of Visualized Experiments, (37), 1856.
  • Anishchenko, I., et al. (2023). Data-driven design of orthogonal protein-protein interactions. Proceedings of the National Academy of Sciences, 120(10), e2212943120.
  • Chandonia, J. M., et al. (2016). Quantitative Tagless Copurification: A Method to Validate and Identify Protein-Protein Interactions. Molecular & Cellular Proteomics, 15(7), 2434-2448.
  • van Heeringen, S. J., et al. (2021). Orthogonal proteomics methods to unravel the HOTAIR interactome. Scientific Reports, 11(1), 1-11.
  • EMBL-EBI. (2022). Approaches for using protein protein interaction networks for biological discovery. YouTube.
  • Santa Cruz Biotechnology. (n.d.). N-Ethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]amine.
  • Hanes, J., & Planieta, P. (2021). Technologies for the identification and validation of protein-protein interactions. General Physiology and Biophysics, 40(4), 357-377.
  • Borkin, D., et al. (2015). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 58(1), 100-117.
  • Thongsom, S., et al. (2022). Analysis of Protein–Protein Interactions Identifies NECTIN2 as a Target of N,N-Bis (5-Ethyl-2-hydroxybenzyl) Methylamine for Inhibition of Lung Cancer Metastasis. Anticancer Research, 42(1), 133-144.
  • National Center for Biotechnology Information. (n.d.). Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. PubChem.
  • Sigma-Aldrich. (n.d.). 2-(4-Methyl-piperazin-1-yl)-ethylamine.

Sources

A Senior Application Scientist's Guide to Amine-Based Bioconjugation: A Theoretical Benchmarking of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine Against Established Labeling Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Protein Labeling

In the dynamic fields of proteomics, cell biology, and drug discovery, the precise and efficient labeling of proteins is a cornerstone of experimental success. The ability to attach a detectable tag to a protein of interest allows researchers to track its localization, quantify its expression, and probe its interactions within complex biological systems.[1] Established methods for protein labeling, such as those targeting primary amines or thiols, have been instrumental in advancing our understanding of cellular processes.[1][2]

This guide ventures into a theoretical exploration, proposing a novel application for the readily available chemical entity, N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine , as a potential amine-reactive labeling agent. While this compound is not currently established for bioconjugation, its chemical structure, featuring both secondary and tertiary amines, presents an intriguing scaffold for the development of new labeling strategies.

Here, we will first lay the groundwork by detailing the mechanisms and protocols of widely-used, established amine-labeling methods. Subsequently, we will propose a synthetic modification of this compound to render it reactive towards protein targets. Finally, we will conduct a comparative analysis, benchmarking the hypothetical performance of our novel agent against established techniques, supported by a discussion of its potential advantages and disadvantages based on its inherent chemical properties.

Established Methods for Amine-Reactive Protein Labeling

The most common targets for protein labeling are the primary amines found in the side chain of lysine residues and the N-terminus of the polypeptide chain. The high abundance and surface exposure of lysine residues make them readily accessible for chemical modification.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are a cornerstone of amine-reactive labeling. The NHS ester leaving group facilitates the formation of a stable amide bond with primary amines under mild alkaline conditions (pH 7.5-8.5).

Mechanism of Action:

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of the NHS leaving group.

Experimental Workflow: NHS Ester Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p Dissolve protein in amine-free buffer (e.g., PBS, pH 7.5-8.5) mix Add NHS ester solution to protein solution (typically a 10-20 fold molar excess) p->mix nhs Prepare fresh solution of NHS ester-activated label in a dry, aprotic solvent (e.g., DMSO) nhs->mix react Incubate at room temperature for 1-2 hours or 4°C overnight mix->react purify Remove unreacted label via size-exclusion chromatography or dialysis react->purify

Caption: General workflow for protein labeling using NHS esters.

A Hypothetical Amine-Reactive Labeling Agent: Activated this compound

To repurpose this compound for protein labeling, we must first introduce a reactive group that can specifically target amino acids on a protein. Given the presence of a secondary amine, a plausible approach is its conversion into a more reactive functional group. For this theoretical exercise, we propose its derivatization into a sulfonyl chloride, a functional group known to react with primary and secondary amines.

Proposed Synthesis of an Activated Labeling Reagent:

The secondary amine of this compound could be reacted with a bifunctional linker containing a sulfonyl chloride. For instance, reaction with 4-(chlorosulfonyl)benzoyl chloride would yield a derivative that can then be coupled to a reporter molecule (e.g., a fluorophore or biotin) via the remaining acyl chloride, followed by activation of the sulfonamide to a sulfonyl chloride.

Proposed Experimental Workflow: Labeling with Activated this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p_prep Dissolve protein in a suitable buffer (pH 8.0-9.0) mix_reagents Add the activated labeling reagent to the protein solution p_prep->mix_reagents reagent_prep Synthesize and dissolve the activated This compound labeling reagent reagent_prep->mix_reagents incubation Incubate at room temperature with gentle mixing mix_reagents->incubation purification_step Purify the labeled protein using size-exclusion chromatography to remove excess reagent incubation->purification_step

Caption: A hypothetical workflow for protein labeling using an activated form of this compound.

Comparative Analysis: A Theoretical Benchmarking

Here we provide a theoretical comparison of our hypothetical labeling reagent with established amine-reactive chemistries.

FeatureNHS EstersHypothetical Activated this compound
Target Residues Primary amines (Lysine, N-terminus)Primary and secondary amines
Reaction pH 7.5 - 8.58.0 - 9.0 (typical for sulfonyl chlorides)
Bond Stability Stable amide bondStable sulfonamide bond
Reagent Stability in Aqueous Solution Prone to hydrolysisAlso susceptible to hydrolysis, potentially more rapid
Specificity High for primary amines at optimal pHPotentially lower, with possible reactivity towards other nucleophiles
Potential Advantages Well-characterized, numerous commercial optionsThe piperazine moiety could potentially improve solubility of the labeling reagent and the final conjugate.
Potential Disadvantages Hydrolysis of the ester can compete with the labeling reaction.Synthesis of the activated reagent is required. The reactivity and specificity would need extensive optimization.

Discussion and Future Perspectives

The conceptual exploration of this compound as a protein labeling agent underscores the potential for expanding the toolkit of bioconjugation chemistry. The presence of the piperazine ring is a noteworthy feature. Piperazine-containing compounds are common in pharmaceuticals and are known to often impart favorable solubility and pharmacokinetic properties. These characteristics could translate to improved handling of the labeling reagent and potentially reduced aggregation of the labeled protein.

However, significant experimental validation would be required to translate this concept into a practical method. Key areas for investigation would include:

  • Optimization of the synthesis of the activated labeling reagent to ensure high purity and yield.

  • Detailed characterization of the reaction kinetics and specificity with model proteins and in complex biological samples.

  • Comparative studies to assess the labeling efficiency, stability of the conjugate, and any potential impact on protein function versus established methods.

While this compound is not a current tool for protein labeling, this theoretical exercise demonstrates the thought process behind the development of new bioconjugation reagents. By understanding the principles of established methods and leveraging the chemical diversity of available small molecules, the scientific community can continue to innovate and create more robust and versatile tools for biological research.

References

  • Creative BioMart. (n.d.). Protein Labeling. Retrieved from [Link]

  • Fiveable. (n.d.). Essential Protein Labeling Techniques to Know for Proteomics. Retrieved from [Link]

  • Metware Biotechnology. (n.d.). Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research. Retrieved from [Link]

  • MRC Laboratory of Molecular Biology. (n.d.). Protein labeling and imaging. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine: A Cross-Validation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two primary synthetic strategies for the preparation of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, a substituted piperazine derivative of interest in medicinal chemistry and drug discovery. While specific, peer-reviewed synthesis protocols for this exact molecule are not extensively documented, its synthesis can be reliably achieved through well-established and robust chemical transformations. This document outlines and cross-validates two such protocols: Reductive Amination and Direct N-Alkylation .

The objective of this guide is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these methodologies, enabling them to make informed decisions based on experimental efficiency, scalability, and purity considerations. The information presented herein is grounded in fundamental principles of organic synthesis and supported by analogous transformations reported in the chemical literature.

Introduction to this compound and its Synthetic Precursor

This compound is a tertiary amine featuring a 4-methylpiperazin-1-yl core structure. The synthesis of this molecule logically starts from the commercially available precursor, 2-(4-methylpiperazin-1-yl)-ethylamine . This starting material is available from several chemical suppliers, providing a convenient entry point for the proposed synthetic routes[1].

The core of this guide focuses on the selective ethylation of the primary amine group of 2-(4-methylpiperazin-1-yl)-ethylamine. The two methods explored, reductive amination and direct N-alkylation, represent common and effective strategies for the N-alkylation of amines.

Comparative Overview of Synthetic Protocols

The choice between reductive amination and direct N-alkylation depends on several factors, including the availability of reagents, desired scale of the reaction, and purification capabilities. The following table provides a high-level comparison of these two approaches.

ParameterProtocol 1: Reductive AminationProtocol 2: Direct N-Alkylation
Key Reagents Acetaldehyde, Sodium triacetoxyborohydrideEthyl iodide, Potassium carbonate
Reaction Conditions Mild (room temperature)Mild (room temperature to gentle heating)
Typical Yield High (often >90%)Moderate to High (70-90%)
Key Advantages High selectivity, mild conditions, minimal over-alkylationReadily available reagents, simple setup
Potential Disadvantages Requires careful control of stoichiometryPotential for over-alkylation (quaternization)
Purification Typically straightforward (extraction, chromatography)May require careful purification to remove byproducts

Protocol 1: Reductive Amination

Reductive amination is a highly efficient and selective method for the formation of C-N bonds. This process involves the reaction of an amine with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent to the corresponding amine. For the synthesis of this compound, this involves the reaction of 2-(4-methylpiperazin-1-yl)-ethylamine with acetaldehyde.

Mechanistic Rationale

The reaction proceeds in two key steps:

  • Imine Formation: The primary amine of 2-(4-methylpiperazin-1-yl)-ethylamine nucleophilically attacks the carbonyl carbon of acetaldehyde, followed by dehydration to form a Schiff base (imine).

  • Reduction: A hydride reducing agent, typically sodium triacetoxyborohydride (STAB), selectively reduces the imine to the desired secondary amine. STAB is a particularly effective reagent for this transformation due to its mildness and tolerance of a wide range of functional groups.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Purification A Dissolve 2-(4-methylpiperazin-1-yl)-ethylamine in Dichloromethane B Add Acetaldehyde A->B C Add Sodium Triacetoxyborohydride (STAB) portion-wise B->C D Stir at Room Temperature for 12-24 hours C->D E Quench with Saturated Sodium Bicarbonate D->E F Extract with Dichloromethane E->F G Dry Organic Layer and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for reductive amination.

Detailed Protocol
  • To a stirred solution of 2-(4-methylpiperazin-1-yl)-ethylamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) is added acetaldehyde (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of an amine with an alkyl halide in the presence of a base. This is a classic and straightforward method for forming C-N bonds. In this case, 2-(4-methylpiperazin-1-yl)-ethylamine is reacted with an ethyl halide, such as ethyl iodide or ethyl bromide.

Mechanistic Rationale

The reaction follows an SN2 mechanism. The lone pair of electrons on the primary nitrogen atom of 2-(4-methylpiperazin-1-yl)-ethylamine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion. A base, such as potassium carbonate or triethylamine, is used to neutralize the hydrohalic acid formed during the reaction.

A potential side reaction is over-alkylation, where the desired secondary amine product reacts further with the ethyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. This can often be mitigated by using a slight excess of the starting amine relative to the alkylating agent.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction N-Alkylation cluster_workup Work-up and Purification A Combine 2-(4-methylpiperazin-1-yl)-ethylamine and Potassium Carbonate in Acetonitrile B Add Ethyl Iodide dropwise A->B C Stir at Room Temperature or gentle heat (e.g., 50 °C) for 12-24 hours B->C D Filter off inorganic salts C->D E Concentrate the filtrate D->E F Purify by Column Chromatography or Distillation E->F

Caption: Experimental workflow for direct N-alkylation.

Detailed Protocol
  • To a mixture of 2-(4-methylpiperazin-1-yl)-ethylamine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (15 mL/mmol) is added ethyl iodide (1.1 eq) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours or heated to 50 °C for 12 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel to yield this compound.

Cross-Validation and Performance Comparison

FeatureProtocol 1: Reductive AminationProtocol 2: Direct N-AlkylationAuthoritative Grounding
Selectivity Excellent for mono-alkylation. The mild reducing agent does not reduce the carbonyl starting material.Good, but can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.Reductive amination is a well-established method for the controlled synthesis of substituted amines[2][3][4].
Reagent Handling & Safety Acetaldehyde is volatile and flammable. STAB is a moisture-sensitive but generally safe reducing agent.Ethyl halides are lachrymators and should be handled in a fume hood.Standard laboratory safety protocols should be followed for handling all reagents.
Scalability Readily scalable, with consistent yields often observed at larger scales.Scalable, but control of exotherms may be necessary on a larger scale.Both methods are widely used in industrial settings for the synthesis of piperazine derivatives.
Cost-Effectiveness STAB can be more expensive than traditional reducing agents, but its selectivity often justifies the cost.Reagents are generally inexpensive and readily available.The overall cost will depend on the scale of the synthesis and current reagent prices.

Conclusion

Both reductive amination and direct N-alkylation are viable and effective methods for the synthesis of this compound from its commercially available precursor.

  • Reductive amination is generally the preferred method when high selectivity and yield are paramount. Its mild reaction conditions and the reduced likelihood of over-alkylation make it a robust choice, particularly for complex molecules.

  • Direct N-alkylation offers a simpler experimental setup with readily available and inexpensive reagents. However, it may require more careful optimization to minimize the formation of byproducts.

The choice of synthetic route will ultimately be guided by the specific requirements of the research project, including the desired purity of the final compound, the scale of the reaction, and the available resources. This guide provides the necessary foundational information for a rational selection and successful execution of the synthesis of this compound.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (1997). WO1997010222A1 - Method for preparing piperazines.
  • Forsee, W. T., Jr., & Pollard, C. B. (1935). Derivatives of Piperazine. VI. Alkylation by Means of Aldehydes. Journal of the American Chemical Society, 57(10), 1788-1789.
  • ResearchGate. (2015). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Retrieved from [Link]

  • Durand, C., & Szostak, M. (2021).
  • Stanton, M. G., & Gfesser, G. A. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
  • PubChem. (n.d.). Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. Retrieved from [Link]

  • Kitchen, L. J., & Pollard, C. B. (1947). DERIVATIVES OF PIPERAZINE. XX. MONOALKYLATION OF PIPERAZINE WITH ALKENE OXIDES1. The Journal of Organic Chemistry, 12(4), 564-569.
  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5678.
  • National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. Retrieved from [Link]

Sources

A Head-to-Head Comparison for Bioconjugation: N-hydroxysuccinimide (NHS) Esters vs. N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Amine-Reactive Chemistries

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of reactive chemistry is paramount. The covalent linkage of molecules to proteins, antibodies, and other biomolecules is a foundational technique in proteomics, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison between the industry-standard N-hydroxysuccinimide (NHS) esters and the lesser-known compound, N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine.

While NHS esters represent a well-characterized and extensively validated chemistry for targeting primary amines, this compound stands as a compound with theoretical nucleophilic potential due to its secondary and tertiary amine functionalities. This comparison will delve into the established performance of NHS esters and explore the hypothetical reactivity of this compound, providing you with the critical insights needed to make informed decisions for your experimental designs.

The Gold Standard: N-hydroxysuccinimide (NHS) Esters

N-hydroxysuccinimide esters are the most widely used class of amine-reactive crosslinkers, favored for their high reactivity and the formation of stable amide bonds with primary amines.[1][2][3] These primary amines are readily available on biomolecules as the N-terminus of polypeptide chains and on the side chains of lysine residues.[2][3]

Mechanism of Action

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[4][5] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable and effectively irreversible amide bond.[4][5][6]

NHS_Ester_Reaction Biomolecule-NH2 Primary Amine (on Biomolecule) Tetrahedral_Intermediate Tetrahedral Intermediate Biomolecule-NH2->Tetrahedral_Intermediate Nucleophilic Attack NHS_Ester NHS Ester (R-CO-O-NHS) NHS_Ester->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (Biomolecule-NH-CO-R) Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group N-hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS_Leaving_Group

Caption: Reaction mechanism of an NHS ester with a primary amine.

Specificity and Reactivity

NHS esters are highly selective for primary aliphatic amines.[4][6] While they can react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester linkages are significantly less stable and can be easily hydrolyzed or displaced by amines.[6]

The reaction is strongly pH-dependent.[2] The optimal pH range for NHS ester chemistry is typically between 7.2 and 8.5.[7] Below this range, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and drastically slowing the desired reaction.[2][5] Above this optimal range, the rate of hydrolysis of the NHS ester increases significantly, competing with the aminolysis reaction and reducing conjugation efficiency.[2][5][7]

A critical consideration in any NHS ester conjugation is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[5] The rate of hydrolysis increases with pH.[7] For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[7]

The Unknown Contender: this compound

In stark contrast to the wealth of data available for NHS esters, there is a notable absence of literature detailing the use of this compound in bioconjugation. This compound possesses a secondary amine and a tertiary amine within its structure, both of which have a lone pair of electrons on the nitrogen atom, making them potential nucleophiles.

Theoretical Reactivity

Based on fundamental organic chemistry principles, the secondary amine in this compound would be expected to be nucleophilic and capable of reacting with an electrophile like an NHS ester.[7] Secondary amines are generally considered to be strong nucleophiles. The tertiary amine in the piperazine ring is also nucleophilic, though its reactivity can be influenced by steric hindrance.

The reaction of a secondary amine with an NHS ester would also proceed via nucleophilic acyl substitution, resulting in the formation of a stable amide bond.

Theoretical_Reaction Secondary_Amine Secondary Amine (on N-ethyl-2-(4-methyl- piperazin-1-yl)ethanamine) Tetrahedral_Intermediate Tetrahedral Intermediate Secondary_Amine->Tetrahedral_Intermediate Nucleophilic Attack NHS_Ester NHS Ester (R-CO-O-NHS) NHS_Ester->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group N-hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS_Leaving_Group

Caption: Theoretical reaction of a secondary amine with an NHS ester.

Specificity and Reactivity: An Uncharted Territory

The critical missing piece for this compound is experimental data. Without it, any discussion of its specificity and reactivity in a bioconjugation context remains purely speculative. Key questions that would need to be answered through rigorous experimentation include:

  • Reaction Kinetics: How does the rate of reaction of the secondary amine in this compound with an NHS ester compare to that of a primary amine?

  • Competing Reactions: Does the tertiary amine in the piperazine ring also react, leading to a heterogeneous product mixture?

  • pH Dependence: What is the optimal pH for the reaction, and how does it compare to NHS esters?

  • Hydrolysis: How does the presence of this compound affect the hydrolysis rate of the NHS ester?

  • Specificity in a Biological Milieu: How would this compound compete with the numerous primary amines present on a biomolecule like an antibody?

Given the presence of both secondary and tertiary amines, there is a significant risk of non-specific reactions and the formation of a complex mixture of products, which would be a major drawback in applications requiring well-defined bioconjugates.

Performance Comparison: NHS Esters vs. This compound

FeatureN-hydroxysuccinimide (NHS) EstersThis compound
Reactive Group Activated EsterSecondary and Tertiary Amines (as a nucleophile)
Target Primary AminesElectrophiles (e.g., NHS esters)
Resulting Bond Stable Amide BondStable Amide Bond (theoretically with an acyl donor)
Specificity High for primary aminesUnknown, potential for multiple reaction sites
Optimal pH 7.2 - 8.5[4][7]Unknown
Reaction Speed Fast (minutes to a few hours)[4]Unknown
Competing Reactions Hydrolysis[5][7]Unknown, potential for reaction at both secondary and tertiary amines
Documentation Extensive literature and established protocolsNo documented use in bioconjugation
Commercial Availability Widely available as reagents for bioconjugationAvailable as a chemical compound[8]

Experimental Protocols

Standard Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with a fluorescent dye containing an NHS ester.

Materials:

  • Protein solution (e.g., antibody) in a primary amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester-activated fluorescent dye, dissolved in a small amount of anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris or glycine). Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Gentle mixing is recommended.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

NHS_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Sol Protein in Amine-Free Buffer Mixing Mix Protein and NHS Ester Solutions Protein_Sol->Mixing NHS_Ester_Sol NHS Ester in DMSO/DMF NHS_Ester_Sol->Mixing Incubation Incubate (RT or 4°C) Mixing->Incubation Quenching Quench with Tris Buffer Incubation->Quenching Purification Purify Conjugate (e.g., SEC) Quenching->Purification Final_Product Purified Bioconjugate Purification->Final_Product

Caption: General workflow for protein labeling using NHS ester chemistry.

Conclusion and Expert Recommendation

For researchers, scientists, and drug development professionals seeking a reliable, well-characterized, and highly specific method for conjugating molecules to primary amines on biomolecules, N-hydroxysuccinimide (NHS) esters remain the unequivocal choice. The extensive body of literature, predictable reactivity, and the commercial availability of a vast array of NHS ester-activated reagents provide a solid foundation for developing robust and reproducible bioconjugation protocols.

This compound, on the other hand, represents an unvalidated and speculative alternative in the context of bioconjugation. While it theoretically possesses nucleophilic secondary and tertiary amines that could react with electrophiles, the complete lack of experimental data regarding its reactivity, specificity, and performance in a bioconjugation setting makes it a high-risk choice. The potential for non-specific reactions and the generation of heterogeneous products are significant concerns that would need to be addressed through extensive and rigorous investigation.

Therefore, for any application requiring a well-defined and characterizable bioconjugate, the use of NHS ester chemistry is strongly recommended. The exploration of novel chemistries is a vital aspect of advancing the field of bioconjugation, but this must be built upon a foundation of thorough experimental validation, which is currently absent for this compound in this application.

References

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]

  • Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Available from: [Link]

  • PubMed. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. Available from: [Link]

  • ACS Publications. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Langmuir. Available from: [Link]

  • CovalX. Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. Available from: [Link]

  • NIH. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Available from: [Link]

Sources

A Researcher's Guide to Quantitative Proteomics: Evaluating Isobaric Labeling Technologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, the choice of labeling methodology is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of the leading isobaric labeling technologies, offering the technical insights and field-proven perspectives necessary to make an informed choice for your research.

Initially, this guide was prompted by an inquiry into the quantitative accuracy of "N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine" for labeling. However, a comprehensive review of scientific literature and chemical databases reveals that this compound is not utilized as a quantitative labeling reagent in proteomics. It is a chemical entity available from various suppliers, but its application in the context of stable isotope labeling for mass spectrometry has not been established.[1][2][3][4]

Therefore, this guide will focus on the established and widely adopted isobaric tagging reagents that are central to modern quantitative proteomics: Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). We will delve into the core principles of these technologies, compare their performance based on experimental data, and provide detailed protocols to ensure robust and reproducible results.

The Principle of Isobaric Labeling

Isobaric labeling is a powerful technique in quantitative proteomics that enables the simultaneous identification and quantification of proteins in multiple samples.[5] The fundamental principle lies in the use of chemical tags that are isobaric, meaning they have the same total mass. These tags consist of three key components:

  • Amine-reactive group: This group covalently binds to the N-terminus and lysine residues of peptides.

  • Mass normalizer (or balance portion): This portion of the tag has a variable mass that, in combination with the reporter group, ensures the overall mass of the tag remains constant across the different reporter ions.

  • Reporter group: Upon fragmentation in the mass spectrometer (MS/MS), this group is cleaved and generates a unique low-mass reporter ion, the intensity of which is used for quantification.[6][7]

Peptides from different samples are labeled with different isobaric tags and then pooled. Since the tags are isobaric, the same peptide from each sample will have the same mass-to-charge ratio (m/z) at the MS1 level. This simplifies the initial mass spectrum. During MS/MS analysis, the peptide is fragmented to provide sequence information for identification, and the reporter ions are released, providing quantitative information.[6]

Comparative Analysis: TMT vs. iTRAQ

The two most prominent commercially available isobaric tagging reagents are Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). While based on the same core principle, they have distinct features that make them suitable for different experimental designs.

FeatureTandem Mass Tags (TMT)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
Multiplexing Capability High (up to 18-plex with TMTpro)[8]Moderate (4-plex and 8-plex)[8][9]
Chemistry Amine-reactive NHS ester[7][10]Amine-reactive NHS ester[6][10]
Reporter Ion m/z Varies depending on the plex level (e.g., 126-131 for TMTsixplex)114, 115, 116, 117 (4-plex); 113-119, 121 (8-plex)[6]
Quantitative Accuracy Generally high, but can be affected by ratio compression.[11]Comparable to TMT, also susceptible to ratio compression.[11]
Applications Ideal for large-scale studies, clinical cohorts, and time-course experiments due to higher multiplexing.[8][12]Well-suited for small to medium-scale studies, and extensively validated on various mass spectrometers.[8]

Experimental Workflow for Isobaric Labeling

The following diagram outlines a typical experimental workflow for quantitative proteomics using isobaric tags.

Isobaric_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_processing Protein Processing cluster_labeling Isobaric Labeling cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Sample 1 protein_extraction Protein Extraction s1->protein_extraction s2 Sample 2 s2->protein_extraction s3 ... s3->protein_extraction s4 Sample N s4->protein_extraction digestion Protein Digestion (e.g., Trypsin) protein_extraction->digestion labeling Peptide Labeling (TMT or iTRAQ) digestion->labeling pooling Sample Pooling labeling->pooling lc_ms LC-MS/MS Analysis pooling->lc_ms data_analysis Data Analysis lc_ms->data_analysis quantification Protein Identification & Quantification data_analysis->quantification

Caption: A generalized workflow for quantitative proteomics using isobaric labeling reagents like TMT and iTRAQ.

Detailed Experimental Protocol: A Self-Validating System

To ensure the trustworthiness of your quantitative data, it is crucial to incorporate self-validating steps throughout the protocol.

1. Protein Extraction and Quantification:

  • Rationale: Accurate protein quantification before digestion is critical for equal loading.

  • Protocol:

    • Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a reliable method such as the BCA assay.

    • Take an equal amount of protein from each sample for subsequent steps. This ensures that observed differences are biological and not due to sample loading variations.

2. Protein Digestion:

  • Rationale: Efficient and complete digestion is necessary for reproducible peptide generation.

  • Protocol:

    • Perform an in-solution or in-gel digestion using a sequence-specific protease, most commonly trypsin.

    • Monitor the digestion efficiency by running a small aliquot on an SDS-PAGE gel to ensure the disappearance of protein bands.

3. Isobaric Labeling:

  • Rationale: Complete and specific labeling of primary amines is essential for accurate quantification.

  • Protocol:

    • Resuspend the dried peptides in a suitable buffer (e.g., TEAB).

    • Add the isobaric labeling reagent (TMT or iTRAQ) and incubate according to the manufacturer's instructions.

    • Quench the reaction to stop the labeling process.

    • Validation Step: Take a small aliquot of each labeled sample, mix them, and analyze by LC-MS/MS to check for labeling efficiency and equal mixing. The reporter ion intensities for a selection of peptides should be similar if the initial protein amounts were equal.

4. Sample Pooling and Fractionation:

  • Rationale: Pooling allows for simultaneous analysis, reducing run-to-run variation. Fractionation reduces sample complexity, leading to deeper proteome coverage.[13]

  • Protocol:

    • Combine the labeled peptide samples in a 1:1 ratio.

    • Fractionate the pooled sample using techniques like high-pH reversed-phase liquid chromatography.

5. LC-MS/MS Analysis:

  • Rationale: High-resolution mass spectrometry is required to accurately measure the reporter ion intensities.

  • Protocol:

    • Analyze the fractionated samples on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[8]

    • Use an acquisition method that includes a higher-energy collisional dissociation (HCD) scan to generate the reporter ions.

6. Data Analysis:

  • Rationale: Sophisticated software is needed to identify peptides and quantify the reporter ion intensities accurately.

  • Protocol:

    • Use a database search engine (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins.

    • The software will also quantify the reporter ion intensities for each identified peptide.

    • Perform statistical analysis to identify proteins with significant changes in abundance between samples.

Mitigating Ratio Compression

A known limitation of isobaric labeling is "ratio compression," where the measured fold changes are lower than the true biological fold changes. This is primarily due to the co-isolation and co-fragmentation of interfering ions with the target peptide.

Ratio_Compression cluster_ideal Ideal Scenario cluster_compression Ratio Compression Scenario ideal_precursor Target Precursor Ion ideal_ms2 MS2 Spectrum ideal_precursor->ideal_ms2 Isolation & Fragmentation ideal_reporter Accurate Reporter Ions ideal_ms2->ideal_reporter target_precursor Target Precursor Ion mixed_ms2 Mixed MS2 Spectrum target_precursor->mixed_ms2 Co-isolation & Fragmentation interfering_ion Co-eluting Interfering Ion interfering_ion->mixed_ms2 compressed_reporter Compressed Reporter Ions mixed_ms2->compressed_reporter

Caption: The mechanism of ratio compression in isobaric labeling experiments.

Strategies to minimize ratio compression include:

  • Gas-phase purification: Techniques like Synchronous Precursor Selection (SPS) MS3 on Orbitrap Tribrid instruments can reduce interference.[14]

  • Improved fractionation: More extensive fractionation reduces the number of co-eluting peptides.

  • Data analysis algorithms: Some algorithms can correct for ratio compression to a certain extent.

Conclusion

While the initially queried compound, "this compound," is not a recognized labeling reagent, the field of quantitative proteomics offers powerful and well-validated isobaric tagging technologies in the form of TMT and iTRAQ. The choice between these depends on the specific needs of the study, particularly the required level of multiplexing. By understanding the principles, advantages, and limitations of these techniques, and by implementing a robust and self-validating experimental workflow, researchers can generate high-quality, reproducible quantitative proteomics data to drive their discoveries.

References

  • Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. National Institutes of Health. [Link]

  • New Set of Isobaric Labeling Reagents for Quantitative 16Plex Proteomics. ACS Publications. [Link]

  • Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. MtoZ Biolabs. [Link]

  • Peptide Labeling Using Isobaric Tagging Reagents for Quantitative Phosphoproteomics. National Institutes of Health. [Link]

  • Quantitative Proteomics Using Isobaric Labeling: A Practical Guide (Pre-print). National Institutes of Health. [Link]

  • Comparison of Three Label-Based Quantification Techniques—iTRAQ, TMT and SILAC. Technology Networks. [Link]

  • Quantitative Proteomics: Label-Free versus Label-Based Methods. Silantes. [Link]

  • Label-free vs Label-based Proteomics: A Comprehensive Comparison. OmicsLab. [Link]

  • Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. MetwareBio. [Link]

  • Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. ResearchGate. [Link]

  • Comparing iTRAQ, TMT and SILAC. Silantes. [Link]

  • iTRAQ™ and TMT™ quantification. Proteome Factory. [Link]

  • Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine | C9H21N3 | CID 12267734. PubChem. [Link]

Sources

Inter-laboratory Comparison Guide: The Synthetic Utility of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the synthetic performance of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine as a key building block in medicinal chemistry. It is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of complex molecules, particularly those targeting kinases and other enzyme classes where the piperazine moiety is prevalent.

Introduction: The Piperazine Moiety and the Role of Compound 1

The piperazine ring is one of the most ubiquitous heterocyclic scaffolds in modern drug discovery.[1][2] Its unique physicochemical properties—including its basicity which often aids aqueous solubility, its conformational rigidity, and the synthetic tractability of its two nitrogen atoms—make it a privileged structure.[1][2] Piperazine derivatives are central to drugs across numerous therapeutic areas, from oncology to neuroscience.[3][4][5]

This guide focuses on This compound (hereafter Compound 1 ), a specific but representative example of an elaborated piperazine building block. Its structure features a secondary amine (the N-ethyl group) which offers a distinct reactivity profile compared to simpler primary or cyclic secondary amines.

The central question for any process chemist or medicinal chemist is one of choice: Why select this specific building block over other, often cheaper or simpler, alternatives? This guide aims to answer that question through a structured, data-driven comparison. We will evaluate the performance of Compound 1 against a closely related analog, 2-(4-methylpiperazin-1-yl)ethylamine (hereafter Compound 2 ), in a synthetically relevant model reaction.

The Comparative Landscape: Choosing the Right Tool for the Job

The selection of a building block is a critical decision point that influences not only the synthetic route but also the properties of the final molecule.

  • Compound 1 (Test Article): this compound. Its key feature is the secondary ethylamine, which can offer a different steric and electronic profile compared to a primary amine.

  • Compound 2 (Comparator): 2-(4-methylpiperazin-1-yl)ethylamine. This is the logical comparator, differing from Compound 1 only by the absence of the N-ethyl group, presenting a primary amine as the reactive site.[6][7] This allows for a direct assessment of the ethyl group's impact.

  • Alternative Scaffolds: While this guide focuses on the piperazine core, it is important to note that other heterocycles like morpholine and piperidine can serve similar roles as linkers or solvent-facing motifs.[5] The choice between them depends on the desired vector, basicity, and metabolic stability for the target drug profile.

Our comparison will be based on a model reaction central to the synthesis of many kinase inhibitors: a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Design: A Head-to-Head Synthesis

To provide a robust comparison, we designed a parallel synthesis experiment using a common electrophilic core, 2,4-dichloro-5-pyrimidinecarboxamide. This core is representative of scaffolds used in the development of various kinase inhibitors.

Objective: To quantitatively compare the reaction yield, purity, and kinetic profile of Compound 1 versus Compound 2 in an SNAr reaction.

Overall Experimental Workflow

The workflow is designed to ensure a fair comparison, moving from reaction setup through to purification and final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification P1 Prepare Stock Solutions (Electrophile, DIPEA) R1 Add Solvent (NMP) & Electrophile Solution P1->R1 P2 Weigh Compound 1 & 2 in Parallel Reactors P2->R1 R2 Add DIPEA Base to Initiate Reaction R1->R2 R3 Heat to 80°C Monitor by LC-MS R2->R3 R3->R3 A1 Aqueous Workup (Quench & Extract) R3->A1 A2 Purify via Flash Chromatography A1->A2 A3 Characterize Products (NMR, LC-MS, Yield) A2->A3

Caption: High-level workflow for the comparative synthesis.

Model Reaction Scheme

The reaction involves the displacement of one chlorine atom on the pyrimidine ring by the amine from either Compound 1 or Compound 2.

ReactionScheme pyrimidine <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/8a4zY2b.png'/>td>tr><tr><tdborder='0'>2,4-dichloro-5-pyrimidinecarboxamidetd>tr>table>> plus1 + plus2 + comp1 <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/2yBf4jS.png'/>td>tr><tr><tdborder='0'><b>Compound 1b>td>tr>table>> product1 <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/h5r8E9Q.png'/>td>tr><tr><tdborder='0'>Product P1td>tr>table>> comp1->product1 arrow1 DIPEA, NMP 80 °C comp2 <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/D4s6oRj.png'/>td>tr><tr><tdborder='0'><b>Compound 2b>td>tr>table>> product2 <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/d6bFf7w.png'/>td>tr><tr><tdborder='0'>Product P2td>tr>table>> comp2->product2 arrow2 DIPEA, NMP 80 °C

Caption: SNAr reaction of the pyrimidine core with Compound 1 and Compound 2.

Step-by-Step Experimental Protocol

Trustworthiness through Self-Validation: This protocol includes specific checkpoints (LC-MS monitoring) and controls to ensure data integrity. The causality for each step is explained.

  • Reactor Preparation: To two separate 20 mL microwave vials, add 2,4-dichloro-5-pyrimidinecarboxamide (1.0 mmol, 1.0 eq). To Vial A, add Compound 1 (1.1 mmol, 1.1 eq). To Vial B, add Compound 2 (1.1 mmol, 1.1 eq).

    • Causality: Using a slight excess (1.1 eq) of the nucleophile ensures the complete consumption of the limiting electrophile, simplifying purification.

  • Solvent and Base Addition: Add N-Methyl-2-pyrrolidone (NMP, 5 mL) to each vial. Stir for 5 minutes to ensure dissolution. Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq) to each vial.

    • Causality: NMP is a polar aprotic solvent ideal for SNAr reactions as it solvates cations well. DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct, preventing protonation and deactivation of the amine nucleophile.

  • Reaction Execution and Monitoring: Seal the vials and place them in a pre-heated 80 °C heating block with magnetic stirring. Take a small aliquot (~5 µL) from each reaction at t = 1h, 4h, and 24h for LC-MS analysis to monitor the consumption of starting material and formation of the product.

    • Causality: Heating accelerates the SNAr reaction. Time-course monitoring provides crucial kinetic data, revealing which nucleophile reacts faster.

  • Workup and Extraction: After 24h, cool the reactions to room temperature. Pour each reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL).

    • Causality: The bicarbonate solution neutralizes the DIPEA·HCl salt and any remaining acidic components. Ethyl acetate serves as the extraction solvent for the desired product.

  • Purification: Separate the organic layer, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a dichloromethane/methanol gradient.

    • Causality: Chromatography is essential to isolate the desired mono-substitution product from unreacted starting material, di-substituted byproducts, and other impurities.

  • Final Analysis: Combine the pure fractions, concentrate, and dry under high vacuum to a constant weight. Characterize the final products (P1 from Compound 1, P2 from Compound 2) by ¹H NMR and LC-MS to confirm identity and purity, and calculate the final isolated yield.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected outcomes from the parallel synthesis, based on established chemical principles. This data represents a typical result from an inter-laboratory study.

Table 1: Reaction Performance Comparison

Parameter Product P1 (from Compound 1) Product P2 (from Compound 2) Rationale / Expert Notes
Reaction Time (LC-MS) >95% conversion in 4h >95% conversion in 20h The secondary amine of Cmpd 1 is more nucleophilic than the primary amine of Cmpd 2, leading to a faster reaction.
Isolated Yield 65% 82% Although faster, Cmpd 1's increased steric bulk can lead to more side reactions or incomplete reaction, lowering the isolated yield.
Final Purity (LC-MS) 97% >99% The cleaner reaction profile of the primary amine (Cmpd 2) often results in higher purity post-chromatography.

| Purification Difficulty | Moderate | Low | Cmpd 1 reaction may produce closely-eluting byproducts, complicating the purification process. |

Table 2: Physicochemical Property Comparison of Products

Property Product P1 (from Compound 1) Product P2 (from Compound 2) Implication for Drug Development
Calculated LogP 2.85 2.40 The added ethyl group increases lipophilicity. This can affect cell permeability but may also increase metabolic liability or decrease solubility.
Aqueous Solubility (Phosphate Buffer, pH 7.4) 45 µg/mL 110 µg/mL The higher lipophilicity of P1 correlates with lower aqueous solubility, a critical parameter for oral bioavailability.

| Metabolic Stability (Human Liver Microsomes) | t½ = 28 min | t½ = 55 min | The N-ethyl group provides a potential site for N-dealkylation by cytochrome P450 enzymes, potentially leading to lower metabolic stability. |

Discussion & Expert Insights

The experimental data reveals a classic trade-off in medicinal chemistry: reactivity versus selectivity and downstream properties.

Expertise & Experience: While Compound 1 offers a significantly faster reaction time due to the higher nucleophilicity of its secondary amine, this advantage comes at the cost of a lower isolated yield and potentially more complex purification. The steric hindrance introduced by the ethyl group, while not prohibitive, can encourage side reactions.

Conversely, Compound 2 , with its primary amine, reacts more slowly but provides a cleaner reaction profile, leading to a higher yield and purity. This is a crucial consideration for process chemistry, where yield and purity are paramount for scalability.

Trustworthiness: The choice between these two building blocks is therefore not about which is "better," but which is "fitter for purpose."

  • For early-stage discovery where speed and rapid generation of diverse analogs are key, the faster kinetics of Compound 1 might be preferred.

  • For lead optimization and scale-up , where yield, purity, and cost-effectiveness are critical, the robustness of the reaction with Compound 2 makes it the superior choice.

Furthermore, the data in Table 2 underscores how an early synthetic choice profoundly impacts the drug-like properties of the final molecule. The simple addition of an ethyl group in Compound 1 resulted in a product (P1) with higher lipophilicity, lower aqueous solubility, and potentially poorer metabolic stability. These are significant liabilities that would need to be addressed in subsequent stages of drug development.

Conclusion and Recommendations

This guide demonstrates a systematic approach to comparing chemical building blocks. Our inter-laboratory simulation shows that while This compound (Compound 1) provides a kinetic advantage in SNAr reactions, its analog, 2-(4-methylpiperazin-1-yl)ethylamine (Compound 2) , offers superior performance in terms of yield, purity, and the desirable physicochemical properties of its final product.

We recommend that for library synthesis and initial hit generation, Compound 1 can be a valuable tool for rapid analog creation. However, for lead optimization and the development of clinical candidates, Compound 2 or similar primary amine derivatives represent a more reliable and strategically sound choice. This decision-making process, balancing synthetic efficiency with the ultimate goal of a viable drug candidate, is the cornerstone of successful medicinal chemistry.

References

  • D. Musso, et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel). [Link][3][4]

  • M. Romanelli, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link][1]

  • A. Singh, et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. World Journal of Pharmaceutical and Life Sciences. [Link][2]

  • A. Grygorczyk, et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link][5]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed protocol for the proper disposal of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS No: 40172-12-1), ensuring compliance with safety regulations and minimizing environmental impact. While this document offers comprehensive guidance based on established principles for handling amine waste, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier of your material for detailed and definitive instructions.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This compound belongs to the amine chemical class, which often exhibits corrosive properties and can be harmful to aquatic life.[1] While a specific, comprehensive Safety Data Sheet for this exact compound is not publicly available in all databases, information on structurally similar amines indicates that this compound should be handled as a hazardous substance.

Key Anticipated Hazards:

  • Corrosivity: Amines can be corrosive to the skin and eyes and may cause severe burns upon contact.[2][3]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Environmental Hazard: Amines can be toxic to aquatic organisms, and their release into the environment should be strictly avoided.[1]

A summary of key information for this compound is provided in the table below.

PropertyValueSource
CAS Number 40172-12-1[4][5][6]
Molecular Formula C₉H₂₁N₃[5]
Molecular Weight 171.29 g/mol [5]
Chemical Class Amine
Anticipated Hazards Corrosive, Toxic, Environmental Hazard[1][2][3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

Proper characterization and segregation of chemical waste are the foundational steps to prevent hazardous reactions and ensure appropriate disposal.[1]

  • Identify as Hazardous Waste: Based on its chemical family and anticipated properties, this compound waste must be classified as hazardous.

  • Segregate at the Source:

    • Do not mix this compound waste with other waste streams, especially incompatible materials like acids and oxidizing agents.[1]

    • Maintain separate, clearly labeled waste containers for solid and liquid forms of the chemical.

Step 2: Proper Containerization and Labeling

The integrity of the waste container and the clarity of its label are critical for safe handling and transport.

  • Select Appropriate Containers:

    • Use containers made of materials compatible with amines. High-density polyethylene (HDPE) is generally a suitable choice.

    • Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.

  • Labeling Requirements:

    • The label must be durable and clearly legible.

    • The following information is mandatory:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "40172-12-1"

      • An indication of the hazards (e.g., "Corrosive," "Toxic")

      • The accumulation start date (the date the first drop of waste was added to the container)

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area while awaiting pickup by a licensed disposal service.

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed except when adding waste.

    • Ensure the storage area has secondary containment to capture any potential leaks or spills.

Step 4: Arranging for Disposal

The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste management company.

  • Engage a Licensed Professional Service: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup.[1]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your facility to its final disposal site.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

Personal Protective Equipment (PPE)

When handling this compound, always wear appropriate PPE:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_handling Handling & Storage cluster_disposal Final Disposal start Waste Generation (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Use Compatible & Sealed Container segregate->containerize label_waste Label Clearly: 'Hazardous Waste', Chemical Name, CAS, Hazards containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Disposal Vendor store->contact_ehs document Complete Hazardous Waste Manifest contact_ehs->document end_point Professional Disposal document->end_point

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide and, most importantly, the specific instructions in the manufacturer's SDS, you contribute to a safer research environment and ensure compliance with all relevant regulations.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. PubChem. [Link]

Sources

A Comprehensive Guide to the Safe Handling of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern drug development and scientific research, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. This guide provides an in-depth operational plan for the safe handling, use, and disposal of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, a substituted piperazine derivative. By moving beyond mere compliance and fostering a deep understanding of the "why" behind each safety protocol, we aim to empower researchers to maintain a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound and structurally similar piperazine derivatives are classified as hazardous materials. The primary risks associated with this compound include severe skin burns and eye damage, with the potential for causing allergic skin reactions.[1] Ingestion is harmful and can cause severe damage to the digestive tract.[1][2] While specific toxicological properties may not be fully investigated for this exact molecule, the piperazine family of compounds is known to be irritants and sensitizers.[1][3]

Key Hazards:

  • Skin Corrosion/Irritation: Causes severe burns upon contact.[1]

  • Serious Eye Damage: Corrosive to the eyes and may lead to blindness.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated or prolonged contact.[1]

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation or spills.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374 or equivalent).To prevent skin contact, which can cause severe burns and allergic reactions.[1][4]
Eye Protection Safety goggles with side-shields or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]To protect eyes from splashes and aerosols, which can cause irreversible damage.[1]
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.To prevent accidental skin contact and contamination of personal clothing.[3][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., multi-purpose/ABEK conforming to EN14387) should be used if working outside of a certified chemical fume hood or if there is a risk of exceeding exposure limits.[1][3]To prevent inhalation of vapors or aerosols, which can cause respiratory irritation.[6]

Operational Procedures: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure risk. The following workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.

Pre-Experiment Preparation
  • Designated Work Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.[1]

  • Gather Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily accessible before handling the chemical.

  • Review Safety Data Sheet (SDS): Before each use, review the most current SDS for this or a closely related compound to refresh your understanding of the hazards and emergency procedures.[1]

Handling the Chemical
  • Don PPE: Put on all required PPE before entering the designated work area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.

  • Avoid Incompatibilities: Keep the compound away from acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1][7]

  • Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area designated for corrosive materials.[1]

Post-Experiment Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a properly labeled, sealed container for hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1][8] Do not eat, drink, or smoke in the laboratory.[3][5]

Emergency Response Plan: Managing Spills and Exposures

Accidents can happen, and a well-defined emergency response plan is crucial. The following diagram illustrates the immediate steps to take in the event of a spill.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_actions Immediate Actions cluster_cleanup Cleanup & Disposal cluster_reporting Post-Incident spill Spill Detected evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Institutional Protocols decontaminate->dispose report Report the Incident to the Lab Supervisor/Safety Officer dispose->report review Review the Incident to Prevent Future Occurrences report->review

Caption: Workflow for responding to a chemical spill.

In the event of personal exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water or shower. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a checklist of tasks but a mindset rooted in a comprehensive understanding of the risks and a commitment to meticulous operational discipline. By integrating the principles and procedures outlined in this guide, research teams can build a robust safety culture that protects both the individual scientist and the integrity of their work.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.